Einecs 221-387-4
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3084-21-7 |
|---|---|
Molecular Formula |
C16H16Cl2N4O3 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O3/c1-10-6-11(9-19-4-5-23)2-3-15(10)20-21-16-13(17)7-12(22(24)25)8-14(16)18/h2-3,6-8,19,23H,4-5,9H2,1H3 |
InChI Key |
YRORXCTZJDBRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCO)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photochromic Properties of 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran
EINECS 221-387-4 (presumed) CAS Number: 1498-88-0 Synonyms: 6-NitroBIPS, NitroBIPS, 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]
This technical guide provides a comprehensive overview of the photochromic properties of 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran, a widely studied spiropyran derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying processes.
Introduction to Photochromism in 6-NitroBIPS
1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran (6-NitroBIPS) is a quintessential example of a photochromic molecule, exhibiting a reversible transformation between two isomers with distinct absorption spectra upon exposure to light.[1] The thermodynamically stable form is the colorless, closed spiropyran (SP) form.[2] Upon irradiation with ultraviolet (UV) light, the C-O spiro bond cleaves, leading to the formation of the colored, open merocyanine (MC) form.[3][4] The reverse reaction, from the colored MC form back to the colorless SP form, can be induced by exposure to visible light or by a thermal process in the dark.[5] The MC form is a zwitterionic, planar molecule with an extended π-conjugated system, which is responsible for its strong absorption in the visible region of the spectrum.[4][6]
Quantitative Photochromic Data
The photochromic behavior of 6-NitroBIPS is highly dependent on the surrounding environment, particularly the polarity of the solvent.[7][8] The following tables summarize key quantitative data gathered from various studies.
Table 1: Absorption Maxima (λmax) of 6-NitroBIPS Isomers in Various Solvents
| Solvent | Spiropyran (SP) Form λmax (nm) | Merocyanine (MC) Form λmax (nm) |
| Ethanol | 242, 295 | 525 |
| Toluene | Not specified | 575-600 |
| Acetonitrile | Not specified | Not specified |
| DMSO | Not specified | Not specified |
| 2-Me-THF | Not specified | 585 |
| Cyclopentyl methyl ether (CPME) | Not specified | 575 |
| Water/Ethanol/SDS | Not specified | 525 |
Note: The absorption spectrum of the SP form is primarily in the UV region, while the MC form exhibits a strong absorption band in the visible region, leading to its characteristic color.[1] A general hypsochromic (blue) shift in the λmax of the MC form is observed with increasing solvent polarity.[2][9]
Table 2: Quantum Yield of Photocoloration (Φcol)
The quantum yield of photocoloration (SP → MC) is a measure of the efficiency of the photochromic reaction upon UV irradiation.
| Solvent Polarity | Quantum Yield (Φcol) | Excitation Wavelength (nm) |
| Low (e.g., Methylcyclohexane) | 0.3 - 0.8 | 308 |
| High | < 0.2 | 308 |
The quantum yield is notably higher in nonpolar solvents and decreases with increasing solvent polarity.[7][10]
Table 3: Kinetics of Thermal Fading (MC → SP) in Various Solvents at 25°C
The thermal reversion from the MC to the SP form typically follows first-order kinetics.[9]
| Solvent | Relaxation Time (τ) / Half-life (t1/2) | Activation Energy (Ea) (kJ mol-1) |
| Methylcyclohexane | 2 s (τ) | 75 - 105 (increases with polarity) |
| Ethanol | 104 s (τ) | 75 - 105 (increases with polarity) |
| 2-Me-THF | 19.7 s (t1/2) | Not specified |
| Cyclopentyl methyl ether (CPME) | 12.6 s (t1/2) | Not specified |
| Water/Ethanol/SDS | 146 min (t1/2) | Not specified |
| Toluene | Not specified | 30 - 40 (for cis-trans isomerization) |
The rate of thermal fading is significantly influenced by solvent polarity, with polar solvents generally stabilizing the zwitterionic MC form and thus slowing down the back reaction.[7][10]
Experimental Protocols
General Procedure for UV-Vis Spectroscopic Analysis of Photochromism
This protocol outlines the standard method for characterizing the photochromic properties of 6-NitroBIPS in solution.
-
Sample Preparation: Prepare a dilute solution of 6-NitroBIPS in the solvent of interest (e.g., 10 µM in dichloromethane).[3] All manipulations should be carried out in the dark or under safelight conditions to prevent premature photoisomerization.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in a quartz cuvette using a spectrophotometer. This spectrum corresponds to the initial, colorless spiropyran (SP) form.
-
Photocoloration: Irradiate the sample with a UV light source (e.g., a high-pressure mercury lamp with a filter for 365 nm) for a specific duration.[3][11] Monitor the changes in the absorption spectrum at regular intervals until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed). The appearance and growth of a band in the visible region (around 550-600 nm) indicates the formation of the merocyanine (MC) form.
-
Thermal Fading (Decoloration): After reaching the photostationary state, turn off the UV lamp and monitor the decay of the visible absorption band over time in the dark. Record the spectra at regular intervals to determine the kinetics of the thermal back reaction.
-
Photobleaching (Optional): To investigate the reverse photochemical reaction, irradiate the colored solution with visible light (e.g., > 500 nm) and monitor the disappearance of the visible absorption band.
-
Data Analysis:
-
Determine the λmax for both the SP and MC forms from the recorded spectra.
-
For kinetic analysis of the thermal fading, plot the natural logarithm of the absorbance at the λmax of the MC form against time. A linear plot indicates first-order kinetics, and the rate constant can be determined from the slope.[5]
-
The half-life (t1/2) can be calculated as ln(2)/k, where k is the first-order rate constant.
-
Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photoswitch. Its determination requires a more specialized setup and data analysis.
-
Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.
-
Irradiation of the Sample: Irradiate the 6-NitroBIPS solution under the same conditions as the actinometer.
-
Spectroscopic Monitoring: Monitor the change in absorbance of the 6-NitroBIPS solution at the λmax of the MC form as a function of irradiation time.
-
Calculation: The quantum yield is calculated by relating the number of molecules that have isomerized (determined from the change in absorbance and the molar extinction coefficient) to the number of photons absorbed by the sample.[12][13] It is crucial to account for the absorption of light by both the SP and MC forms at the excitation wavelength, especially as the reaction progresses.[14]
Visualizations
Photochromic Reaction Mechanism of 6-NitroBIPS
Caption: Reversible photoisomerization of 6-NitroBIPS between its colorless spiropyran (SP) and colored merocyanine (MC) forms.
Experimental Workflow for Photochromic Characterization
Caption: A typical experimental workflow for the characterization of the photochromic properties of 6-NitroBIPS.
Factors Influencing Photochromic Properties
Caption: Key factors that influence the photochromic behavior of spiropyran derivatives like 6-NitroBIPS.
References
- 1. Cas 1498-88-0,1,3,3-TRIMETHYLINDOLINO-6'-NITROBENZOPYRYLOSPIRAN | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,3-TRIMETHYLINDOLINO-6'-NITROBENZOPYRYLOSPIRAN | 1498-88-0 [chemicalbook.com]
- 6. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature - Lookchem [lookchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed theoretical framework for the synthesis and characterization of the title compound. As of the latest literature search, specific experimental data for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol is not publicly available. The methodologies and expected data presented herein are based on established chemical principles and data from structurally analogous compounds.
Introduction
This technical guide outlines a proposed synthetic route and the expected analytical characterization of the novel azo dye, 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. Azo compounds are a significant class of molecules with wide applications, including as dyes, pigments, and potential therapeutic agents. The title compound features a dichlorinated nitrophenyl azo linkage to a substituted methylphenyl moiety, which is further functionalized with a methylaminoethanol group. This combination of structural motifs suggests potential for interesting photophysical properties and biological activities. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.
Proposed Synthesis
The synthesis of the target compound can be envisioned through a multi-step process involving a diazotization-coupling reaction to form the core azo structure, followed by functionalization to introduce the methylaminoethanol side chain.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol.
Experimental Protocols
Step 1: Diazotization of 2,6-dichloro-4-nitroaniline
-
Dissolve 2,6-dichloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Azo Coupling with 2-methyl-N-methylaniline
-
In a separate vessel, dissolve 2-methyl-N-methylaniline in an appropriate solvent such as ethanol or a mixture of ethanol and water, and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of 2-methyl-N-methylaniline with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by the addition of a suitable base, such as sodium acetate, to facilitate the coupling reaction.
-
Allow the reaction to proceed at 0-5 °C for 2-3 hours.
-
The resulting colored precipitate, the azo intermediate (4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methyl-N-methylaniline), is collected by filtration, washed with cold water, and dried.
Step 3: N-Alkylation to Yield the Final Product
-
Suspend the dried azo intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine.
-
To this mixture, add 2-bromoethanol dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final product, 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol.
Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods and elemental analysis.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₃ | [1] |
| Molecular Weight | 383.23 g/mol | [1] |
| XLogP3-AA | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
Predicted Spectroscopic Data
The following table summarizes the expected characteristic peaks in the ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of the compound's structural fragments and data from similar molecules.
| Technique | Expected Data |
| ¹H NMR | * Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the dichloronitrophenyl ring are expected to appear as singlets or narrow doublets, while the protons on the methylphenyl ring will show more complex splitting patterns (doublets, triplets).* Methylene Protons (-CH₂-N and -CH₂-OH): Triplets in the range of δ 3.5-4.0 ppm.* Methyl Protons (-N-CH₃ and Ar-CH₃): Singlets in the range of δ 2.0-3.0 ppm.* Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-160 ppm.* Azo-linked Carbons (C-N=N): Signals in the deshielded region of the aromatic spectrum.* Methylene Carbons (-CH₂-): Signals in the range of δ 50-65 ppm.* Methyl Carbons (-CH₃): Signals in the range of δ 15-40 ppm. |
| IR (KBr, cm⁻¹) | * O-H Stretch: Broad peak around 3400 cm⁻¹.* C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.* N=N Stretch (azo): Weak to medium intensity peak around 1400-1450 cm⁻¹.* NO₂ Stretch (asymmetric and symmetric): Strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹.* C-N Stretch: Peaks in the range of 1250-1350 cm⁻¹.* C-Cl Stretch: Strong peaks in the range of 600-800 cm⁻¹. |
| Mass Spectrometry (MS) | * Molecular Ion Peak [M]⁺: Expected at m/z ≈ 382 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms. |
Biological Activity and Signaling Pathways
Currently, there is no published data on the biological activity or the mechanism of action for 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. Research into structurally related azo dyes has indicated a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group and chlorine substituents may influence its electronic properties and potential for biological interactions. Further investigation is required to determine the pharmacological profile of this compound.
Conclusion
This technical guide provides a comprehensive theoretical overview for the synthesis and characterization of 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol. The proposed synthetic route is based on well-established organic chemistry principles. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. Future studies are warranted to explore its potential biological activities and applications.
References
CAS 3084-21-7 chemical structure and properties.
Chemical Name: 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for the azo dye compound identified by CAS number 3084-21-7. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Identity
The compound with CAS number 3084-21-7 is chemically known as 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol. It is classified as a monoazo disperse dye.
Molecular Formula: C₁₆H₁₆Cl₂N₄O₃
Molecular Weight: 383.23 g/mol
Chemical Structure:
Caption: Chemical structure of 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol.
Physicochemical Properties
For a structurally similar compound, 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethanol (a positional isomer), the predicted XlogP is 4.2, indicating high hydrophobicity.
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₃ | [2] |
| Molecular Weight | 383.23 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Low in water | Inferred from dye class[1] |
| XlogP (predicted for isomer) | 4.2 |
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of CAS 3084-21-7 are not detailed in readily accessible scientific literature. However, a general synthetic approach for azo dyes involves two primary steps: diazotization and azo coupling.[3]
General Synthesis of Azo Dyes
Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound (e.g., a phenol or an aniline derivative).
Caption: General workflow for the synthesis of azo dyes.
Analytical Characterization
The characterization of disperse azo dyes typically involves a combination of chromatographic and spectroscopic techniques.
Table 2: Typical Analytical Methods for Azo Dye Characterization
| Technique | Purpose |
| UHPLC-MS | Separation and identification of the compound and any impurities based on retention time and mass-to-charge ratio. |
| ¹H NMR | Elucidation of the proton environment in the molecule, confirming the arrangement of aromatic and aliphatic protons. |
| ¹³C NMR | Determination of the carbon skeleton of the molecule. |
| FT-IR | Identification of functional groups, such as N=N (azo), N-O (nitro), C-Cl, O-H, and aromatic C-H bonds. |
| UV-Vis Spectroscopy | Determination of the maximum absorption wavelength (λmax), which is related to the color of the dye. |
Biological Activity and Toxicity
There is no specific biological activity or toxicological data available for CAS 3084-21-7 in the public domain. However, the broader class of azo dyes has been subject to extensive toxicological evaluation.
Some azo dyes are known to be potential skin sensitizers and may have mutagenic or carcinogenic properties.[4] The toxicity of azo dyes is often associated with the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially harmful aromatic amines.[5] The presence of chloro and nitro substituents on the phenyl rings of CAS 3084-21-7 may influence its toxicological profile. Studies on structurally similar compounds, such as those containing a 2,6-dichloro-4-nitrophenyl moiety, have been conducted to assess their environmental fate and potential for bioaccumulation.[2]
A study on the ecotoxicological properties of some azo dyes indicated that the presence of nitro and chloro functional groups can contribute to toxicity.[4] For instance, a screening assessment of a structurally analogous disperse azo dye, benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-, indicated it to be persistent in the environment.[2]
Caption: Metabolic activation pathway of azo dyes leading to potential toxicity.
Conclusion
CAS 3084-21-7, or 2-[[4-(2,6-Dichloro-4-Nitrophenyl)Diazenyl-3-Methylphenyl]Methylamino]Ethanol, is a monoazo disperse dye for which detailed, publicly available experimental data is scarce. Its chemical structure suggests it shares properties with other disperse dyes, including low water solubility. While a definitive toxicological profile is not established, the general characteristics of azo dyes, particularly those with halogen and nitro substituents, warrant careful handling and assessment for potential environmental and health impacts. Further experimental studies are required to fully elucidate the physicochemical properties, biological activity, and safety profile of this compound.
References
- 1. Toxicity Assessment of 4 Azo Dyes in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Assessment for the Challenge Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)- - Canada.ca [canada.ca]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
The Dawn of Light-Controlled Molecules: A Technical Guide to the Discovery and History of Photochromic Azo Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and history of photochromic azo compounds. This whitepaper provides a detailed chronicle of the scientific journey, from the serendipitous discovery of their light-sensitive properties to their current applications as sophisticated molecular switches in cutting-edge research.
This guide meticulously documents the pivotal moments in the history of photochromic azo compounds, beginning with the initial synthesis of azobenzene in the mid-19th century and the subsequent landmark discovery of its photochromic properties in 1937. It traces the evolution of our understanding of the underlying trans-cis photoisomerization mechanism, a light-induced transformation that reversibly alters the molecule's geometry and, consequently, its properties.
The document is structured to serve as a practical resource, offering detailed experimental protocols for the synthesis and characterization of these remarkable compounds. Furthermore, it presents a curated compilation of quantitative data, including absorption maxima, quantum yields, and thermal isomerization half-lives for a variety of azo derivatives, organized into clear, comparative tables. A key feature of this guide is the inclusion of detailed diagrams, created using the DOT language, which visually articulate key signaling pathways and experimental workflows, providing a powerful tool for comprehension and further research.
A Serendipitous Discovery and the Birth of a Field
The story of photochromic azo compounds begins not with a targeted search for light-sensitive molecules, but with a chance observation. While azobenzene was first synthesized in 1834, its remarkable ability to change its configuration in response to light was not recognized until over a century later. In 1937, G. S. Hartley serendipitously discovered the photoisomerization of azobenzene while studying its solubility.[1][2] This pivotal moment laid the groundwork for a new field of research focused on molecules that could be controlled by light. The term "photochromism" itself, derived from the Greek words 'phos' (light) and 'chroma' (color), was coined in 1950, providing a name for this fascinating phenomenon.[1][2]
Early research in the 1950s further solidified the understanding of the fundamental photochemical process: a reversible isomerization between the thermally stable trans isomer and the metastable cis isomer.[2] This transformation, triggered by the absorption of photons, results in a significant change in the molecule's geometry, from a nearly planar trans form to a more bent and polar cis form. This structural change is the basis for the wide range of applications of azo compounds as molecular switches.
Probing the Light-Induced Transformation: Synthesis and Characterization
The ability to synthesize and characterize photochromic azo compounds with tailored properties has been a driving force in their development. The most common synthetic route involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. This versatile method allows for the introduction of a wide variety of substituents onto the aromatic rings, enabling fine-tuning of the compound's photochemical and physical properties.
Experimental Protocols
Synthesis of Azobenzene:
A classic method for the synthesis of azobenzene involves the reduction of nitrobenzene.
-
Materials: Nitrobenzene, methanol, sodium hydroxide, zinc dust, 2% hydrochloric acid, 95% ethanol.
-
Procedure:
-
In a round-bottom flask, combine nitrobenzene, methanol, and a solution of sodium hydroxide in water.
-
Gradually add zinc dust to the stirred mixture.
-
Reflux the mixture for several hours. The color of the reaction mixture will change from reddish to clear, indicating the completion of the reduction.
-
Filter the hot mixture to remove the precipitate of sodium zincate and wash the precipitate with warm methanol.
-
Distill the methanol from the filtrate.
-
Cool the residue to crystallize the azobenzene.
-
To remove any remaining zinc salts, wash the crude product with warm 2% hydrochloric acid.
-
Recrystallize the purified azobenzene from a mixture of 95% ethanol and water to obtain orange-red crystals.
-
Characterization of Photochromic Properties:
The photochromic behavior of azo compounds is primarily investigated using spectroscopic techniques.
-
UV-Visible Spectroscopy: This is the most common method to monitor the photoisomerization process. The trans and cis isomers have distinct absorption spectra. The trans isomer typically exhibits a strong π-π* absorption band at a longer wavelength (in the UV-A or blue region) and a weaker n-π* band at an even longer wavelength. Upon irradiation with light corresponding to the π-π* band, this absorption decreases while the n-π* absorption of the cis isomer increases. The process can be reversed by irradiating with light at the wavelength of the n-π* band or by thermal relaxation in the dark.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the trans and cis isomers. The chemical shifts of the aromatic protons are different for the two isomers due to their different geometries and electronic environments.
-
Kinetic Studies: The kinetics of the thermal cis-to-trans isomerization can be followed by monitoring the change in absorbance over time at a specific wavelength using UV-Vis spectroscopy. This allows for the determination of the half-life of the cis isomer.
Quantitative Insights into Photochromic Behavior
The efficiency and dynamics of the photoisomerization process are described by several key quantitative parameters. The following table summarizes these properties for a selection of representative photochromic azo compounds.
| Compound | Solvent | trans λmax (nm) (ε, M-1cm-1) | cis λmax (nm) (ε, M-1cm-1) | Φtrans→cis | Φcis→trans | cis Isomer Half-life (t1/2) |
| Azobenzene | n-Hexane | 314 (21,000) | 433 (1,500) | 0.11 | 0.44 | ~55 hours |
| 4-Aminoazobenzene | Ethanol | 388 (26,000) | 450 (sh) | 0.08 | 0.25 | ~1 minute |
| 4-Nitroazobenzene | n-Hexane | 328 (22,000) | 430 (sh) | 0.05 | - | ~10 hours |
| Disperse Red 1 | Toluene | 488 (30,000) | - | - | - | - |
| Tetra-ortho-fluoro-azobenzene | Dichloromethane | 310 | 440 | 0.87 | 0.10 | ~200 days |
Note: λmax represents the wavelength of maximum absorption, ε is the molar extinction coefficient, Φ is the quantum yield of photoisomerization, and t1/2 is the half-life of the thermal cis-to-trans isomerization. "sh" denotes a shoulder in the absorption spectrum. Data is compiled from various sources and experimental conditions may vary.
Illuminating Biological Processes: Azo Compounds as Photoswitches in Drug Development
The ability to reversibly control the structure and function of molecules with light has profound implications for drug development and biological research. Photochromic azo compounds have emerged as powerful tools to create "photopharmaceuticals" – drugs whose activity can be turned on and off with high spatial and temporal precision.
Controlling Ion Channel Activity
One of the most promising applications of azo compounds is in the development of photoswitchable ligands for ion channels. By tethering an azobenzene moiety to a known ion channel blocker or agonist, the accessibility of the pharmacophore to its binding site can be controlled by light.
References
The Light Switch of Molecular Worlds: A Technical Guide to Organic Photochromism
An in-depth exploration of the principles, properties, and practical investigation of light-sensitive organic molecules for researchers, scientists, and drug development professionals.
Photochromism, the reversible transformation of a chemical species between two forms with distinct absorption spectra, induced by electromagnetic radiation, represents a cornerstone of stimuli-responsive materials. This phenomenon, at the heart of technologies ranging from self-tinting sunglasses to advanced data storage and targeted drug delivery, is driven by the elegant and controllable isomerization of organic molecules. This technical guide delves into the fundamental principles governing photochromism in organic compounds, offering a comprehensive overview of the major molecular families, their quantitative photophysical properties, and the experimental protocols essential for their characterization.
Core Principles of Photochromism
The essence of photochromism lies in the ability of a molecule to exist in at least two stable or metastable states, A and B, which can be interconverted by the absorption of light of specific wavelengths.[1]
-
State A (Thermodynamically Stable Form): Typically, this is the colorless or less colored state of the molecule.
-
State B (Photogenerated Form): Upon irradiation with light of a specific wavelength (often in the UV or near-UV region), State A transforms into the colored or more deeply colored State B.[2]
-
Reversibility: The transition from State B back to State A can be triggered by irradiation with a different wavelength of light (often in the visible spectrum) or, in some cases, by thermal relaxation.[3]
This reversible process can be broadly categorized into two main types:
-
T-type photochromism: The back reaction from the photogenerated state (B) to the initial state (A) is thermally driven and occurs spontaneously in the dark. Spiropyrans and spirooxazines are classic examples of T-type photochromes.
-
P-type photochromism: The back reaction is photochemically driven and requires irradiation with a different wavelength of light. The photogenerated state is thermally stable. Diarylethenes and fulgides are prominent examples of P-type photochromes.[4]
The underlying mechanisms driving these transformations are diverse and include:
-
Pericyclic Reactions: These involve the concerted reorganization of electrons within a cyclic transition state. A key example is the 6π-electrocyclic ring-opening and ring-closing reaction that governs the photochromism of diarylethenes and fulgides.[1]
-
cis-trans (E/Z) Isomerization: This involves the rotation around a double bond, most famously exhibited by azobenzene derivatives.
-
Intramolecular Hydrogen or Group Transfer: The light-induced transfer of a hydrogen atom or a chemical group within the molecule can lead to a change in its electronic structure and color.
-
Dissociation and Redox Processes: In some cases, photochromism can involve the reversible cleavage of a chemical bond or electron transfer reactions.[4]
Major Families of Organic Photochromes
The vast landscape of organic photochromic molecules is dominated by a few key families, each with its unique set of properties and potential applications.
Spiropyrans and Spirooxazines
These compounds are among the most extensively studied T-type photochromes. Their photochromic behavior is based on the reversible cleavage of a C-O bond within a spirocyclic structure. Upon UV irradiation, the colorless, closed spiropyran form undergoes ring-opening to form the colored, planar merocyanine isomer. The reverse reaction is typically induced by visible light or occurs thermally.[5]
Diarylethenes
Diarylethenes are a prominent class of P-type photochromes known for their excellent thermal stability and high fatigue resistance. Their photoswitching mechanism involves a reversible 6π-electrocyclization reaction. The open-ring isomer is typically colorless, while the closed-ring isomer, formed upon UV irradiation, is colored. The reverse ring-opening reaction is induced by visible light.[6]
Azobenzenes
Azobenzene and its derivatives are archetypal examples of molecules that undergo reversible cis-trans (E/Z) isomerization around the N=N double bond. The trans isomer is generally the more thermodynamically stable form. Irradiation with UV light converts the trans isomer to the cis isomer, and this process can be reversed by irradiation with visible light or by thermal relaxation.[7]
Fulgides and Fulgimides
Fulgides and their nitrogen-containing analogs, fulgimides, are P-type photochromes that, like diarylethenes, undergo reversible electrocyclization reactions. They are known for their high thermal stability and resistance to photodegradation.[8][9]
Quantitative Photochromic Properties
The performance of a photochromic molecule is defined by several key quantitative parameters. The following tables summarize typical values for representative compounds from the major photochromic families.
| Compound Family | Example Compound | Solvent | λmax (Open Form) (nm) | εmax (Open Form) (M-1cm-1) | λmax (Closed/Colored Form) (nm) | εmax (Closed/Colored Form) (M-1cm-1) | Quantum Yield (ΦA→B) | Ref. |
| Spiropyran | 6-nitroBIPS | Toluene | ~340 | ~10,000 | ~560 | ~35,000 | 0.2-0.6 | |
| Diarylethene | 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | Hexane | 257 | 15,000 | 532 | 9,800 | 0.49 | [10] |
| Azobenzene | Azobenzene | Hexane | 318 (trans) | 21,000 | 433 (cis) | 1,500 | 0.11 (trans→cis) | [11] |
| Fulgimide | Coumarin Fulgimide | Chloroform | 362 | 5,700 | 545 | 5,400 | 0.18 | [12] |
Table 1: Key Photochromic Properties of Representative Organic Molecules.
Experimental Protocols
The characterization of photochromic molecules involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of a Spiropyran Derivative
A common method for the synthesis of indolinospiropyrans involves the condensation of a Fischer's base (or its salt) with a substituted salicylaldehyde.[13]
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
5-Nitrosalicylaldehyde
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of Fischer's base and 5-nitrosalicylaldehyde in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spiropyran derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Measurement of Photochromic Switching using UV-Vis Spectroscopy
This protocol describes how to monitor the photoisomerization of a photochromic compound and determine its photostationary state (PSS).
Equipment:
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >450 nm filtered lamp)
-
Quartz cuvette
Procedure:
-
Prepare a dilute solution of the photochromic compound in a suitable solvent (e.g., acetonitrile or toluene) with an absorbance of approximately 1 at the λmax of the initial form.
-
Record the initial UV-Vis absorption spectrum of the solution (State A).
-
Irradiate the solution in the cuvette with the UV lamp for a set period (e.g., 30 seconds).
-
Immediately record the UV-Vis spectrum.
-
Repeat steps 3 and 4 until no further changes in the spectrum are observed. This is the photostationary state (PSS) under UV irradiation.
-
Next, irradiate the solution at the PSS with the visible light source for a set period.
-
Record the UV-Vis spectrum.
-
Repeat steps 6 and 7 until the spectrum returns to its initial state or reaches a new PSS under visible light.
Determination of Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.[14][15] A common method for determining the quantum yield is the relative method, using a well-characterized actinometer as a reference.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Irradiation source with a narrow bandwidth (e.g., LED or laser)
-
Photochromic sample solution
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
Procedure:
-
Prepare solutions of the sample and the actinometer with low absorbance (typically < 0.1) at the irradiation wavelength in the same solvent.
-
Measure the initial absorbance of both solutions at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (same light source, geometry, and irradiation time).
-
Measure the change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (ΔAs / ΔAr) * (εr / εs) * (Ir / Is)
where:
-
Φr is the quantum yield of the reference.
-
ΔAs and ΔAr are the changes in absorbance of the sample and reference, respectively.
-
εs and εr are the molar absorption coefficients of the sample and reference at the irradiation wavelength.
-
Ir and Is are the rates of photon absorption by the reference and sample, which are proportional to (1 - 10-A) where A is the absorbance at the irradiation wavelength. For weakly absorbing solutions, this ratio is approximately 1.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of photochromism.
References
- 1. Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. demonsunglasses.com [demonsunglasses.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Photochromic Single-Component Organic Fulgide Ferroelectric with Photo-Triggered Polarization Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rx-able.com [rx-able.com]
- 11. researchgate.net [researchgate.net]
- 12. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fiveable.me [fiveable.me]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis of Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of disperse dyes, a critical class of colorants for hydrophobic fibers. The following sections detail the classification, core synthetic pathways, and specific experimental protocols for the major classes of disperse dyes. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The dyeing mechanism involves the dispersion of fine dye particles in an aqueous bath, from which the dye molecules diffuse into the amorphous regions of the polymer fibers upon heating. Within the fiber, the dye molecules are held by van der Waals forces and dipole-dipole interactions. The effectiveness of these dyes is largely dependent on their chemical structure, molecular size, and the presence of specific functional groups.
Classification of Disperse Dyes
Disperse dyes can be classified based on their chemical structure or their application properties.
Classification by Chemical Structure
The most common chemical classes of disperse dyes include:
-
Azo Dyes: This is the largest and most diverse class, accounting for over 50% of all disperse dyes. They are characterized by the presence of one or more azo groups (-N=N-) and are synthesized through a diazotization and coupling reaction.
-
Anthraquinone Dyes: Comprising about 30-40% of disperse dyes, these are known for their bright colors and good lightfastness.[1] Their synthesis is typically more complex and costly than that of azo dyes.
-
Nitro Dyes: These are primarily yellow and orange dyes based on nitrodiphenylamine structures.
-
Methine Dyes: This class includes quinophthalone and other styryl-type dyes, which are known for their brilliant yellow to red shades.
-
Heterocyclic Dyes: These dyes incorporate a heterocyclic ring system in their structure, often leading to bright colors and good fastness properties.
Classification by Application Properties
Disperse dyes are also categorized based on their energy requirements for dyeing, which correlates with their sublimation fastness:
-
Low Energy (E-type): These dyes have smaller molecular sizes and are suitable for dyeing at lower temperatures (around 100°C) with the aid of a carrier. They generally have lower sublimation fastness.
-
Medium Energy (SE-type): This is a versatile class suitable for a range of dyeing processes.
-
High Energy (S-type): These dyes have larger molecular sizes and require high temperatures (above 130°C) for dyeing. They exhibit the best sublimation and overall fastness properties.
Synthesis of Major Disperse Dye Classes
The synthesis of disperse dyes involves a variety of organic reactions, with the specific pathway depending on the desired chemical class and final properties of the dye.
Azo Disperse Dyes
The synthesis of azo disperse dyes is a two-step process:
-
Diazotization: An aromatic primary amine (the diazo component) is treated with a source of nitrous acid (usually sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Coupling: The diazonium salt is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or an N-substituted aniline) to form the azo dye.
Anthraquinone Disperse Dyes
The synthesis of anthraquinone-based disperse dyes often starts with the modification of the basic anthraquinone structure. A common route involves Friedel-Crafts acylation followed by substitution reactions. For example, the synthesis of 1,4-diaminoanthraquinone, a key intermediate, can be achieved through various methods, including the replacement of hydroxyl groups from 1,4-dihydroxyanthraquinone.[2]
Nitro Disperse Dyes
Nitro disperse dyes are typically synthesized through the condensation of an aromatic amine with a nitro-substituted aromatic compound containing a leaving group. For instance, C.I. Disperse Yellow 42 is produced by reacting two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride.[3]
Methine Disperse Dyes
Methine dyes, such as those of the quinophthalone class, are generally synthesized through the condensation of a heterocyclic compound containing an active methyl group with an aromatic aldehyde or a related carbonyl compound.
Heterocyclic Disperse Dyes
The synthesis of heterocyclic disperse dyes involves the incorporation of a heterocyclic ring system as either the diazo component or the coupling component in an azo dye synthesis, or as a core part of other dye structures. These dyes often exhibit high tinctorial strength and good fastness properties.[4]
Experimental Protocols
The following are detailed methodologies for the synthesis of representative disperse dyes from different classes.
Synthesis of a Monoazo Disperse Dye from 4-Nitroaniline
This protocol describes the synthesis of a simple monoazo disperse dye using 4-nitroaniline as the diazo component.[5]
Step 1: Preparation of the Diazonium Salt
-
Dissolve 1.73 g (0.01 M) of 4-nitroaniline in 10 ml of concentrated hydrochloric acid with stirring until complete dissolution.
-
In a separate beaker, prepare a solution of 2 M sodium nitrite in 20 ml of water and cool it to below 5°C in an ice bath.
-
Gradually add the 4-nitroaniline solution to the cold sodium nitrite solution with continuous stirring to form the diazonium salt.
Step 2: Coupling Reaction
-
The freshly prepared diazonium salt solution is added dropwise over 30 minutes to a solution of the coupling component (e.g., 2-chloroaniline, 2.5 mL) dissolved in acetic acid (5 mL) under vigorous stirring.[6]
-
The reaction mixture is stirred for an additional period at 0-5°C.
-
The precipitated dye is collected by filtration, washed with water, and dried.
Synthesis of C.I. Disperse Blue 79
This protocol outlines the industrial synthesis of C.I. Disperse Blue 79, a widely used navy blue azo disperse dye.
Step 1: Synthesis of the Diazo Component (2,4-dinitro-6-bromoaniline)
-
In a reaction vessel, combine 19 kg of water, 195 kg of bromine, 290 kg of 2,4-dinitroaniline, and 0.6 kg of chlorobenzene.
-
Heat the mixture to 50-55°C and maintain this temperature until the bromination reaction is complete.
-
The resulting 2,4-dinitro-6-bromoaniline is then isolated.
Step 2: Diazotization
-
Prepare nitrosyl sulfuric acid by dissolving 4.7 kg of sodium nitrite in 42.3 kg of 98% sulfuric acid at 70-80°C.
-
Diazotize 17.4 kg of the 2,4-dinitro-6-bromoaniline with the prepared nitrosyl sulfuric acid in 600 kg of acetic acid.
Step 3: Coupling
-
Couple the resulting diazonium salt with 30 kg of the coupling component (N,N-bis(2-acetoxyethyl)-3-amino-4-methoxyacetanilide) in a mixture of 280 kg of acetic acid and 120 kg of water.
-
The final dye product is then filtered, ground, and dried.
Synthesis of C.I. Disperse Yellow 42
C.I. Disperse Yellow 42, a nitro disperse dye, is synthesized by the condensation reaction of two equivalents of aniline with 4-chloro-3-nitrobenzene-1-sulfonyl chloride.[7]
Synthesis of a Heterocyclic Azo Disperse Dye
This protocol describes the synthesis of a heterocyclic azo disperse dye using a one-step grinding method.[8]
-
Grind a mixture of a heterocyclic amine (0.01 mol), silica-supported boron trifluoride (BF3.SiO2; 0.15 mol), and sodium nitrite (0.01 mol) for three minutes at room temperature.
-
Add 1 ml of deionized water and stir for two minutes.
-
Add a heterocyclic coupler (0.01 mol) to the mixture and stir for another two minutes to obtain the dye.
Quantitative Data
The following tables summarize key quantitative data for a selection of synthesized disperse dyes.
Table 1: Synthesis and Properties of Monoazo Disperse Dyes from 4-Nitroaniline [5]
| Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| 1-Naphthol | C₁₆H₁₁N₃O₃ | 87.60 | 261 | Maroon Red |
| 2-Naphthol | C₁₆H₁₁N₃O₃ | 64.20 | 243 | Black |
| Salicylic Acid | C₁₃H₉N₃O₅ | 67.90 | 294 | Pantone 123 Yellow |
| Phenol | C₁₂H₉N₃O₃ | 47.30 | 172 | Uniform Green |
Table 2: Spectroscopic and Fastness Properties of Heterocyclic Azo Disperse Dyes [9][10]
| Dye | λmax (nm) in DMF | Light Fastness | Wash Fastness | Rubbing Fastness |
| Dye 1 | 530-600 | Fair to Very Good | Very Good to Excellent | Very Good to Excellent |
| Dye 2 | 417-621 | Good | Excellent | - |
| Dye 3 | - | Very Good to Excellent | Very Good | Good to Very Good |
Experimental Protocol for Dyeing Polyester Fabric
This section provides a general procedure for dyeing polyester fabric with disperse dyes using a high-temperature method.[11][12]
-
Preparation of the Dye Bath:
-
Create a dispersion of the disperse dye (e.g., 2% on weight of fabric) by pasting it with a small amount of a dispersing agent and then adding water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]
-
-
Dyeing Procedure:
-
Introduce the wetted polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.
-
Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.
-
-
After-treatment:
-
Cool the dye bath to about 60°C and rinse the fabric with hot water.
-
Perform a reduction clearing by treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the surface.
-
Finally, rinse the fabric thoroughly with water and dry.
-
Conclusion
The synthesis of disperse dyes is a cornerstone of the coloration industry for synthetic fibers. The versatility of azo chemistry, the brightness of anthraquinone derivatives, and the unique properties of other classes such as nitro, methine, and heterocyclic dyes provide a broad palette of colors with a range of fastness properties. The methodologies outlined in this guide, from laboratory-scale synthesis to the application on polyester, highlight the key chemical principles and practical considerations for researchers and professionals in this field. Further innovation in the synthesis of disperse dyes is driven by the need for more environmentally friendly processes, higher performance dyes, and novel applications in areas beyond traditional textiles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 3. Disperse Yellow 42 - Wikipedia [en.wikipedia.org]
- 4. Synthesis & Dyeing Performance, Dyestuff Containing Heterocyclic Moiety, Azo Disperse Dye, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 5. ijrpr.com [ijrpr.com]
- 6. ftstjournal.com [ftstjournal.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. textilelearner.net [textilelearner.net]
- 12. ijcmas.com [ijcmas.com]
Methodological & Application
Application Note & Protocol: Investigating the Photoisomerization of Azo Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] The reversible transformation between these isomers can be triggered by light, a process known as photoisomerization.[1][2] This unique photoswitchable property makes azo dyes ideal candidates for a wide range of applications, including molecular switches, optical data storage, photopharmacology, and the development of light-responsive materials.[3][4]
The trans isomer typically absorbs strongly in the UV region (π→π* transition), while the cis isomer has a distinct absorption profile.[5] Irradiation with light of a suitable wavelength, usually UV light, converts the trans form to the cis form.[6] The reverse process, from cis back to trans, can be initiated by irradiation with a different wavelength (often visible light) or can occur spontaneously through thermal relaxation in the dark.[2][7] A thorough understanding and characterization of these photoisomerization dynamics are crucial for the rational design and application of azo dye-based systems.
This document provides a detailed overview of the experimental setups and protocols for studying the photoisomerization of azo dyes, focusing on UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and flash photolysis.
Key Experimental Techniques
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring photoisomerization by observing changes in the absorption spectra of the azo dye solution upon irradiation.[1][8] It allows for the determination of the photostationary state (PSS), the equilibrium mixture of trans and cis isomers under a specific wavelength of light, and is essential for calculating the photoisomerization quantum yield.
Experimental Protocol: Monitoring Photoisomerization
-
Sample Preparation:
-
Initial Spectrum (Trans Isomer):
-
Record the UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the pure trans isomer, assuming the sample was prepared and stored in the dark.[5]
-
-
Photoisomerization (Trans → Cis):
-
Irradiate the sample in the cuvette with a light source tuned to the π→π* transition of the trans isomer (typically 365 nm).[6][10] A UV LED or a lamp with an appropriate bandpass filter can be used.
-
Record the UV-Vis spectra at regular intervals during irradiation until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.[8]
-
-
Photoisomerization (Cis → Trans):
-
Following the establishment of the trans → cis PSS, irradiate the sample with a wavelength where the cis isomer absorbs more strongly than the trans isomer (typically in the visible range, e.g., >450 nm).[6]
-
Monitor the spectral changes until a new PSS is reached, signifying the conversion back to the trans form.
-
-
Thermal Back-Isomerization (Cis → Trans):
-
After populating the cis state with UV light, place the cuvette in the dark at a constant temperature.
-
Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation of the cis isomer back to the trans isomer.[6] The rate of this process can be used to calculate the thermal half-life (t½).
-
Quantum Yield (Φ) Determination
The photoisomerization quantum yield is a critical parameter that defines the efficiency of the photochemical process. It is the ratio of the number of molecules isomerized to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Determination
This method involves comparing the isomerization rate of the sample to a well-characterized actinometer.
-
Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the irradiation wavelength, such as azobenzene in methanol.[11]
-
Absorbance Matching: Prepare solutions of the sample and the actinometer with nearly identical absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be short to ensure low conversion (typically <10%).
-
Spectral Analysis: Record the UV-Vis spectra of both solutions before and after irradiation.
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
-
Φ_sample = Φ_act * (ΔA_sample / ε_sample) / (ΔA_act / ε_act)
-
Where Φ_act is the quantum yield of the actinometer, ΔA is the change in absorbance at a specific wavelength, and ε is the molar extinction coefficient.
-
A more direct method involves using a calibrated light source (e.g., a thermopile detector) to measure the photon flux, allowing for the direct calculation of the quantum yield without an actinometer.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of the trans and cis isomers.[12][13] 1H NMR is particularly useful, as the chemical shifts of the aromatic protons often differ significantly between the two isomers.[1][14]
Experimental Protocol: Isomer Identification and Quantification
-
Sample Preparation: Dissolve the azo dye in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Initial Spectrum (Trans Isomer): Record the 1H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.[14]
-
Irradiation: Irradiate the NMR tube with a UV light source (e.g., 365 nm LED) for a sufficient time to generate a significant population of the cis isomer.
-
Post-Irradiation Spectrum: Quickly record the 1H NMR spectrum after irradiation. New signals corresponding to the cis isomer should be visible.[14] The disappearance of these new signals over time in the dark confirms that the process is thermally reversible.[14]
-
Quantification: The relative ratio of the trans and cis isomers can be determined by integrating the corresponding signals in the 1H NMR spectrum.
-
Advanced Techniques: 2D NMR techniques like NOESY can be used to confirm the spatial arrangement of the protons and definitively assign the trans and cis configurations.[13] For studying the tautomeric equilibrium (azo vs. hydrazone), which can influence isomerization, 2D 1H–15N HMBC NMR is a powerful tool.[12][15]
Flash Photolysis
Flash photolysis is a pump-probe technique used to study the kinetics of fast reactions, making it ideal for measuring the rate of thermal cis-to-trans isomerization, especially for azo dyes with short half-lives (microseconds to seconds).[16][17][18]
Experimental Protocol: Kinetic Analysis of Thermal Isomerization
-
Setup: The setup consists of a "pump" light source (e.g., a Xe flash lamp or a pulsed laser) to initiate the isomerization and a "probe" light source (e.g., a continuous wave LED or lamp) to monitor the change in absorbance over time.[16][17]
-
Sample Preparation: Prepare a solution of the azo dye in a suitable solvent and place it in a cuvette within the flash photolysis apparatus.
-
Excitation (Pump): The sample is excited with a short, intense pulse of light from the pump source, which rapidly converts a significant fraction of the trans isomers to the cis form.
-
Monitoring (Probe): The change in transmittance of the probe beam is monitored by a fast detector (e.g., a photodiode) at a wavelength where the trans and cis isomers have different absorbances.[16]
-
Data Acquisition: The detector signal is recorded as a function of time after the flash. The resulting kinetic trace shows the decay of the cis isomer as it thermally reverts to the trans isomer.[16]
-
Kinetic Analysis: The decay trace is fitted to a kinetic model (typically first-order) to extract the rate constant (k) for the thermal isomerization. Temperature-dependent studies can be performed to determine activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation using an Eyring plot.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative azo dyes. These values are highly dependent on the molecular structure and the experimental conditions (e.g., solvent, temperature).
Table 1: Photoisomerization Quantum Yields (Φ)
| Compound | Solvent | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | Reference |
|---|---|---|---|---|---|
| Azobenzene | Methanol | 313 | 0.11 | 0.49 | [11] |
| Azobenzene | Methanol | 366 | 0.12 | 0.41 | [11] |
| Azobenzene-DNA | Buffer | - | 0.036 (ssDNA) | - | [19] |
| Azobenzene-DNA | Buffer | - | 0.0056 (dsDNA) | - |[19] |
Table 2: Thermal Isomerization Kinetics
| Compound | Solvent | Temperature (°C) | Half-life (t½) | Rate Constant (k) (s⁻¹) | Reference |
|---|---|---|---|---|---|
| 4-Phenylazophenol (4-OH) | Ethanol | 25 | - | - | [16] |
| 4-Methyl-2-(phenylazo)phenol (2-OH) | Ethanol | 25 | - | - | [16] |
| Sudan Orange G (2,4-OH) | Ethanol | 25 | - | - | [16] |
| Azopyrimidine derivative | Physiological Conditions | - | 40 ns (τ) | - |[20] |
Visualizations
Caption: Experimental workflow for studying azo dye photoisomerization.
Caption: General pathway for azo dye photoisomerization and relaxation.
References
- 1. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vernier.com [vernier.com]
- 18. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 19. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of 4-Cyano-4'-pentylbiphenyl (Einecs 221-387-4) in Nematic Liquid Crystals: A Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-Cyano-4'-pentylbiphenyl, also known as 5CB (Einecs 221-387-4), a foundational material in the study and application of nematic liquid crystals.[1][2] It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the fundamental properties of 5CB, standardized protocols for its characterization, and its application as a benchmark material in liquid crystal research.
Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)
4-Cyano-4'-pentylbiphenyl (5CB) is a paramount example of a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures conveniently close to ambient conditions.[1][2] First synthesized in 1972 by George William Gray and his team, 5CB was instrumental in the development of liquid crystal displays (LCDs) due to its chemical stability and pronounced electro-optical properties.[1] Its molecule, approximately 20 Å in length, consists of a rigid biphenyl core with a flexible pentyl chain at one end and a polar cyano group at the other.[1][3] This molecular structure is the source of its liquid crystalline behavior and significant positive dielectric anisotropy, making it highly responsive to electric fields.[4]
The nematic phase of 5CB is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, while their positional order is random, akin to a conventional liquid.[4] 5CB transitions from a crystalline solid to a nematic liquid crystal at approximately 22.5°C and from the nematic phase to an isotropic liquid at around 35.0°C.[1][2][5] This accessible temperature range has established 5CB as a standard material for fundamental studies in condensed matter physics and for the characterization of new liquid crystalline materials.[6]
Physicochemical Properties of 5CB
The utility of 5CB in research and technology stems from its well-characterized physical properties. The following tables summarize key quantitative data from various literature sources. It is important to note that minor variations in reported values can arise from differences in experimental conditions and sample purity.
Table 1: General and Thermal Properties of 5CB
| Property | Value | Reference |
| EINECS Number | 221-387-4 | - |
| CAS Number | 40817-08-1 | [7][8] |
| Molecular Formula | C₁₈H₁₉N | [1][3] |
| Molar Mass | 249.36 g/mol | [3][8] |
| Density | ~1.022 g/cm³ | [1] |
| Crystal-to-Nematic Transition (T_CN) | 22.5 °C (295.6 K) | [1][2] |
| Nematic-to-Isotropic Transition (T_NI) | 35.0 °C (308.15 K) | [1][2][5] |
Table 2: Optical Properties of 5CB (at ~25°C)
| Property | Symbol | Value | Wavelength (λ) | Reference |
| Ordinary Refractive Index | nₒ | ~1.53 | 589 nm | [1] |
| Extraordinary Refractive Index | nₑ | ~1.71 | 589 nm | [1] |
| Birefringence | Δn = nₑ - nₒ | ~0.18 - 0.21 | 589 nm | [9][10] |
| Birefringence | Δn | 0.15 - 0.21 | 0.2 - 0.8 THz | [11] |
Table 3: Electromagnetic and Elastic Properties of 5CB (at ~25°C)
| Property | Symbol | Value | Conditions | Reference |
| Static Dielectric Permittivity (Parallel) | ε∥ | ~18.5 | 1 kHz | [1][12] |
| Static Dielectric Permittivity (Perpendicular) | ε⊥ | ~7.0 | 1 kHz | [1][12] |
| Dielectric Anisotropy | Δε = ε∥ - ε⊥ | ~11.5 | 1 kHz | [1][4] |
| Splay Elastic Constant | K₁₁ | ~6.2 - 6.5 pN | 24-26 °C | [13] |
| Twist Elastic Constant | K₂₂ | ~3.5 - 3.9 pN | 24-26 °C | [13] |
| Bend Elastic Constant | K₃₃ | ~8.2 - 9.8 pN | 24-26 °C | [13] |
Experimental Protocols
The following protocols outline standard procedures for the fabrication of liquid crystal cells and the measurement of the fundamental properties of 5CB.
Protocol for Liquid Crystal Cell Fabrication
This protocol describes the "one-drop fill" method for creating a standard liquid crystal cell, a fundamental component for electro-optical and microscopic studies.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl alcohol (PVA) or other polyimide alignment agent
-
Cotton cloth
-
Spacers of desired thickness (e.g., silica microspheres)
-
UV-curable epoxy
-
5CB liquid crystal
-
UV light source
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the slides completely with a stream of nitrogen gas.
-
Alignment Layer Deposition: Spin-coat a thin layer of the alignment agent (e.g., PVA solution) onto the conductive side of each ITO slide.
-
Curing/Baking: Bake the slides at the recommended temperature to cure the alignment layer (e.g., 230°C for 30 minutes for some polyimides).[14]
-
Rubbing: Unidirectionally rub the cured alignment layer with a soft cotton cloth. This process creates microgrooves that will physically guide the alignment of the 5CB molecules. For a twisted nematic cell, the rubbing directions on the two slides should be perpendicular. For a planar aligned cell, they should be parallel.
-
Spacer Application: Disperse spacers onto the alignment layer of one slide. The spacers will define the thickness of the liquid crystal layer.[14]
-
Sealant Application: Apply a thin line of UV-curable epoxy around the perimeter of the same slide, leaving small gaps for filling.
-
Cell Assembly: Place the second slide on top, with its rubbed surface facing inwards and oriented as desired (parallel or perpendicular). Press the slides together and clamp them.
-
Curing the Sealant: Expose the assembly to a UV light source to cure the epoxy, forming a sealed cell with filling ports.
-
Liquid Crystal Filling: Heat the 5CB to its isotropic phase (~40°C). Place a drop of the isotropic 5CB at one of the filling ports. The liquid crystal will be drawn into the cell via capillary action.[15][16] This is often done in a vacuum chamber to avoid air bubbles.
-
Sealing: Once filled, seal the filling ports with a small amount of UV-curable epoxy and cure it.
-
Annealing: Heat the filled cell to the isotropic phase and then cool it slowly back to the nematic phase. This helps to remove any flow-induced defects and promotes a uniform alignment.
Protocol for Measuring Nematic-to-Isotropic Transition Temperature (T_NI)
The clearing point, or T_NI, is a critical parameter for any liquid crystal. It can be determined with high precision using Differential Scanning Calorimetry (DSC) or by direct observation with a polarized optical microscope.
Method A: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Hermetically seal a small, accurately weighed amount of 5CB (typically 1-5 mg) in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected T_NI (e.g., 50°C). Then, cool the sample at the same rate.
-
Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve.[17][18] The peak temperature is taken as T_NI. The corresponding exothermic peak will appear on cooling.
Method B: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small drop of 5CB into a fabricated liquid crystal cell or onto a microscope slide with a coverslip.
-
Microscope Setup: Place the sample on a hot stage fitted onto the stage of a polarized optical microscope. Cross the polarizer and analyzer.
-
Heating: Slowly heat the sample while observing its texture through the microscope. In the nematic phase, 5CB will be birefringent and appear bright with characteristic textures (e.g., schlieren texture).
-
Transition Identification: As the temperature approaches T_NI, the textures will become highly active. At T_NI, the field of view will abruptly become completely dark (isotropic). This temperature is the clearing point.[19]
Protocol for Measuring Birefringence (Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using various techniques, including interferometry or by analyzing the transmission spectrum of a planar-aligned cell.
Method: Spectrophotometry with Crossed Polarizers
-
Sample Preparation: Use a planar-aligned 5CB cell of a known thickness (d).
-
Optical Setup: Place the cell between two crossed polarizers in the light path of a spectrophotometer. Orient the cell such that the rubbing direction (the director axis) is at 45° to the transmission axes of both polarizers.
-
Transmission Spectrum: Record the transmission spectrum (Intensity vs. Wavelength) over the desired wavelength range. The spectrum will show a series of maxima and minima due to interference.
-
Data Analysis: The phase retardation (δ) between the extraordinary and ordinary rays is given by δ = 2πdΔn/λ. The transmitted intensity (I) is modulated by I ∝ sin²(δ/2).
-
Calculation: At the transmission minima, δ = 2mπ, where m is an integer. At the maxima, δ = (2m+1)π. By identifying the wavelengths of consecutive maxima or minima, the birefringence Δn can be calculated as a function of wavelength.[20]
Visualized Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the application of 5CB.
Caption: Workflow for Liquid Crystal Cell Fabrication.
Caption: Protocol for T_NI Measurement using POM.
Caption: Structure-Property Relationship of 5CB.
References
- 1. irbiscorp.spsl.nsc.ru [irbiscorp.spsl.nsc.ru]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 16. flexenable.com [flexenable.com]
- 17. researchgate.net [researchgate.net]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 19. link.aps.org [link.aps.org]
- 20. Optica Publishing Group [opg.optica.org]
Application Notes and Protocols for 4,4'-Bis(dimethylamino)azobenzene as a Photoswitchable Material
Note on CAS Number: The provided CAS number 3084-21-7 does not correspond to a recognized photoswitchable material in the scientific literature. It is presumed that this was a typographical error. These application notes and protocols are based on a representative and well-characterized photoswitchable azobenzene derivative, 4,4'-Bis(dimethylamino)azobenzene (CAS 539-17-3) , which is highly relevant for applications in biological research and drug development due to its "push-push" electronic nature, leading to distinct photophysical properties.
Introduction
4,4'-Bis(dimethylamino)azobenzene is a symmetrically substituted azobenzene derivative featuring strong electron-donating dimethylamino groups at the para positions of both phenyl rings. This "push-push" substitution pattern significantly influences the molecule's electronic structure and, consequently, its photoswitching behavior. Like other azobenzenes, it can exist in two isomeric forms: a thermodynamically stable trans isomer and a metastable cis isomer. The reversible isomerization between these two states can be precisely controlled by light, making it a valuable tool for photopharmacology and the remote control of biological processes.[1] The significant change in geometry and polarity between the trans and cis isomers allows for the modulation of the activity of bioactive molecules to which it is attached.
Photophysical Properties
The photoswitching properties of 4,4'-Bis(dimethylamino)azobenzene are characterized by its absorption spectra, the efficiency of photoisomerization (quantum yield), and the stability of the metastable cis isomer (thermal half-life). These parameters can be influenced by the solvent environment.[2]
| Property | trans-4,4'-Bis(dimethylamino)azobenzene | cis-4,4'-Bis(dimethylamino)azobenzene | Reference(s) |
| Absorption Maximum (λmax) | ~410-450 nm (π-π* transition) | ~380-420 nm (π-π), ~500-550 nm (n-π) | [2] |
| Photoisomerization (trans→cis) | UV-A to Blue Light (e.g., 365-450 nm) | - | [3] |
| Photoisomerization (cis→trans) | - | Blue to Green Light (e.g., 450-550 nm) | [3] |
| Thermal Relaxation (cis→trans) | - | Hours to Days (Solvent Dependent) | [2] |
Note: The exact photophysical parameters can vary depending on the solvent and local environment. Experimental determination under specific application conditions is recommended.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bis(dimethylamino)azobenzene
This protocol is a generalized procedure adapted from the synthesis of similar aminoazobenzene compounds.[4][5]
Materials:
-
N,N-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, ice bath, filtration apparatus)
Procedure:
-
Diazotization:
-
Dissolve N,N-dimethylaniline in an aqueous solution of hydrochloric acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a cooled aqueous solution of sodium acetate.
-
Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, while maintaining a low temperature.
-
A colored precipitate of 4,4'-Bis(dimethylamino)azobenzene will form.
-
Continue stirring the reaction mixture for 1-2 hours as it slowly warms to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4,4'-Bis(dimethylamino)azobenzene.
-
Dry the purified product under vacuum.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.
Protocol 2: Photoisomerization of 4,4'-Bis(dimethylamino)azobenzene
Materials:
-
Solution of 4,4'-Bis(dimethylamino)azobenzene in a suitable solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., 365 nm LED or lamp with appropriate filter)
-
Light source for cis-to-trans isomerization (e.g., >450 nm LED or lamp with appropriate filter)
-
Cuvettes
Procedure:
-
Prepare a stock solution of 4,4'-Bis(dimethylamino)azobenzene in the desired solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0 in the UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the solution. This spectrum will primarily represent the trans isomer, which is the thermodynamically stable form.
-
trans-to-cis Isomerization:
-
Irradiate the solution with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., ~410-450 nm).
-
Monitor the changes in the absorption spectrum over time until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The PSS is a mixture of trans and cis isomers.
-
-
cis-to-trans Isomerization:
-
Take the solution at the trans-to-cis PSS and irradiate it with a light source at a wavelength where the cis isomer absorbs more strongly than the trans isomer (e.g., >450 nm).
-
Monitor the spectral changes as the spectrum reverts towards the initial trans isomer's spectrum.
-
Protocol 3: General Application in Photopharmacology - Photocontrol of a Target Protein
This protocol outlines a general workflow for using a photoswitchable ligand based on 4,4'-Bis(dimethylamino)azobenzene to control the activity of a target protein.
Prerequisites:
-
A photoswitchable ligand is synthesized by covalently linking 4,4'-Bis(dimethylamino)azobenzene to a known binder of the target protein.
-
An in vitro or in-cell assay to measure the activity of the target protein.
Procedure:
-
Incubate the biological system (e.g., purified protein, cell culture) with the photoswitchable ligand in the dark to ensure the ligand is predominantly in its trans (or cis, depending on the design) inactive state.
-
Measure the baseline activity of the target protein using the established assay.
-
Activate the ligand by irradiating the sample with the appropriate wavelength of light to induce isomerization to the active state (e.g., 365-450 nm for trans-to-cis). The duration and intensity of irradiation should be optimized.
-
Measure the protein activity immediately after irradiation to determine the effect of the activated ligand.
-
(Optional) Deactivate the ligand by irradiating with a second wavelength of light to revert the photoswitch to its inactive state (e.g., >450 nm for cis-to-trans).
-
Measure the protein activity again to confirm the reversibility of the photocontrol.
Visualizations
Caption: Photoisomerization of 4,4'-Bis(dimethylamino)azobenzene.
Caption: General workflow for a photopharmacology experiment.
Caption: Photocontrol of a receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
Application Notes: Incorporating Azo Dyes into Polymer Matrices
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. The Nonlinear Optics Home Page [nlosource.com]
- 6. ossila.com [ossila.com]
- 7. sps-polos.com [sps-polos.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. glasnik.tf.unibl.org [glasnik.tf.unibl.org]
- 15. researchgate.net [researchgate.net]
- 16. In Situ Electrochemical Polymerization of Nitro Compounds into Azo Cathodes: A Promising Strategy for Aqueous Zinc-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pump-Probe Spectroscopy for the Analysis of Azo Dyes
Introduction
Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). They find extensive use in various industries, including textiles, food, and pharmaceuticals. Understanding the photophysical and photochemical properties of these dyes is crucial for optimizing their performance, assessing their environmental impact, and developing new applications. Pump-probe spectroscopy is a powerful ultrafast laser technique that allows for the real-time observation of molecular dynamics, making it an invaluable tool for studying the complex excited-state processes of azo dyes, such as photoisomerization, intersystem crossing, and internal conversion.
These application notes provide an overview of the application of pump-probe spectroscopy for analyzing azo dyes, along with detailed experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Key Photophysical Processes in Azo Dyes
Upon photoexcitation, azo dyes can undergo several competing relaxation processes. The most prominent is the trans ↔ cis photoisomerization, which is often the basis for their function in molecular switches and photosensitive materials. Other important pathways include internal conversion (IC) to the ground state and intersystem crossing (ISC) to a triplet state. Pump-probe spectroscopy can elucidate the timescales and quantum yields of these processes.
Experimental Techniques
1. Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Femtosecond transient absorption spectroscopy is a widely used pump-probe technique to study the ultrafast dynamics of molecules. A strong "pump" pulse excites the sample, and a weaker, time-delayed "probe" pulse measures the change in absorption of the excited state population. By varying the delay time between the pump and probe pulses, the evolution of the excited states can be tracked with femtosecond resolution.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy of Azobenzene in Solution
-
Sample Preparation:
-
Dissolve azobenzene in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) to a concentration that yields an absorbance of approximately 0.5-1.0 at the pump wavelength in a 1 mm path length cuvette.
-
Ensure the solvent is of spectroscopic grade to minimize impurities.
-
Use a flow cell or stir the sample during the experiment to prevent photobleaching and thermal effects.
-
-
Laser Setup:
-
Utilize a Ti:sapphire laser system to generate femtosecond pulses (e.g., ~100 fs duration) at a repetition rate of 1 kHz.
-
Split the laser output into two beams: the pump and the probe.
-
Use an optical parametric amplifier (OPA) to tune the pump wavelength to the desired absorption band of the azobenzene sample (e.g., the n→π* or π→π* transition).
-
Generate a white-light continuum for the probe pulse by focusing a portion of the fundamental laser beam into a nonlinear crystal (e.g., sapphire or CaF2).
-
-
Data Acquisition:
-
Overlap the pump and probe beams at the sample position.
-
Use a motorized delay stage to control the time delay between the pump and probe pulses.
-
Measure the intensity of the transmitted probe beam with and without the pump beam using a spectrometer equipped with a CCD detector.
-
Calculate the change in absorbance (ΔA) as a function of wavelength and delay time using the formula: ΔA = -log(I_pump_on / I_pump_off).
-
-
Data Analysis:
-
Construct a 2D map of ΔA versus wavelength and time.
-
Extract kinetic traces at specific wavelengths corresponding to ground-state bleaching, excited-state absorption, and product formation.
-
Fit the kinetic traces to a multi-exponential decay model to determine the time constants of the various photophysical processes.
-
2. Picosecond Time-Resolved Fluorescence Spectroscopy
For azo dyes that exhibit fluorescence, time-resolved fluorescence spectroscopy can provide complementary information about the excited-state dynamics. This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.
Experimental Protocol: Picosecond Time-Resolved Fluorescence of a Fluorescent Azo Dye
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent azo dye in a suitable solvent to avoid reabsorption effects (absorbance < 0.1 at the excitation wavelength).
-
Use a 1 cm path length quartz cuvette.
-
-
Instrumentation:
-
Employ a time-correlated single-photon counting (TCSPC) system.
-
Use a picosecond pulsed laser diode or a mode-locked laser as the excitation source, with the wavelength tuned to the absorption maximum of the dye.
-
Utilize a high-speed photodetector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).
-
-
Data Acquisition:
-
Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulse.
-
Construct a histogram of photon arrival times to obtain the fluorescence decay profile.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay profile with the IRF.
-
Fit the deconvoluted decay to a multi-exponential function to extract the fluorescence lifetimes.
-
Data Presentation
Quantitative data obtained from pump-probe experiments should be summarized in tables for clear comparison.
Table 1: Transient Absorption Data for Azobenzene in Hexane
| Wavelength (nm) | Assignment | Time Constant (ps) | Process |
| 435 | Ground-State Bleach | 0.3 | S2(ππ) → S1(nπ) Internal Conversion |
| 550 | Excited-State Absorption | 1.2 | S1(nπ*) Decay |
| 380 | Product Absorption (cis) | >1000 | trans → cis Isomerization |
Table 2: Fluorescence Lifetime Data for a Hypothetical Fluorescent Azo Dye
| Solvent | Lifetime Component 1 (ps) | Lifetime Component 2 (ns) | Quantum Yield (%) |
| Ethanol | 150 | 2.5 | 5.2 |
| Acetonitrile | 120 | 2.1 | 4.1 |
| Toluene | 200 | 3.0 | 7.5 |
Visualization of Experimental Workflow and Photophysical Pathways
Diagrams are essential for visualizing the complex workflows and molecular processes involved in pump-probe studies of azo dyes.
Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.
Caption: Jablonski diagram illustrating the photophysical pathways of azobenzene.
Conclusion
Pump-probe spectroscopy techniques are indispensable for unraveling the intricate excited-state dynamics of azo dyes. By providing detailed information on the timescales and efficiencies of processes like photoisomerization, internal conversion, and intersystem crossing, these methods contribute significantly to the rational design of novel photosensitive materials and pharmaceuticals. The protocols and data presentation guidelines provided herein offer a framework for conducting and reporting such studies in a clear and reproducible manner.
Application Notes: Synthesis and Use of Azo Dye-Based Molecular Switches for Metal Ion Detection
Introduction
Azo dyes are a significant class of organic compounds characterized by the functional group R-N=N-R', where R and R' are typically aryl groups. Due to their extended π-conjugated systems, these molecules exhibit strong absorption in the visible region of the electromagnetic spectrum, making them intensely colored.[1] Their facile synthesis, structural versatility, and distinct chromogenic properties have led to their prominence as sensing platforms for various analytes, including metal ions.[2][3][4] When an azo dye chelates with a metal ion, the electronic properties of the chromophore are altered, often resulting in a distinct color change that can be detected by the naked eye.[4][5] This property makes them excellent candidates for the development of simple, cost-effective, and rapid colorimetric sensors for on-site metal ion detection.[6]
This document provides detailed protocols for the synthesis of a representative azo dye-based molecular switch and its application in the colorimetric detection of metal ions.
Principle of Operation: Colorimetric Sensing
The sensing mechanism of azo dye-based molecular switches relies on the interaction between the dye (the ligand) and the target metal ion. The dye molecule contains specific functional groups (e.g., -OH, -COOH) positioned to form a coordination complex with a metal ion. This binding event perturbs the intramolecular charge transfer (ICT) within the dye molecule, altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] This change in the electronic transition energy leads to a shift in the maximum absorption wavelength (λmax), which is observed as a visible color change.[4][5]
Caption: General signaling pathway for metal ion detection.
Part 1: Synthesis Protocols
Protocol 1: Synthesis of Dabcyl Azo Dye
This protocol details the synthesis of 4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid, commonly known as Dabcyl, a widely used colorimetric chemosensor.[2] The synthesis is a classic two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[1][2]
Materials:
-
4-aminobenzoic acid
-
1 M Hydrochloric acid (HCl)
-
6 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Acetic acid (AcOH)
-
Deionized water (H₂O)
-
Saturated aqueous solution of sodium acetate
-
Diethyl ether
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure: [2]
-
Diazotization:
-
In a suitable flask, create a mixture of 4-aminobenzoic acid (0.500 g), 7.5 mL of 1 M aqueous HCl, and 0.42 mL of 6 M aqueous HCl.
-
Cool the mixture to 0–5 °C using an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.251 g in 1 mL of water).
-
Continue stirring the reaction mixture at 0–5 °C for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, prepare a solution of N,N-dimethylaniline (0.46 mL) in a mixture of acetic acid (1.25 mL) and water (0.83 mL).
-
Add the previously prepared cold diazonium salt solution dropwise to the N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4 using a saturated aqueous solution of sodium acetate. A precipitate should form immediately.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product sequentially with cold water and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the final product, Dabcyl, at 40 °C. The expected product is a dark red solid, typically obtained in high yield (~91%) without needing further purification.[2][8]
-
-
Characterization:
-
Confirm the structure of the synthesized Dabcyl using standard analytical techniques such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.[8]
-
Caption: Workflow for the synthesis of Dabcyl azo dye.
Part 2: Application Protocols
Protocol 2: Colorimetric Metal Ion Detection
This protocol provides a general method for screening the synthesized azo dye against various metal ions and performing spectrophotometric titrations to quantify the interaction.
Materials & Equipment:
-
Stock solution of the synthesized azo dye (e.g., Dabcyl) in a suitable solvent (e.g., 1 x 10⁻³ M in UV-grade acetonitrile).[2]
-
Stock solutions of various metal salts (e.g., nitrates or chlorides) in the same solvent or water (e.g., 1 x 10⁻² M).[2][6]
-
UV-Vis Spectrophotometer.
-
Cuvettes and micropipettes.
Procedure:
-
Preliminary Screening (Naked-Eye Detection): [2]
-
Prepare a dilute solution of the azo dye (e.g., 1 mL of a 1 x 10⁻⁵ M solution in acetonitrile).
-
To this solution, add a molar excess (e.g., 20 equivalents) of a specific metal ion from its stock solution.
-
Visually observe and record any color change against a white background.
-
Repeat this process for a wide range of different metal cations to determine the selectivity of the dye.
-
-
Spectrophotometric Titration: [2]
-
Place a fixed volume (e.g., 3 mL) of a dilute azo dye solution (e.g., 1 x 10⁻⁵ M) into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the dye solution. This will serve as the baseline.
-
Sequentially add small aliquots of a concentrated stock solution of the target metal ion (e.g., 5 x 10⁻³ M) into the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (i.e., the absorbance plateau is reached).
-
The resulting spectral changes (e.g., disappearance of one peak and appearance of a new, red-shifted peak) confirm the sensing event and can be used for further quantitative analysis.[2]
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to determine the binding stoichiometry (e.g., using Job's plot).[7][9]
-
Calculate the binding constant (Ka) from the titration data using appropriate models, such as the Benesi-Hildebrand equation.[7]
-
Determine the Limit of Detection (LOD) from the calibration curve established at low metal ion concentrations.[6][10]
-
Caption: Experimental workflow for metal ion detection.
Data Presentation: Performance of Azo Dye-Based Sensors
The performance of azo dye-based molecular switches can be quantified by several parameters, including the metal ions they selectively detect, the observable color change, their binding constant, and the limit of detection (LOD).
| Azo Dye Sensor | Target Ion(s) | Solvent/Medium | Observed Color Change | Quantitative Data | Reference |
| Dabcyl | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Acetonitrile | Light Yellow → Pink | Δλ = 71 nm red shift for Hg²⁺, Sn²⁺, Al³⁺ | [2] |
| Salicylaldehyde-Nitrobenzene Azo Dye | Hg²⁺ | DMSO-Water | Reddish-Pink → Colorless | LOD: 6 µM Binding Constant (Ka): 3.3 x 10³ M⁻¹ Stoichiometry: 1:1 | [3] |
| Bis-pyridine Azo Dye | Cu²⁺ | Aqueous HEPES buffer | Red → Colorless | Binding Constant (Ka): 1.45 x 10⁶ M⁻¹ Stoichiometry: 1:1 | [3] |
| Anthracene-9,10-dione Azo Dye (S9b) | Pb²⁺ | Ethanol, pH 6 | Rosy-Brown → Sandy-Brown | LOD: 1.55 µg/mL Binding Constant: 3.07 x 10⁴ L²g⁻² Stoichiometry: 2:1 (Dye:Pb²⁺) | [7] |
| Pyridothiazole Azo Dye (TPN1) | Cu²⁺, Sn²⁺, Al³⁺ | Methanol | Purple → Blue (Cu²⁺) Purple → Orange (Sn²⁺) | LOD (Cu²⁺): 2.1 nM LOD (Sn²⁺): 3.6 nM | [6] |
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. steemit.com [steemit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A new azo dye for colorimetric determination of lead( ii ) ions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02486B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. synthesis-and-characterization-of-new-azo-dye-and-applications-in-colorimetric-analysis-of-trace-metal-ions-in-aqueous-medium - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Photoaligned Azo Dye Films for Optical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Photoalignment is a non-contact technique that utilizes polarized light to induce anisotropy on a substrate surface, thereby controlling the orientation of liquid crystals (LCs) or other molecules.[1][2] Azo dyes are a prominent class of photoalignment materials due to their efficient reorientation perpendicular to the polarization direction of incident UV or visible light.[1][3] This process, driven by mechanisms like photo-induced rotational diffusion and cis-trans isomerization, allows for the creation of highly ordered thin films.[1][3][4] These films are crucial for a wide range of advanced optical and photonic applications, including liquid crystal displays (LCDs), q-plates, optically rewritable e-paper, and patterned polarizers.[1][5] This document provides detailed protocols for the preparation and characterization of photoaligned azo dye films.
Experimental Protocols
Protocol 1: Substrate Preparation
A pristine substrate surface is critical for the deposition of a uniform, defect-free azo dye film.
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates or JGS2 fused silica substrates.
-
Acetone (ACS grade or higher).
-
Isopropyl alcohol (ACS grade or higher).
-
Deionized (DI) water.
-
Nitrogen gas (high purity).
-
-
Procedure:
-
Place substrates in a beaker and sonicate in acetone for 15 minutes.[6]
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropyl alcohol for 15 minutes.
-
Rinse again with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Place the cleaned substrates in an oven at 100-120°C for at least 20 minutes to remove residual moisture.[6]
-
(Optional) For enhanced cleaning, treat the substrates with UV/Ozone for 15 minutes immediately before use.[6]
-
Protocol 2: Azo Dye Solution Preparation
The concentration of the azo dye solution is a key parameter that influences the final film thickness.[4]
-
Materials:
-
Azo Dye (e.g., Sulfonic dye SD1, Brilliant Yellow, or custom-synthesized dyes).
-
Solvent (e.g., N,N-dimethylformamide (DMF), Toluene).
-
Magnetic stirrer and stir bar.
-
Volumetric flasks.
-
Micro-pipettes.
-
0.2 µm syringe filter.
-
-
Procedure:
-
Weigh the desired amount of azo dye powder.
-
Dissolve the dye in the chosen solvent to achieve the target concentration (e.g., 0.4 - 5 wt%).[4][6][7]
-
Stir the solution using a magnetic stirrer at room temperature until the dye is completely dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities before use.
-
Protocol 3: Thin Film Deposition by Spin-Coating
Spin-coating is a common technique for producing uniform thin films from solution.[8][9] The final film thickness is determined by the solution concentration and spin-coating parameters.[4]
-
Equipment:
-
Spin-coater.
-
Pipette.
-
Hotplate.
-
-
Procedure:
-
Place a cleaned substrate onto the chuck of the spin-coater and secure it using the vacuum.
-
Dispense a small amount of the azo dye solution onto the center of the substrate.[9]
-
Start the spin-coating program. A typical two-stage program is used:
-
After spinning, transfer the substrate to a hotplate and bake (soft bake) at a specified temperature (e.g., 100°C) for 10 minutes to evaporate the excess solvent.[1]
-
Protocol 4: Photoalignment by Polarized Light Exposure
This is the critical step where molecular alignment is induced in the azo dye film.
-
Equipment:
-
Light source (e.g., collimated LED, UV lamp).
-
Linear polarizer.
-
Shutter system.
-
Power meter.
-
-
Procedure:
-
Place the substrate with the dried azo dye film in the exposure setup.
-
The light from the source is passed through a linear polarizer to ensure the desired polarization.
-
Expose the film to the linearly polarized light. The azo dye molecules will align themselves predominantly perpendicular to the polarization direction of the incident light.[1]
-
The exposure dose (a product of intensity and time) is critical. Typical parameters can range from an irradiance of 5.5 mW/cm² to 20 mW/cm² for durations of several minutes to over an hour.[1][7]
-
(Optional) Protocol 5: Thermal Polymerization for Enhanced Stability
For certain applications requiring high durability, polymerizable azo dyes (e.g., SDA1) can be used.[4]
-
Materials & Equipment:
-
Polymerizable azo dye (e.g., SDA1).
-
Thermal polymerization initiator (e.g., V-65).
-
Oven or hotplate capable of reaching at least 150°C.
-
-
Procedure:
-
Prepare the azo dye solution as per Protocol 2, adding a small amount of a thermal initiator (e.g., 0.02%).[4]
-
Deposit the film (Protocol 3) and perform the photoalignment (Protocol 4).
-
After photoalignment, heat the film at a high temperature (e.g., 150°C) for 1 hour to induce thermal polymerization.[4]
-
This process "locks" the molecular orientation, resulting in significantly improved thermal and UV stability.[4]
-
Quantitative Data Summary
The following tables summarize key parameters from published literature, providing a baseline for process development.
Table 1: Azo Dye Solution and Spin-Coating Parameters
| Azo Dye | Concentration (wt%) | Solvent | Spin Speed (rpm) | Spin Time (s) | Resulting Thickness | Reference |
|---|---|---|---|---|---|---|
| SD-1 | 0.4 - 1.3% | DMF | Not Specified | Not Specified | 3 - 12 nm | [4] |
| Brilliant Yellow | 0.4% | DMF | Not Specified | Not Specified | Not Specified | [6] |
| Custom AD | 5% | Toluene | 3000 | 30 | Not Specified | [7] |
| Al-doped ZnO | Not Applicable | 2-methoxyethanol | 1000 -> 3000 | 10 -> 20 | Not Specified |[10] |
Table 2: Photoalignment Exposure and Film Properties
| Azo Dye | Wavelength (nm) | Irradiance (mW/cm²) | Exposure Time | Achieved Property | Reference |
|---|---|---|---|---|---|
| SD1 | 365 | 5.5 | Not Specified | Patterned Alignment | [1] |
| Custom AD | 463 | 20 | 90 min | Birefringence (Δn) ≈ 0.75 @ 632.5 nm | [7] |
| SD1 | UV | 10 | Not Specified | Reversible Alignment | [11] |
| SDA1 | UV | Not Specified | Not Specified | Thermostable up to 250°C after polymerization |[4] |
Visualized Workflows and Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. digital-library.theiet.org [digital-library.theiet.org]
- 6. RUA [rua.ua.es]
- 7. pubs.aip.org [pubs.aip.org]
- 8. www3.eng.cam.ac.uk [www3.eng.cam.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. UV-irradiated sol-gel spin coated AZO thin films: enhanced optoelectronic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of azo dye surface command photoalignment material for photonics applications [opg.optica.org]
Azo Dyes Forge a New Path in Rewritable Materials and Data Storage
Researchers are increasingly turning to azo dyes, a class of organic compounds known for their vibrant colors, as a key component in the development of next-generation rewritable materials and high-density data storage solutions. The unique light-induced reversible isomerization of azo dyes enables the creation of dynamic materials capable of recording, erasing, and rewriting information, opening up new frontiers in optical data storage, holography, and molecular switching.
The core principle behind the application of azo dyes in these advanced materials lies in their ability to undergo a reversible transformation between two molecular structures: a stable trans form and a metastable cis form. This process, known as photoisomerization, can be triggered by light of a specific wavelength. The rod-like trans isomer can be converted to the bent cis isomer upon irradiation, leading to changes in the material's optical properties, such as its refractive index and absorption spectrum. This change can be harnessed to store data. The information can then be erased by exposing the material to a different wavelength of light or by thermal treatment, which reverts the azo dye molecules back to their original trans state.[1][2]
Azo dye-based materials, typically in the form of thin films, are being explored for a variety of data storage applications. In optical data storage, the two distinct states of the azo dye can represent the binary "0" and "1" of digital data. By focusing a laser beam onto the film, individual bits of data can be written and erased.[3] Furthermore, these materials are showing great promise in the field of holography, where they can be used to record and reconstruct three-dimensional images. The photo-induced changes in the azo dye-doped polymer matrix allow for the creation of diffraction gratings that can store holographic information.[4][5]
Application Notes
Rewritable Optical Data Storage Media
Azo dye-doped polymer films, particularly those using polymethyl methacrylate (PMMA), are prime candidates for rewritable optical data storage.[6][7] The writing process involves irradiating the film with linearly polarized light, which causes the azo dye molecules to align perpendicular to the polarization direction through repeated trans-cis-trans isomerization cycles. This alignment induces birefringence, altering the polarization of a reading laser beam and thus allowing the stored information to be read. Erasure can be achieved by heating the material above its glass transition temperature or by irradiating it with circularly polarized or unpolarized light, which randomizes the orientation of the azo dye molecules.[8]
Dynamic Holographic Materials
Azo-carbazole dyes dispersed in polymer matrices, such as unsaturated polyester (UP) resins or PMMA, are being utilized to create dynamic holographic films.[1][4] These materials allow for the real-time recording and erasure of holograms. The formation of holographic gratings is based on the photo-induced modulation of the refractive index and/or the formation of surface relief gratings (SRGs) due to the movement of the polymer chains initiated by the isomerization of the azo dyes.[8] The diffraction efficiency and response time of these holographic materials are key performance indicators.[4]
Molecular Switches
At the nanoscale, individual azo dye molecules can function as light-controlled molecular switches. The reversible switching between the trans and cis states can be used to control molecular-level processes and has potential applications in nanotechnology and the development of molecular machines. The change in the geometry and polarity of the azo dye upon isomerization can be used to trigger specific events on a molecular scale.
Quantitative Data Summary
The performance of azo dye-based rewritable materials is evaluated based on several key parameters. The following tables summarize representative quantitative data from various studies.
| Material System | Writing Wavelength (nm) | Diffraction Efficiency (%) | Response Time (s) | Ref. |
| CACzE-doped UP Resin (3.65 wt%) | 532 | 0.23 | 5.9 | [4] |
| Azo-carbazole/PMMA | 532 | >1 | - | [1] |
| Amino-azo-dye/Epoxy Resin | - | 0.2 (initial) | - | [8] |
Table 1: Performance of Azo Dye-Based Holographic Materials. CACzE: 3-[(4-cyanophenyl)azo]-9H-carbazole-9-ethanol, UP: Unsaturated Polyester, PMMA: Polymethyl Methacrylate.
| Azo Dye | Decomposition Temperature (°C) | Weight Loss (%) at 600°C | Ref. |
| 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(1-(2-hydrazinyl-3,5-dinitrophenyl)diazene) | 290 | 68.27 | [9] |
| Various Azobenzene Dyes | 150 - 350 (onset) | - | [10] |
Table 2: Thermal Stability of Azo Dyes.
Experimental Protocols
Protocol 1: Fabrication of Azo Dye-Doped PMMA Films for Optical Data Storage
This protocol describes the preparation of thin films of Polymethyl Methacrylate (PMMA) doped with Disperse Red 1 (DR1), a common azo dye used in rewritable optical storage experiments.
Materials:
-
Polymethyl Methacrylate (PMMA)
-
Disperse Red 1 (DR1)
-
Toluene or other suitable solvent
-
Glass substrates
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a solution of PMMA in toluene (e.g., 5-10 wt%). Add DR1 to the PMMA solution to achieve the desired doping concentration (e.g., 1-5 wt% with respect to PMMA). Stir the solution until the PMMA and DR1 are completely dissolved. This may require several hours of stirring at room temperature or gentle heating.
-
Substrate Cleaning: Thoroughly clean the glass substrates. This can be done by sonicating them in a sequence of detergent, deionized water, and isopropanol, followed by drying with a stream of nitrogen.
-
Spin Coating: Dispense the prepared azo dye-PMMA solution onto the cleaned glass substrate. Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film. The film thickness will depend on the solution viscosity and spin coating parameters.
-
Baking: Place the coated substrates on a hot plate to remove the residual solvent. Bake the films at a temperature below the glass transition temperature of PMMA (e.g., 80-100 °C) for a sufficient time (e.g., 30-60 minutes).[7]
-
Characterization: The fabricated films can be characterized using UV-Vis spectroscopy to determine the absorption spectrum and by ellipsometry to measure the film thickness and refractive index.
Protocol 2: Holographic Grating Recording in Azo Polymer Films
This protocol outlines the general procedure for recording a holographic diffraction grating in an azo polymer film.
Materials and Equipment:
-
Azo polymer film on a glass substrate (prepared as in Protocol 1)
-
Continuous-wave (CW) laser with a suitable wavelength for inducing photoisomerization (e.g., 488 nm, 514 nm, or 532 nm)
-
Beam splitter
-
Mirrors
-
Spatial filters and lenses for beam expansion and collimation
-
Polarization optics (polarizers, half-wave plates)
-
Power meter
-
Photodetector for measuring diffraction efficiency
-
Rotation stage for sample mounting
Procedure:
-
Optical Setup: Arrange the optical components to create a two-beam interference setup. The laser beam is split into two beams of equal intensity. The two beams are then expanded, collimated, and directed to overlap on the surface of the azo polymer film at a specific angle. The interference of these two beams creates a periodic intensity or polarization pattern.
-
Writing the Grating: The interference pattern from the two writing beams induces a corresponding modulation in the azo polymer film. This can be a refractive index modulation (volume grating) and/or a surface relief grating (SRG). The exposure time and laser intensity will determine the characteristics of the recorded grating.
-
Reading the Grating: The formation of the grating can be monitored in real-time by probing the sample with a low-power laser beam at a wavelength that does not cause significant photoisomerization (e.g., 633 nm from a He-Ne laser). The diffraction of the probe beam is measured with a photodetector. The diffraction efficiency is calculated as the ratio of the intensity of the first-order diffracted beam to the intensity of the incident probe beam.[8]
-
Erasing the Grating: The recorded grating can be erased by illuminating the film with a single, unfocused beam of the writing laser (with circular or random polarization) or by heating the sample above its glass transition temperature. This randomizes the orientation of the azo chromophores, thereby erasing the periodic modulation.
Visualizations
Caption: Reversible trans-cis photoisomerization of an azo dye molecule.
Caption: Write-Read-Erase cycle in azo dye-based data storage.
Caption: Mechanism of holographic grating formation in azo polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the surface properties of PMMA/azobenzene blends as coating films with photoreversible surface polarity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01192H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Holographic Performance of Azo-Carbazole Dye-Doped UP Resin Films Using a Dyeing Process [mdpi.com]
- 5. Holographic Performance of Azo-Carbazole Dye-Doped UP Resin Films Using a Dyeing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinematics of Photoisomerization Processes of PMMA-BDK-MR Polymer Composite Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.lu.lv [dspace.lu.lv]
- 9. ijsrp.org [ijsrp.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of Organic Photochromic Dyes
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the photostability of organic photochromic dyes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: My photochromic dye is rapidly losing its ability to change color after several cycles. What is causing this fatigue?
A1: This phenomenon, known as fatigue, is the loss of reversible photochromic activity. It is primarily caused by photodegradation, photooxidation, and other irreversible side reactions.[1] Several factors can contribute to this:
-
Oxygen and Free Radicals: Like most organic dyes, photochromic compounds are susceptible to degradation by atmospheric oxygen and free radicals.
-
UV Radiation Intensity: High-intensity UV irradiation can accelerate the degradation of the dye molecules.[1]
-
Host Matrix: The polymer or solvent matrix embedding the dye plays a crucial role. The rigidity and polarity of the environment can affect the stability of the photochromic states.
-
Intrinsic Molecular Stability: Different classes of photochromic dyes have inherently different levels of fatigue resistance. For example, diarylethenes are generally known for their high fatigue resistance.
Q2: The color of my photochromic dye appears to be bleaching or fading permanently. How can I prevent this?
A2: Photobleaching is a form of photodegradation where the dye molecule is irreversibly altered, leading to a loss of color. To mitigate this:
-
Incorporate UV Stabilizers: The addition of Ultraviolet (UV) absorbers and Hindered Amine Light Stabilizers (HALS) can significantly improve photostability. UV absorbers dissipate harmful UV energy as heat, while HALS trap free radicals that initiate degradation.
-
Use a Protective Matrix: Embedding the dye in a suitable polymer matrix can provide a barrier against oxygen and other degrading species.
-
Control the Atmosphere: In a laboratory setting, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can reduce photooxidation.
-
Optimize Light Exposure: Use the minimum UV intensity and exposure time necessary to induce the photochromic effect.
Q3: I'm observing inconsistent photochromic behavior, such as variable coloration intensity and fading speed. What could be the issue?
A3: Inconsistent performance can stem from several experimental variables:
-
Temperature Fluctuations: The rate of thermal fading (reversion to the colorless state) is often temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[2]
-
Solvent/Matrix Polarity: The polarity of the solvent or polymer matrix can influence the absorption spectra and the kinetics of both the coloring and fading processes.[2] Ensure consistent solvent purity and matrix composition.
-
Dye Concentration: At very high concentrations, dye molecules can aggregate, which may alter their photochromic properties. Conversely, very low concentrations might be difficult to detect accurately.
-
Non-uniform UV Illumination: Ensure that the entire sample is evenly illuminated with the UV source to achieve uniform coloration.[2]
Q4: My diarylethene-based photochrome is showing an unexpected and irreversible color change. What is the likely cause?
A4: While diarylethenes are known for their high fatigue resistance, they can undergo irreversible degradation pathways, such as the formation of annulated byproducts. This can be influenced by factors like the presence of oxygen and the specific molecular structure. The use of additives like imidazole has been shown to prevent side processes promoted by singlet oxygen, thus improving the photostability of diarylethenes.[3]
Frequently Asked Questions (FAQs)
Q5: What are the most common classes of organic photochromic dyes, and how do they compare in terms of photostability?
A5: The most industrially important classes include spiropyrans, spirooxazines, naphthopyrans, and diarylethenes.
-
Spiropyrans and Spirooxazines: These were among the first discovered and are widely used. However, they can be susceptible to fatigue.
-
Naphthopyrans: Generally exhibit good stability and their photochromism is less sensitive to temperature changes compared to spirooxazines.[4]
-
Diarylethenes: This class is known for its excellent thermal stability and high fatigue resistance, making them suitable for applications requiring many switching cycles.[5]
Q6: How do UV absorbers and Hindered Amine Light Stabilizers (HALS) work to protect photochromic dyes?
A6:
-
UV Absorbers: These molecules, such as those from the benzophenone class, preferentially absorb incident UV radiation.[6][7] They then dissipate the absorbed energy as harmless heat, effectively shielding the photochromic dye from photodegradation.[6][7]
-
Hindered Amine Light Stabilizers (HALS): HALS are derivatives of 2,2,6,6-tetramethylpiperidine. They do not absorb UV radiation but function by trapping free radicals that are formed during the photo-oxidation process, thus preventing the degradation of the dye.[8][9]
Q7: What is the role of the polymer matrix in the photostability of a photochromic dye?
A7: The polymer matrix has a significant impact on the dye's performance and longevity:
-
Barrier Properties: A dense polymer matrix can limit the diffusion of oxygen and other reactive species to the dye molecules.
-
Environmental Rigidity: The rigidity of the matrix can influence the efficiency of the photoisomerization process and the thermal stability of the colored form.
-
Polarity: The polarity of the matrix can affect the absorption spectra of the different isomeric forms and the kinetics of the photochromic transformations.
Q8: What is "quantum yield" and why is it important for photochromic dyes?
A8: The quantum yield of a photochemical reaction is the number of defined events (e.g., molecules undergoing a specific transformation) that occur per photon absorbed by the system. For photochromic dyes, two key quantum yields are:
-
Coloration Quantum Yield: The efficiency of the conversion from the colorless to the colored form upon UV irradiation.
-
Photodegradation Quantum Yield: The efficiency of the irreversible degradation process. A lower photodegradation quantum yield is desirable for higher photostability.
Accurate measurement of quantum yields is crucial for modeling and predicting the long-term performance of photochromic materials.[10]
Quantitative Data on Photostability
The following tables summarize quantitative data on the photostability of various organic photochromic dyes under different conditions.
Table 1: Photodegradation of Photochromic Dyes
| Photochromic Dye System | Measurement Method | Irradiation Conditions | % Photodegradation | Reference |
| Spiro[indoline-naphthooxazines] Print | Intermediate cyclic mode with relaxation | Continuous UV | 31.56% | [1] |
| Spiro[indoline-naphthooxazines] Print | Extended continuous mode with relaxation | Continuous UV | 20.95% | [1] |
| Spiro[indoline-naphthooxazines] Print | Extended cyclic continuous mode | Continuous UV | 9.38% | [1] |
Table 2: Quantum Yields of Photodegradation for Disperse Dyes
| Dye | Solvent System (Acetone/Water, v/v) | pH Condition | Optimum Quantum Yield | Reference |
| Disperse Yellow 7 (DY7) | 0.5 | Alkaline | >10x enhancement vs. water alone | [11] |
| Disperse Orange 11 (DO11) | 0.25 | Alkaline | >10x enhancement vs. water alone | [11] |
Experimental Protocols
Protocol 1: Accelerated Photostability Testing of Photochromic Dyes in a Polymer Matrix
Objective: To evaluate the fatigue resistance of a photochromic dye incorporated into a polymer film under accelerated weathering conditions.
Materials:
-
Photochromic dye
-
Polymer (e.g., PMMA, polystyrene)
-
Solvent for polymer and dye
-
UV absorber and/or HALS (optional)
-
Spin coater or film casting setup
-
UV-Vis spectrophotometer
-
Solar simulator or a calibrated UV lamp with controlled irradiance
Procedure:
-
Sample Preparation:
-
Prepare a solution of the polymer, photochromic dye, and any stabilizers in a suitable solvent.
-
Cast a thin film of the solution onto a transparent substrate (e.g., quartz slide) using a spin coater or by solvent casting.
-
Ensure the film is completely dry and of uniform thickness.
-
-
Initial Characterization:
-
Measure the initial absorption spectrum of the uncolored film using the UV-Vis spectrophotometer.
-
Expose the film to a UV source to induce coloration and immediately measure the absorption spectrum of the colored state. Record the absorbance at the wavelength of maximum absorption (λmax).
-
-
Accelerated Aging:
-
Place the sample in the solar simulator or under the UV lamp. The irradiation conditions should be well-defined and constant (e.g., irradiance, temperature, humidity).
-
Expose the sample for a predetermined number of cycles. A cycle consists of a period of UV irradiation followed by a period of dark or visible light exposure to allow for thermal/photochemical reversion.
-
-
Fatigue Measurement:
-
Periodically remove the sample from the exposure chamber and measure the absorbance of the colored state at λmax after a fixed UV exposure time.
-
Plot the absorbance at λmax as a function of the number of exposure cycles. A decrease in absorbance indicates fatigue.
-
-
Data Analysis:
-
Calculate the percentage of photodegradation after a certain number of cycles relative to the initial absorbance.
-
Compare the fatigue behavior of samples with and without stabilizers to evaluate their effectiveness.
-
Protocol 2: Determination of Photodegradation Quantum Yield
Objective: To quantify the efficiency of the photodegradation process for a photochromic dye in solution.
Materials:
-
Photochromic dye
-
Spectrophotometric grade solvent
-
Quartz cuvettes
-
Calibrated monochromatic light source (e.g., laser or lamp with a monochromator)
-
Chemical actinometer (e.g., ferrioxalate or quinine sulfate) for light source calibration
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry:
-
Calibrate the photon flux of the light source at the excitation wavelength using a suitable chemical actinometer. This is a critical step for accurate quantum yield determination.
-
-
Sample Preparation:
-
Prepare a dilute solution of the photochromic dye in the chosen solvent. The concentration should be such that the absorbance at the excitation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.
-
-
Irradiation:
-
Place the sample solution in a quartz cuvette and irradiate it with the calibrated monochromatic light source for a specific period. Stir the solution during irradiation if possible.
-
-
Spectroscopic Measurement:
-
Measure the UV-Vis absorption spectrum of the solution before and after irradiation.
-
-
Data Analysis:
-
Determine the change in the concentration of the photochromic dye from the change in absorbance using the Beer-Lambert law.
-
The photodegradation quantum yield (Φd) is calculated using the following formula: Φd = (Number of molecules degraded) / (Number of photons absorbed)
-
The number of molecules degraded is calculated from the change in concentration and the volume of the solution. The number of photons absorbed is determined from the calibrated photon flux, irradiation time, and the fraction of light absorbed by the solution.
-
Visualizations
Caption: Experimental workflow for accelerated photostability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochromism in view | Feature | RSC Education [edu.rsc.org]
- 3. Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory in Design of Fatigue-resistant Photochromic Materials for Optical Switching and Data Storage - NanoScience Technology Center [nanoscience.ucf.edu]
- 6. nbinno.com [nbinno.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. HALS (Hindered Amine Light Stabilizer) | Ba Special Chem & Color [bacolor.it]
- 9. Inibitori HALS | Ba Special Chem & Color [bacolor.it]
- 10. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Dichloronitrophenyl Azo Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted dichloronitrophenyl azo dyes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of dichloronitroanilines more challenging than that of simple aniline?
A1: The presence of electron-withdrawing groups, such as chloro and nitro substituents on the aromatic ring, significantly deactivates the amino group. This reduced nucleophilicity makes the initial reaction with the diazotizing agent (nitrous acid) more difficult, often requiring stronger acidic conditions or alternative diazotization agents.
Q2: What are the primary safety concerns when working with dichloronitrophenyl diazonium salts?
A2: Diazonium salts, in general, are thermally unstable and can be explosive in a dry, solid state.[1] The presence of nitro groups can further increase this instability. It is crucial to keep the reaction temperature low (typically 0-5 °C) and to use the diazonium salt solution immediately in the subsequent coupling reaction without attempting to isolate it.[1]
Q3: How do the dichloro and nitro substituents affect the color of the final azo dye?
A3: Both chloro and nitro groups are auxochromes that can influence the color of the azo dye. The nitro group, being a strong electron-withdrawing group, can cause a bathochromic shift (deepening of color) in the visible absorption spectrum of the dye. The position of the chloro and nitro substituents on the phenyl ring will also impact the final color.
Q4: What are common side reactions to be aware of during the synthesis?
A4: A common side reaction is the coupling of the newly formed diazonium salt with the unreacted parent dichloronitroaniline, forming a triazene. Another potential issue is the decomposition of the diazonium salt, which can lead to the formation of phenols and other byproducts, especially if the temperature is not strictly controlled.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted dichloronitrophenyl azo dyes.
Problem 1: Incomplete Diazotization of the Dichloronitroaniline
| Symptom | Possible Cause | Troubleshooting Steps |
| Positive starch-iodide test indicating excess nitrous acid, but low yield of azo dye. | The dichloronitroaniline is not fully dissolved or is not reactive enough under the current conditions. | 1. Improve Solubility: Due to the low solubility of dichloronitroanilines in aqueous acid, consider using a mixture of sulfuric acid and an organic acid (e.g., acetic acid) as the reaction medium.[2] 2. Stronger Diazotizing Conditions: For highly deactivated anilines, consider preparing nitrosylsulfuric acid beforehand by dissolving sodium nitrite in cold concentrated sulfuric acid, and then adding the aniline solution to it.[3] 3. Milling: In industrial settings, milling the dichloronitroaniline to a fine powder can improve its solubility and reaction rate.[4] |
| Formation of a precipitate during the addition of sodium nitrite. | The aniline salt is precipitating out of the solution. | Ensure vigorous stirring and maintain a low temperature. The use of a co-solvent like acetic acid can help maintain a homogeneous solution.[2] |
Problem 2: Low Yield of the Azo Dye in the Coupling Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture color is weak, and the final product yield is low. | The diazonium salt has decomposed before coupling. | 1. Strict Temperature Control: Maintain the temperature of the diazonium salt solution at 0-5 °C at all times.[1] Use an ice-salt bath for better temperature control. 2. Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.[1] |
| The pH of the coupling reaction is not optimal. | The pH for coupling with phenols should be mildly alkaline to activate the phenol into a phenoxide ion. For coupling with anilines, the pH should be mildly acidic. Adjust the pH of the coupling component solution accordingly before adding the diazonium salt. | |
| The coupling component is not sufficiently activated. | Ensure the coupling component has strong electron-donating groups (e.g., -OH, -NH2). If the coupling component is not very reactive, consider using a more activated analog if possible. |
Problem 3: Difficulty in Purifying the Final Azo Dye
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude product is an oily or tarry substance. | Presence of impurities and side products. | 1. Initial Washing: Wash the crude product with cold water and then with a suitable organic solvent in which the impurities are soluble but the product is not. 2. Recrystallization: Attempt recrystallization from various solvents. Common solvents for azo dyes include ethanol, acetic acid, or mixtures of water with these solvents.[5] 3. Acid Treatment: In some cases, heating a suspension of the crude dye in a dilute acid solution can help remove certain impurities. |
| The purified product shows multiple spots on TLC. | Presence of isomers or closely related impurities. | Consider column chromatography for purification. A suitable eluent system will need to be developed based on the polarity of the dye and impurities. |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Dichloronitrophenyl Azo Dye
This protocol is a general guideline and may need optimization based on the specific coupling component used.
Part 1: Diazotization of a Dichloronitroaniline
-
In a beaker, dissolve the substituted dichloronitroaniline in a minimal amount of a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution contains the diazonium salt and should be used immediately.
Part 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent.
-
For phenols, dissolve in a dilute aqueous sodium hydroxide solution.
-
For anilines, dissolve in a dilute aqueous acid solution.
-
-
Cool the coupling component solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the mixture for 30-60 minutes in the ice bath to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Substituted Azo Dyes
| Parameter | Diazotization | Azo Coupling |
| Temperature | 0-5 °C | 0-10 °C |
| Reaction Time | 15-30 minutes | 30-60 minutes |
| pH | Strongly acidic | Mildly alkaline (for phenols) or mildly acidic (for anilines) |
| Typical Yields | - | 50-90% (can vary significantly based on substrates) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of substituted dichloronitrophenyl azo dyes.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields in azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the reaction conditions for azo dye synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during azo dye synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in azo dye synthesis?
A1: While several factors are crucial, maintaining the correct temperature during diazotization is arguably the most critical. Diazonium salts are generally unstable at temperatures above 5°C and can decompose, sometimes explosively.[1][2][3] Therefore, it is essential to keep the reaction temperature between 0-5°C to ensure the stability of the diazonium salt and maximize yield.[1][2]
Q2: How does pH affect the coupling reaction?
A2: The optimal pH for the coupling reaction depends on the nature of the coupling agent. For phenols, a basic (alkaline) pH of 9-10 is required to deprotonate the phenol to the more reactive phenoxide ion.[4][5] In contrast, for aromatic amines, a mildly acidic pH of 4-5 is necessary.[4][5] This is to prevent the reaction at the nitrogen atom of the amine and to ensure the aromatic ring is sufficiently activated for electrophilic substitution.[4][5]
Q3: What is the ideal molar ratio of reactants?
A3: Generally, a 1:1 molar ratio of the aromatic amine to sodium nitrite is used for the diazotization step. Similarly, a 1:1 molar ratio of the diazonium salt to the coupling component is typically employed for the coupling reaction. However, it is advisable to use a slight excess of the amine and coupling component to ensure the complete consumption of the nitrite and diazonium salt, respectively.
Q4: My final product has an uneven color. What could be the cause?
A4: Uneven color, or shade variation, can be caused by several factors, including fluctuations in temperature during the reaction, improper dosing of reactants, and variations in pH. Inconsistent reaction conditions can lead to the formation of byproducts or incomplete reactions, resulting in a non-uniform final product.
Q5: Can I store the diazonium salt solution for later use?
A5: It is highly recommended to use the diazonium salt solution immediately after its preparation.[6] Diazonium salts are unstable and can decompose over time, even at low temperatures.[2][7] Storing the solution can lead to a lower yield and the formation of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during azo dye synthesis, providing potential causes and corrective actions.
| Issue | Potential Cause(s) | Corrective Action(s) |
| Low or No Yield | 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high (above 5°C).[1][3] 2. Incorrect pH: The pH of the coupling reaction was not optimal for the chosen coupling agent.[5] 3. Slow Reagent Addition: The coupling step was performed too quickly, not allowing the reaction to go to completion.[8][9] 4. Impure Reactants: Starting materials (amine, sodium nitrite, coupling agent) were of low purity. | 1. Maintain Low Temperature: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice bath.[1][2] 2. Optimize pH: Adjust the pH of the coupling reaction to the optimal range for your specific coupling agent (pH 9-10 for phenols, pH 4-5 for aromatic amines).[4][5] 3. Slow and Controlled Addition: Add the diazonium salt solution to the coupling agent solution slowly and with constant stirring.[8][9][10] 4. Use High-Purity Reagents: Ensure all starting materials are of high purity and are stored under appropriate conditions. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Impurities can lower the melting point of the final product. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | 1. Purification: Purify the product using recrystallization or column chromatography. 2. Ensure Complete Reaction: Allow the reaction to stir for a sufficient amount of time after the addition of all reagents to ensure completion. |
| Color of the Dye is Different Than Expected | 1. Incorrect pH: The pH of the coupling reaction can influence the final color of the dye.[11] 2. Side Reactions: Unwanted side reactions can lead to the formation of colored impurities. 3. Oxidation of Reactants or Product: The aromatic amine or the final dye may have oxidized. | 1. Precise pH Control: Carefully monitor and control the pH throughout the coupling reaction. 2. Optimize Reaction Conditions: Follow the optimized protocol closely to minimize side reactions. 3. Use Fresh Reactants and Inert Atmosphere: Use freshly distilled or purified aromatic amines and consider running the reaction under an inert atmosphere (e.g., nitrogen) if the reactants or product are sensitive to oxidation. |
| Batch-to-Batch Shade Variation | 1. Inconsistent Temperature Control: Fluctuations in temperature between batches. 2. Variations in Reagent Dosing: Inconsistent rates or amounts of reagent addition. 3. Inconsistent Mixing: Differences in stirring speed or efficiency. | 1. Standardize Temperature Protocol: Implement a strict and consistent temperature control protocol for all batches. 2. Automated Dosing: Use automated pumps for reagent addition to ensure consistency. 3. Standardize Mixing: Use the same stirring apparatus and speed for all batches. |
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the general procedure for the formation of a diazonium salt from a primary aromatic amine.
Materials:
-
Primary Aromatic Amine (1.0 eq)
-
Hydrochloric Acid (HCl), concentrated (3.0 eq)
-
Sodium Nitrite (NaNO₂), (1.0 eq)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve the primary aromatic amine in distilled water and concentrated hydrochloric acid.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5°C and stirring continuously.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound
This protocol outlines the general procedure for the coupling of a diazonium salt with a phenolic compound.
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
Phenolic Compound (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve the phenolic compound in a 10% sodium hydroxide solution.
-
Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenolic solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the azo dye precipitate by vacuum filtration and wash it with cold distilled water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Visualizing the Process
Experimental Workflow
Caption: A general workflow for the synthesis of azo dyes.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues.
References
- 1. What is the most suitable temperature fo - CUETMOCK [cuetmock.com]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Item - Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected results in photochromic experiments.
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with photochromic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results in your experiments.
I. Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common problems encountered during photochromic experiments.
Frequently Asked Questions
1. Incomplete or Weak Coloration Upon UV Irradiation
Q: My photochromic compound is not coloring as expected when I irradiate it with UV light. What could be the cause?
A: Several factors can lead to incomplete or weak coloration. Consider the following possibilities:
-
Incorrect UV Wavelength or Intensity: Ensure the wavelength of your UV source matches the absorption maximum of the colorless form of your photochromic compound. The intensity of the light source also plays a crucial role; a low-intensity source may not provide enough energy to induce a significant population of the colored isomer.
-
Solvent Effects: The polarity of the solvent can significantly influence the equilibrium between the colorless and colored forms. For many common photochromes like spiropyrans, polar solvents can stabilize the colored merocyanine form, while nonpolar solvents may favor the colorless spiro form.[1][2][3] Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific compound.
-
Temperature: Photochromic reactions are often temperature-dependent.[4] In some cases, higher temperatures can accelerate the thermal fading of the colored form, leading to a lower steady-state concentration of the colored isomer under irradiation. Try conducting the experiment at a lower temperature.
-
Photodegradation: Prolonged or high-intensity UV exposure can lead to irreversible degradation of the photochromic molecule, reducing its ability to switch.[5] This is also known as photofatigue.[6] Minimize exposure times and intensities where possible.
-
Aggregation-Induced Quenching (AIQ): At high concentrations, some photochromic molecules can aggregate, which can quench the photochromic response.[7] Try diluting your sample to see if the coloration improves.
2. Slow or Incomplete Fading (Thermal Bleaching)
Q: The colored form of my compound is fading back to the colorless form very slowly or not at all. Why is this happening?
A: The rate of thermal fading is influenced by several factors:
-
Molecular Structure: The inherent structure of the photochromic compound dictates its thermal relaxation rate. Some classes of photochromes, like certain diarylethenes, are designed to have high thermal stability in their colored form.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the colored isomer. For spiropyrans, polar solvents can stabilize the zwitterionic merocyanine form, slowing down the thermal fading process.[1][2][3][8]
-
Temperature: Thermal fading is a temperature-dependent kinetic process. Lower temperatures will significantly slow down the rate of fading.[9] If you require faster fading, consider gently warming the sample.
-
Matrix Rigidity: If your photochromic compound is embedded in a solid matrix (e.g., a polymer film), the rigidity of the matrix can hinder the conformational changes required for the molecule to return to its colorless state, thus slowing down the fading process.[6]
3. Irreversible Color Change or Sample Degradation
Q: After a few cycles of switching, my sample remains colored or its photochromic response is significantly diminished. What is causing this?
A: This issue, often referred to as photofatigue, is typically due to photodegradation.[5][6]
-
Photodegradation: Many organic photochromic compounds are susceptible to degradation upon repeated exposure to UV light, leading to the formation of non-photochromic byproducts.[5] This is a common limitation of these materials. To mitigate this, you can:
-
Limit the duration and intensity of UV exposure.
-
Work in an inert atmosphere (e.g., under nitrogen or argon) to prevent photooxidation.
-
Use photostabilizers if compatible with your system.
-
-
Side Reactions: The excited state of the photochromic molecule can sometimes participate in irreversible side reactions with the solvent or other components in the solution.
4. Unexpected Spectral Shifts
Q: The absorption maximum (λmax) of the colored form of my compound is different from what is reported in the literature. Why?
A: This is a common observation and can be attributed to solvatochromism.
-
Solvatochromism: The λmax of the colored form, particularly for molecules with a large change in dipole moment upon isomerization (like the merocyanine form of spiropyrans), is often highly dependent on the polarity of the solvent.[3] A change in solvent can lead to a significant shift in the absorption spectrum. Ensure you are using the same solvent as reported in the literature you are referencing.
Troubleshooting Workflow
If you are encountering unexpected results, follow this logical troubleshooting workflow to identify the potential source of the issue.
Caption: A logical workflow for troubleshooting common photochromic experiment issues.
II. Data Presentation
Table 1: Influence of Solvent Polarity on Spiropyran-Merocyanine Equilibrium
The following table summarizes the general trend observed for the equilibrium between the colorless spiropyran (SP) form and the colored merocyanine (MC) form of a typical nitro-substituted spiropyran in different solvents.
| Solvent | Relative Polarity | Predominant Form in Dark | Observation |
| Toluene | Low | Spiropyran (SP) | Solution is colorless or lightly colored. |
| Tetrahydrofuran (THF) | Intermediate | Spiropyran (SP) | Solution is typically colorless or very pale. |
| Acetonitrile | High | Merocyanine (MC) | Solution may exhibit some color even in the dark. |
| Ethanol | High (protic) | Merocyanine (MC) | Solution is often colored due to stabilization of the MC form. |
| Dimethyl Sulfoxide (DMSO) | Very High | Merocyanine (MC) | Solution is typically strongly colored. |
Note: The exact equilibrium position is highly dependent on the specific spiropyran structure and temperature.
Table 2: Factors Affecting Photochromic Performance
| Parameter | Effect on Coloration | Effect on Thermal Fading |
| UV Light Intensity | Higher intensity generally leads to a higher concentration of the colored form, up to the photostationary state. | No direct effect on thermal fading kinetics, but can influence the starting concentration of the colored form for kinetic studies. |
| Temperature | Can decrease the steady-state concentration of the colored form if thermal fading is significant at that temperature. | Fading rate is highly temperature-dependent; lower temperatures lead to slower fading. |
| Solvent Polarity | Highly dependent on the specific photochrome. For spiropyrans, polar solvents often favor the colored form. | For spiropyrans, polar solvents can stabilize the colored form, leading to slower fading. |
| Matrix Rigidity | Can hinder the conformational change required for coloration, potentially reducing the efficiency. | Increased rigidity generally slows down the thermal fading process significantly. |
| Oxygen | Can lead to irreversible photooxidation, reducing the overall photochromic performance over time. | Can participate in degradative side reactions, but does not directly influence the primary thermal fading pathway. |
III. Experimental Protocols
UV-Vis Spectroscopy for Kinetic Analysis of Thermal Fading
This protocol describes how to measure the thermal fading kinetics of a photochromic compound from its colored form back to its colorless form.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
-
UV lamp for irradiation
-
Solution of the photochromic compound in the desired solvent
Procedure:
-
Prepare the Sample: Prepare a solution of the photochromic compound with a concentration that gives an absorbance reading between 1.0 and 1.5 for the colored form at its λmax to ensure a good signal-to-noise ratio for the kinetic trace.
-
Instrument Setup:
-
Set the spectrophotometer to kinetics mode.
-
Set the measurement wavelength to the λmax of the colored form of your compound.
-
Set the desired temperature for the experiment using the temperature controller for the cuvette holder and allow the system to equilibrate.
-
-
Baseline Correction: Place the cuvette with the un-irradiated (colorless) solution in the spectrophotometer and perform a baseline correction (autozero).
-
Irradiation:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the solution with a UV lamp until the maximum coloration is achieved (i.e., the absorbance at the λmax of the colored form no longer increases). Ensure uniform irradiation of the solution.
-
-
Kinetic Measurement:
-
Quickly place the irradiated cuvette back into the temperature-controlled holder in the spectrophotometer.
-
Immediately start the kinetic measurement, recording the absorbance at the chosen wavelength as a function of time. Continue the measurement until the absorbance has returned to or near the baseline value.
-
-
Data Analysis:
-
The thermal fading of many photochromic compounds follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the plot is linear, the reaction is first-order, and the negative of the slope is the rate constant (k).
-
The half-life (t½) of the fading process can be calculated using the equation: t½ = ln(2) / k.
-
Caption: Experimental workflow for thermal fading kinetic analysis using UV-Vis spectroscopy.
¹H NMR Spectroscopy for Monitoring Photoisomerization
This protocol outlines the use of ¹H NMR to observe the structural changes during the photoisomerization of a photochromic compound.
Materials:
-
NMR spectrometer
-
NMR tube (quartz is recommended for UV irradiation)
-
Deuterated solvent
-
UV lamp or fiber-optic UV light source compatible with the NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of your photochromic compound in a suitable deuterated solvent. The concentration should be sufficient to obtain a good ¹H NMR spectrum in a reasonable number of scans.
-
Transfer the solution to a quartz NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample before any UV irradiation. This spectrum will correspond to the thermally stable (usually colorless) isomer.
-
-
In-situ Irradiation and Measurement:
-
If your NMR spectrometer is equipped with a fiber-optic light source, you can irradiate the sample directly in the NMR probe.
-
Alternatively, you can remove the NMR tube from the spectrometer, irradiate it for a specific duration with a UV lamp, and then quickly re-insert it into the spectrometer to acquire a spectrum.
-
Acquire ¹H NMR spectra at different irradiation time points to monitor the progress of the photoisomerization.
-
-
Data Analysis:
-
Compare the spectra taken before and after irradiation. Look for the appearance of new peaks and the decrease in intensity of the initial peaks.
-
By integrating the peaks corresponding to specific protons of the two isomers, you can determine the relative ratio of the two forms at the photostationary state or at different time points during the isomerization. This allows for a quantitative analysis of the photoisomerization process.[1][7][10][11]
-
Determining Photodegradation Quantum Yield
The quantum yield of photodegradation (Φd) is a measure of the efficiency of the degradation process. It is defined as the number of molecules degraded per photon absorbed.
Materials:
-
UV-Vis spectrophotometer
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate)
-
Monochromatic light source (e.g., a laser or a lamp with a monochromator)
-
Solution of the photochromic compound
Procedure:
-
Determine the Photon Flux of the Light Source:
-
This is done using a chemical actinometer. The ferrioxalate actinometer is a common choice.
-
Irradiate the actinometer solution for a known period and measure the change in absorbance to determine the number of photons absorbed per unit time (the photon flux).
-
-
Irradiate the Photochromic Compound:
-
Prepare a solution of your photochromic compound of known concentration.
-
Irradiate this solution with the same monochromatic light source under the exact same conditions (e.g., same cuvette, same position relative to the light source) for a known period.
-
-
Measure the Degradation:
-
Using UV-Vis spectroscopy, measure the decrease in the concentration of the photochromic compound after irradiation. This can be done by monitoring the decrease in absorbance at the λmax of the compound.
-
-
Calculate the Quantum Yield:
-
The photodegradation quantum yield (Φd) can be calculated using the following formula:
Φd = (moles of compound degraded) / (moles of photons absorbed)
The moles of photons absorbed by your sample can be determined from the photon flux measured in step 1 and the fraction of light absorbed by your sample.
-
Caption: Signaling pathway for determining photodegradation quantum yield.
References
- 1. Proton-Stabilized Photochemically Reversible E/ Z Isomerization of Spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. A Beginner’s Guide to Using a Spectrophotometer - Band Optics [band-optics.com]
- 6. researchgate.net [researchgate.net]
- 7. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the optical properties of photochromic lenses between cold and warm temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Factors affecting the fading kinetics of photochromic dyes.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the fading kinetics of photochromic dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the fading (thermal bleaching) rate of photochromic dyes?
The fading kinetics, or the rate at which the colored form of a photochromic dye reverts to its colorless state, is primarily influenced by four key factors:
-
Temperature: The thermal fading process is highly temperature-dependent. Lower temperatures decrease the rate of thermal reversion, leading to slower fading.[1]
-
Solvent/Matrix: The environment surrounding the dye molecule plays a critical role. Factors like solvent polarity and the rigidity of the polymer matrix can significantly alter the fading speed.[2]
-
Dye Structure: The inherent molecular structure of the photochromic dye (e.g., spiropyran vs. naphthopyran, and their various substitutions) is a fundamental determinant of its fading characteristics.[3]
-
UV Exposure: While UV light activates the color change, prolonged or high-intensity exposure can lead to irreversible degradation of the dye, a phenomenon known as fatigue, which affects its overall performance and ability to fade correctly.
Q2: How does solvent polarity affect the fading kinetics?
Solvent polarity has a profound effect on the stability of the different isomeric forms of the dye. For many common photochromic dyes like spiropyrans, the colored (merocyanine) form is more polar than the colorless (spiro) form.
-
Polar Solvents: More polar solvents can stabilize the polar merocyanine form, which can either slow down or speed up the fading process depending on the specific dye and interactions. However, for naphthopyrans, polar solvents tend to destabilize the colored form and increase the rate of thermal fading.[2]
-
Non-Polar Solvents: In non-polar solvents, the less polar, colorless form is more stable, often leading to faster fading kinetics. For instance, the fading process for a spiropyran in toluene (non-polar) is significantly faster than in ethanol (polar).[3]
Q3: Why do my photochromic lenses or solutions get darker and fade slower in the winter compared to the summer?
This is a direct consequence of the temperature dependency of the fading process. The reverse reaction (fading) is a thermal process that slows down as the temperature decreases.[1]
-
In colder temperatures: The rate of thermal fading is significantly reduced. This allows a higher concentration of the colored form to build up under UV exposure, resulting in a darker appearance. The return to the colorless state is also much slower. Fading rates at cold temperatures can be 2.7 to 5.4 times lower than at warmer temperatures.[1]
-
In warmer temperatures: The thermal fading reaction is faster, leading to a state of equilibrium with a lower concentration of the colored form, so the material appears less dark. It will also fade back to clear much more quickly once removed from UV light.
Q4: What is photochromic fatigue and how can it be minimized?
Photochromic fatigue is the loss of photochromic properties due to irreversible degradation of the dye molecules after prolonged or repeated exposure to UV radiation. This can manifest as a reduced ability to change color or a yellowish/brownish discoloration in the colorless state. Fatigue can be minimized by:
-
Incorporating Stabilizers: Adding hindered amine light stabilizers (HALS), antioxidants, and UV absorbers to the polymer matrix can help protect the dye from degradation.
-
Using Robust Dye Structures: Some classes of photochromic dyes, such as spirooxazines, are inherently more resistant to fatigue than others, like spiropyrans.[4]
-
Controlling the Matrix: Embedding the dye in a protective polymer matrix can limit its interaction with oxygen and other degrading species.
Quantitative Data on Fading Kinetics
The following tables summarize quantitative data on how solvent polarity and temperature affect the fading kinetics of common photochromic dyes.
Table 1: Effect of Substituent on Fading Kinetics of Spiropyrans in Diphenyl Ether at 25°C [3]
| Compound | Fading Rate Constant (k) in s⁻¹ | Half-life (t½) in seconds |
| 6-nitro BIPS | 0.1003 | 6.9 |
| 8-ethoxy-6-nitro BIPS | 0.0594 | 11.7 |
Table 2: Effect of Solvent Polarity on Half-Life (t½) of a Fused-Naphthopyran at Room Temperature
| Solvent | Relative Polarity | Half-life (t½) in seconds |
| Hexane | 0.009 | 13 |
| Toluene | 0.099 | 17 |
| Dichloromethane | 0.309 | 11 |
| Acetone | 0.355 | 9 |
| Ethyl Acetate | 0.228 | 12 |
Experimental Protocols
Measuring Fading Kinetics using UV-Vis Spectroscopy
This protocol describes the standard method for determining the thermal fading rate of a photochromic dye in solution. The process typically follows first-order kinetics.
Objective: To determine the first-order rate constant (k) and the half-life (t½) of the thermal fading reaction of a photochromic dye.
Materials & Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
UV lamp (e.g., 365 nm) for activation
-
Quartz cuvettes (1 cm path length)
-
Photochromic dye solution of known concentration in the desired solvent
-
Blank solvent
-
Timer
Experimental Workflow Diagram
Caption: Workflow for determining photochromic dye fading kinetics.
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer at least 20-30 minutes before use to allow the lamp to stabilize.
-
Temperature Control: Set the desired temperature in the cuvette holder and allow it to equilibrate.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to dissolve the dye. Place it in the spectrophotometer and perform a baseline correction (zero) across the desired wavelength range.
-
Determine λmax:
-
Pipette the dye solution into a separate cuvette.
-
Expose the cuvette to a UV lamp to activate the dye to its colored state.
-
Immediately place the cuvette in the spectrophotometer and perform a full spectrum scan to find the wavelength of maximum absorbance (λmax) for the colored form.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to kinetics mode, measuring absorbance only at the predetermined λmax.
-
Set the data collection interval (e.g., every 1 second) and the total duration of the experiment.
-
Remove the cuvette from the instrument and irradiate it again with the UV lamp to ensure maximum and uniform coloration.
-
Quickly place the cuvette back into the holder, close the lid, and start the kinetic measurement immediately.
-
Data collection will begin, recording the decrease in absorbance at λmax as the dye fades back to its colorless state.
-
-
Data Analysis:
-
The thermal fading of most photochromic dyes follows first-order kinetics. The integrated rate law is: ln(A_t) = -kt + ln(A_0) where A_t is the absorbance at time t, k is the rate constant, and A_0 is the initial absorbance.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
Perform a linear regression on the data. The plot should be a straight line.
-
The rate constant k is the negative of the slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
-
Troubleshooting Guide
Problem: My absorbance readings are unstable or drifting.
-
Possible Cause 1: The spectrophotometer lamp has not stabilized.
-
Solution: Ensure the instrument has been turned on for at least 15-30 minutes before starting any measurements.
-
-
Possible Cause 2: The sample is not temperature-equilibrated.
-
Solution: Use a temperature-controlled cuvette holder and allow the sample to sit in the holder for a few minutes to reach the set temperature before starting the measurement. Temperature fluctuations can affect both the reaction rate and the solvent properties.
-
-
Possible Cause 3: Air bubbles are present in the cuvette.
-
Solution: Air bubbles can scatter light, causing erroneous readings. Ensure no bubbles are in the light path. Gently tap the cuvette to dislodge any bubbles.
-
Problem: The plot of ln(Absorbance) vs. Time is not linear.
-
Possible Cause 1: The fading kinetics are not first-order.
-
Solution: While uncommon for simple thermal fading in solution, some complex systems or reactions in solid matrices can exhibit different kinetic orders. Try plotting 1/Absorbance vs. Time to check for second-order kinetics. In polymer matrices, the decay is often better fit to a biexponential function.[2]
-
-
Possible Cause 2: Multiple colored species with different fading rates are present.
-
Solution: Some naphthopyrans can form multiple colored isomers (e.g., transoid-cis and transoid-trans) that fade at different rates. This will result in a multi-exponential decay. Fitting the data to a biexponential decay function may be necessary to resolve the different rate constants.[2]
-
-
Possible Cause 3: Photodegradation (fatigue) is occurring.
-
Solution: If the sample was exposed to the activation UV light for an excessively long time or at a very high intensity, irreversible degradation may have occurred. This can interfere with the reversible fading process. Use the minimum UV exposure necessary to achieve coloration.
-
Problem: The dye fades too quickly or too slowly to measure accurately.
-
Possible Cause 1 (Too Fast): The temperature is too high or the solvent is non-polar.
-
Solution: Lower the temperature of the experiment using the temperature controller. If possible, switch to a more polar solvent to potentially slow the fading rate.
-
-
Possible Cause 2 (Too Slow): The temperature is too low or the matrix is very rigid.
-
Solution: Increase the experimental temperature. If working in a polymer matrix, consider that rigid environments significantly slow down the molecular motion required for fading. This is an inherent property of the system.
-
Logical Relationship of Troubleshooting Factors
Caption: Troubleshooting flowchart for photochromic dye experiments.
References
Technical Support Center: Enhancing the Lightfastness of Disperse Azo Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the lightfastness properties of disperse azo dyes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the lightfastness of disperse azo dyes.
| Problem | Possible Causes | Recommended Solutions |
| Poor lightfastness despite using high-energy disperse dyes. | 1. Incorrect Dyeing Temperature: The temperature may not be optimal for full dye penetration and fixation.[1] 2. Improper pH: The pH of the dyebath can affect the dye-fiber bond quality.[1] 3. Thermal Migration: Dyes may migrate to the fiber surface during post-dyeing heat treatments.[2][3] 4. Presence of Unfixed Dye: Hydrolyzed or unfixed dyes remaining on the fiber have poor lightfastness.[3][4][5][6][7] | 1. Optimize Dyeing Temperature: For high-energy disperse dyes on polyester, maintain a consistent temperature between 125–135°C.[1][8] 2. Control Dyebath pH: Ensure the dyebath is acidic, typically between pH 4.5-5.5, using acetic acid.[8] 3. Minimize Thermal Migration: Use dyes with higher sublimation fastness and consider gentler heat-setting processes.[3][9] 4. Thoroughly Clean Fabric: Implement a robust reduction cleaning process after dyeing to remove all unfixed dye from the fiber surface.[2][8] |
| Inconsistent lightfastness results across different batches. | 1. Variation in Dye Concentration: Lighter shades are more susceptible to fading than darker shades.[4][5][10] 2. Inconsistent Dyeing Process: Fluctuations in temperature, time, or pH can lead to variable results.[11] 3. Differences in Fiber Substrate: The same dye can exhibit different lightfastness on different fibers.[4][11][12] 4. Contamination: Residual chemicals from previous processing steps can affect lightfastness.[12] | 1. Standardize Dye Concentration: Precisely control the dye concentration for each batch to ensure consistent shade depth. 2. Maintain Strict Process Control: Adhere to standardized dyeing protocols for temperature, time, and pH. 3. Characterize Fiber Substrate: Ensure the fiber type and quality are consistent between batches. 4. Ensure Proper Preparation: Thoroughly scour and bleach the fabric to remove any impurities before dyeing. |
| Use of UV absorbers shows minimal improvement in lightfastness. | 1. Incorrect Type of UV Absorber: The selected UV absorber may not be suitable for the specific dye and fiber system. 2. Insufficient Concentration: The amount of UV absorber applied may be too low to be effective.[13] 3. Improper Application Method: The UV absorber may not be evenly distributed or properly fixed onto the fiber. 4. UV Absorber Degradation: The UV absorber itself may be susceptible to photodegradation. | 1. Select Appropriate UV Absorber: Choose a UV absorber with strong absorption in the UV-A and UV-B regions, such as benzophenones or benzotriazoles.[4] 2. Optimize Concentration: Conduct a dose-response study to determine the optimal concentration of the UV absorber. 3. Optimize Application: Apply the UV absorber via an exhaust method or padding, ensuring even application and proper curing.[14][15] 4. Consider Stabilizers: Use hindered amine light stabilizers (HALS) in conjunction with UV absorbers to enhance their longevity.[1] |
| Color changes or yellows after applying finishing agents. | 1. Chemical Nature of the Finishes: Some cationic softeners and amino-modified silicone softeners can cause yellowing and affect the dye's shade.[4][5][16] 2. Interaction with Dye: The finishing agent may react with the dye molecule, altering its chromophore. | 1. Select Non-ionic or Weakly Cationic Finishes: Opt for finishing agents that have minimal impact on the color and lightfastness of the dye. 2. Test Compatibility: Always conduct preliminary tests to assess the compatibility of the finishing agent with the dyed fabric. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the lightfastness of disperse azo dyes?
A1: The lightfastness of disperse azo dyes is a complex property influenced by several factors:
-
Chemical Structure of the Dye: The inherent stability of the dye molecule to photochemical degradation is paramount. For azo dyes, introducing strong electron-withdrawing groups in the ortho position of the azo group can enhance photo-oxidative stability.[5][10][16] Increasing the molecular weight and the potential for internal complexation can also improve lightfastness.[4][5]
-
Dye Concentration (Shade Depth): Darker shades generally exhibit better lightfastness than lighter shades.[1][4][5][10] This is because at higher concentrations, dye molecules can aggregate, reducing the surface area exposed to light and moisture.[5][10]
-
Fiber Substrate: The type of fiber plays a crucial role. For instance, disperse dyes on polyester generally show better lightfastness than on polyamide fibers.[11][12]
-
Dyeing Process and Fixation: Proper dyeing conditions, including temperature and pH, ensure maximum dye fixation.[1] Incomplete removal of unfixed or hydrolyzed dye significantly reduces lightfastness.[3][4][5][6][7]
-
Environmental Factors: The presence of moisture, atmospheric contaminants (like ozone and nitrogen oxides), and high temperatures can accelerate the fading process.[4][12]
-
After-treatments: The use of certain finishing agents, such as some cationic softeners, can negatively impact lightfastness.[4][5][16]
Q2: How do UV absorbers enhance the lightfastness of disperse dyes?
A2: UV absorbers are organic compounds that protect the dye by preferentially absorbing harmful ultraviolet (UV) radiation.[17] The mechanism involves the UV absorber absorbing high-energy UV photons and dissipating the energy as harmless thermal energy through a reversible chemical transformation, without undergoing degradation itself.[4] Commonly used UV absorbers include benzophenones and benzotriazoles.[4]
Q3: What is the role of antioxidants in improving lightfastness?
A3: Antioxidants, or free radical quenchers, improve lightfastness by inhibiting the photo-oxidation of the dye molecules.[4] During exposure to light, excited dye molecules can react with oxygen to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then degrade the dye.[14][18][19] Antioxidants work by trapping these free radicals or by decomposing peroxides, thus preventing the degradation of the dye.[4] Examples of antioxidants used for this purpose include gallic acid, ascorbic acid (Vitamin C), and hindered phenols.[4][14]
Q4: Can the synthesis of the disperse azo dye itself be modified to improve lightfastness?
A4: Yes, modifying the chemical structure of the dye during synthesis is a fundamental approach to improving lightfastness. Key strategies include:
-
Introducing Electron-Withdrawing Groups: Incorporating strong electron-withdrawing groups at the ortho position of the azo group can reduce the electron density of the azo nitrogen atom, enhancing its stability.[2][5][16]
-
Facilitating Metal Complexation: Introducing hydroxyl groups in the two ortho positions of the azo group allows for the formation of stable metal complexes (e.g., with copper, chromium, cobalt), which can shield the azo group and improve lightfastness.[2][5][16]
-
Increasing Molecular Size and Conjugation: Increasing the relative molecular weight and the length of the conjugated system can also contribute to better lightfastness.[4][5]
-
Introducing Benzene Sulfonamide Derivatives: Incorporating benzene sulfonamide derivatives into the triazine ring of reactive azo dyes has been shown to improve lightfastness by allowing the excited molecule to return to the ground state by emitting fluorescence.[20]
Q5: What is the standard method for testing the lightfastness of textiles?
A5: The standard method for testing lightfastness involves exposing a textile sample to a controlled, artificial light source that simulates natural sunlight, alongside a set of blue wool standards.[21][22] The most common and reliable light source used in laboratory testers is a xenon arc lamp.[23][24] The lightfastness is rated on a scale of 1 to 8 (the Blue Wool Scale), where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.[25] The rating is determined by comparing the fading of the test sample to the fading of the eight blue wool standards.[21][25]
Experimental Protocols
Protocol 1: Application of UV Absorber by Exhaust Method
Objective: To improve the lightfastness of a dyed polyester fabric using a UV absorber.
Materials:
-
Dyed polyester fabric
-
Benzotriazole-based UV absorber
-
Non-ionic wetting agent
-
Acetic acid
-
Laboratory-scale dyeing machine (e.g., Mathis Labomat)
-
Spectrophotometer for color measurement
-
Lightfastness tester (e.g., Xenon arc lamp)
Procedure:
-
Preparation of Treatment Bath:
-
Set the liquor-to-goods ratio (e.g., 20:1).
-
Add 1.0 g/L of a non-ionic wetting agent to the required volume of water.
-
Disperse the required amount of UV absorber (e.g., 2-4% on weight of fabric, o.w.f.) in a small amount of water and then add it to the bath.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
-
Exhaustion Process:
-
Introduce the dyed polyester fabric into the bath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 30-45 minutes.
-
Cool the bath down to 70°C.
-
-
Post-Treatment:
-
Rinse the fabric thoroughly with cold water.
-
Dry the fabric at a moderate temperature.
-
-
Evaluation:
-
Measure the color coordinates (L, a, b*) of the treated and untreated samples using a spectrophotometer to assess any color change.
-
Conduct a lightfastness test (e.g., according to ISO 105-B02) on both treated and untreated samples.[23]
-
Assess the lightfastness rating using the Blue Wool Scale.
-
Protocol 2: Synthesis of a High Lightfastness Disperse Azo Dye
Objective: To synthesize a disperse azo dye with enhanced lightfastness properties. This protocol is a generalized example.
Materials:
-
Aromatic amine with an electron-withdrawing group (e.g., 2-chloro-4-nitroaniline)
-
Coupling component (e.g., N,N-diethyl-m-toluidine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Ice
-
Stirrer, beakers, filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine (1 mole equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole equivalent) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve the coupling component (1 mole equivalent) in an acidic aqueous solution.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining the temperature below 5°C and stirring vigorously.
-
Adjust the pH of the reaction mixture as required for the specific coupling reaction, often by adding sodium acetate to buffer the solution.
-
-
Isolation and Purification:
-
After the coupling reaction is complete (indicated by a spot test), filter the precipitated dye.
-
Wash the dye precipitate with cold water to remove any unreacted starting materials and salts.
-
Dry the synthesized dye in an oven at a low temperature (e.g., 50-60°C).
-
-
Characterization and Application:
-
Characterize the synthesized dye using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[26]
-
Apply the synthesized dye to a polyester fabric using a standard high-temperature dyeing method.
-
Evaluate the lightfastness of the dyed fabric.
-
Visualizations
References
- 1. autumnchem.com [autumnchem.com]
- 2. danlintex.com - danlintex Resources and Information. [danlintex.com]
- 3. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 4. textileengineering.net [textileengineering.net]
- 5. How to improve the light fastness of textiles? [utstesters.com]
- 6. What are the factors that affect the light fastness of dyes and how to improve? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. What Are The Factors That Affect The Light Fastness of Dyes? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 8. textilelearner.net [textilelearner.net]
- 9. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 10. Why is the color fastness to light always so poor? [boshitex.com]
- 11. textileengineering.net [textileengineering.net]
- 12. textilelearner.net [textilelearner.net]
- 13. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 14. dl.edi-info.ir [dl.edi-info.ir]
- 15. download.atlantis-press.com [download.atlantis-press.com]
- 16. How to improve the light fastness of textiles? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. jocpr.com [jocpr.com]
- 19. [PDF] Photofading mechanisms of azo dye in its azo and hy drazone forms under UV irradiation | Semantic Scholar [semanticscholar.org]
- 20. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 22. textilelearner.net [textilelearner.net]
- 23. fyitester.com [fyitester.com]
- 24. jamesheal.com [jamesheal.com]
- 25. jamesdunloptextiles.com [jamesdunloptextiles.com]
- 26. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the diazotization and coupling process.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during diazotization and coupling processes.
Troubleshooting Guide & FAQs
Q1: Why must the diazotization reaction be kept at a low temperature (0-5 °C)?
A: The aryl diazonium salt intermediate is highly unstable at elevated temperatures.[1][2] Maintaining a temperature range of 0-5 °C is crucial to prevent its decomposition.[2][3][4] If the temperature rises, the diazonium salt can react with water to form phenols, releasing nitrogen gas and significantly reducing the yield of the desired azo compound.[5] While some studies suggest the reaction can tolerate slightly higher temperatures for short periods, strict temperature control is a key factor for success and reproducibility.[6]
Q2: My reaction mixture turned into a black, oily product, and I see gas evolution. What happened?
A: This is a classic sign of diazonium salt decomposition. When the reaction temperature exceeds the optimal range (above 5-10 °C), the diazonium salt hydrolyzes to form phenol, which can appear as a dark, oily substance.[2] The gas bubbles you are observing are nitrogen (N₂), a byproduct of this decomposition.[5] To resolve this, ensure your ice bath is well-maintained throughout the addition of sodium nitrite and that the nitrite solution is also pre-cooled.[2][7]
Q3: How does pH affect the coupling reaction, and why is it different for phenols and anilines?
A: pH control is critical during the coupling step because it dictates the reactivity of the coupling agent. The optimal pH depends on the nature of this agent.
-
For Phenols (e.g., 2-naphthol): A basic (alkaline) medium with a pH of 9-10 is required.[8][9] The base deprotonates the phenol to form the more nucleophilic phenoxide ion. This greatly increases the electron density of the aromatic ring, activating it for electrophilic attack by the relatively weak diazonium ion electrophile.[8][10]
-
For Aromatic Amines (e.g., Aniline): A slightly acidic medium with a pH of 4-5 is necessary.[8][9] This pH is a compromise. If the solution is too acidic, the primary amine becomes fully protonated (-NH₃⁺), which deactivates the ring and prevents coupling. If the solution is too basic, a side reaction can occur where the diazonium ion attacks the amino group of another aniline molecule (N-coupling), forming a triazene.[8][9][11] The mildly acidic condition maintains a sufficient concentration of the free amine for C-coupling while minimizing triazene formation.[8]
Q4: I suspect triazene is forming as a side product. How can I prevent this?
A: Triazene formation occurs when the diazonium ion couples with the nitrogen atom of an unreacted primary or secondary amine instead of the aromatic ring (C-coupling).[11] This is a common side reaction, especially when coupling with aromatic amines. To minimize it:
-
Control pH: For coupling with anilines, maintain a slightly acidic pH (4-5). This protonates the majority of the amine, "masking" the nitrogen lone pair from reacting, while leaving enough free amine for the desired C-coupling to proceed.[8][9]
-
Use Excess Acid during Diazotization: Ensuring a sufficient excess of acid (e.g., HCl) during the initial diazotization step helps to suppress the concentration of free aniline available for N-coupling.[12]
-
Slow Addition: Add the diazonium salt solution slowly to the coupling component solution to avoid localized high concentrations of the diazonium ion.
Q5: My azo dye yield is consistently low. What are the common causes?
A: Low yield can stem from several factors throughout the process:
-
Incomplete Diazotization: Ensure you are using a slight excess of sodium nitrite and sufficient strong acid. The reaction is typically monitored with starch-iodide paper to confirm a slight excess of nitrous acid is present at the end of the addition.[13]
-
Diazonium Salt Decomposition: As discussed, this is a major cause. Strictly maintain the temperature at 0-5 °C.[2] Use the diazonium salt solution immediately after preparation, as it is not stable for long periods.[2]
-
Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. Verify the pH of your coupling component solution before and during the addition of the diazonium salt.[8][14]
-
Slow Reagent Addition: The rate of addition is crucial. The coupling step, in particular, should be performed slowly by adding the diazonium salt solution dropwise to the coupling component.[6] Rapid addition can lead to side reactions and poor product quality.
-
Impure Reagents: The purity of the starting amine and coupling component is essential for a clean reaction and good yield.[15]
Data Presentation: Critical Reaction Parameters
| Parameter | Diazotization | Coupling with Phenols | Coupling with Anilines | Rationale & Potential Side Reactions if Deviated |
| Temperature | 0 - 5 °C | 0 - 5 °C | 0 - 5 °C | Higher temperatures lead to the decomposition of the diazonium salt, forming phenols and releasing N₂ gas, which drastically lowers the yield.[1] |
| pH | Strongly Acidic (pH 1-2) | Alkaline (pH 9-10) | Mildly Acidic (pH 4-5) | Diazotization: Insufficient acid prevents the formation of the nitrosonium ion (NO⁺). Phenol Coupling: Acidic/neutral pH results in poor reactivity as the phenol is not activated to the phenoxide form.[10] Aniline Coupling: High pH leads to triazene formation (N-coupling); very low pH deactivates the aniline via protonation.[8][9] |
| Reagent Stoichiometry | Slight excess of NaNO₂ & strong acid | Equimolar or slight excess of coupling agent | Equimolar or slight excess of coupling agent | Diazotization: Insufficient NaNO₂/acid leads to incomplete reaction. A large excess of nitrous acid can affect diazonium salt stability and should be quenched (e.g., with urea) post-reaction.[13] |
| Rate of Addition | Slow, dropwise addition of NaNO₂ solution | Slow, dropwise addition of diazonium salt solution | Slow, dropwise addition of diazonium salt solution | Rapid addition can cause localized temperature spikes (leading to decomposition) or high concentrations of reagents, promoting side reactions like self-coupling or triazene formation.[6] |
Experimental Protocols
Protocol 1: Diazotization of Aniline
Objective: To prepare a solution of benzenediazonium chloride.
Materials:
-
Aniline (4.5 mL)
-
Concentrated Hydrochloric Acid (10 mL)
-
Sodium Nitrite (NaNO₂) (4 g)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL conical flask, combine 4.5 mL of aniline, 10 mL of concentrated HCl, and 20 mL of water.[16] Swirl to dissolve.
-
Cool the flask in an ice-salt bath until the temperature of the solution is between 0 and 5 °C.[7]
-
In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water and cool this solution in the ice bath as well.[16]
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes.[7][12] Use a thermometer to ensure the temperature of the reaction mixture does not rise above 5 °C.[2]
-
After the addition is complete, stir the mixture for another 10 minutes in the ice bath. The resulting clear solution is benzenediazonium chloride.
-
Crucially, this solution is unstable and should be used immediately for the subsequent coupling reaction. [2]
Protocol 2: Azo Coupling with 2-Naphthol (β-Naphthol)
Objective: To synthesize an azo dye (1-phenylazo-2-naphthol).
Materials:
-
Freshly prepared benzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol (7 g)
-
10% Sodium Hydroxide (NaOH) solution (60 mL)
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 7 g of 2-naphthol in 60 mL of 10% NaOH solution.[16]
-
Cool this alkaline 2-naphthol solution in an ice bath to below 5 °C.[17]
-
While maintaining the low temperature and stirring vigorously, slowly add the freshly prepared benzenediazonium chloride solution (from Protocol 1) to the alkaline 2-naphthol solution.[16]
-
A vibrant orange-red precipitate of the azo dye should form immediately.[16]
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[16]
-
Isolate the product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with plenty of cold water to remove any unreacted salts.
-
Dry the product. Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for further purification.[16][18]
Visualizations
Caption: General experimental workflow for diazotization and coupling.
Caption: Competing reaction pathways for the aryl diazonium ion.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Diazotization Reaction Mechanism [unacademy.com]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Triazenes - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 14. Azo Coupling [organic-chemistry.org]
- 15. prezi.com [prezi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: Azo Dye Degradation Under UV Irradiation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of azo dyes under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind azo dye degradation under UV irradiation?
A1: The most common mechanism is photocatalysis. When a semiconductor photocatalyst (like TiO₂, ZnO, or g-C₃N₄) is exposed to UV light, it gets excited, generating electron-hole pairs.[1][2][3][4] These charge carriers react with water and oxygen molecules on the catalyst's surface to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻).[1] These ROS are powerful oxidizing agents that break down the complex azo dye molecules into simpler, less harmful compounds, and can eventually lead to complete mineralization into CO₂, H₂O, and inorganic ions.[5][6]
Q2: Why is pH a critical parameter in these experiments?
A2: The pH of the solution is crucial because it influences the surface charge of both the photocatalyst and the dye molecules.[1][2] This affects the adsorption of the dye onto the catalyst surface, which is often a key step for efficient degradation. Additionally, pH can impact the generation of reactive oxygen species, thereby influencing the overall efficiency of the photocatalytic process.[1] For instance, the degradation of the anionic dye Methyl Orange was found to be most effective in an acidic environment (pH 3).[1]
Q3: How is the degradation of the azo dye typically monitored and quantified?
A3: The most common method for monitoring degradation is UV-Visible (UV-Vis) spectrophotometry.[1] The process is tracked by measuring the decrease in the absorbance peak of the dye at its maximum wavelength (λmax) over time.[3] However, the disappearance of color does not always signify complete mineralization, as colorless aromatic intermediates may form.[7] Therefore, it is recommended to use additional analytical techniques like High-Performance Liquid Chromatography (HPLC) to separate and identify intermediates, or Total Organic Carbon (TOC) analysis to confirm the complete conversion of organic carbon to CO₂.[4][8]
Q4: What are the typical end-products of complete azo dye degradation?
A4: The ideal end-products of complete degradation (mineralization) are non-toxic, simple molecules such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate and sulfate.[5][6] However, the degradation process often proceeds through various intermediate compounds, including aromatic amines and phenolic compounds, which can sometimes be more toxic than the parent dye.[6][9][10] It is therefore important to monitor the entire degradation pathway.
Q5: Can azo dyes be degraded by UV light alone without a catalyst?
A5: Direct photolysis by UV light can cause some degradation by creating an excited state of the dye molecule, which may lead to bond cleavage.[5] However, this process is generally much less efficient than photocatalysis. Experiments often show that non-catalyzed UV irradiation has a negligible effect on dye degradation compared to the significant enhancement observed in the presence of a photocatalyst like TiO₂ or ZnO.[4]
Troubleshooting Guide
Q: My degradation efficiency is very low. What are the possible causes and solutions?
A: Low degradation efficiency can stem from several factors. Systematically check the following:
-
Incorrect pH: The pH may not be optimal for your specific dye-catalyst system.
-
Non-Optimal Catalyst Loading: You might be using too little or too much catalyst.
-
Solution: Vary the catalyst concentration in your experiments (e.g., from 0.5 g/L to 2.5 g/L). While increasing the catalyst amount can increase the number of active sites, an excessively high concentration can lead to turbidity, which scatters the UV light and reduces its penetration into the solution, thereby lowering the reaction rate.[4][11]
-
-
High Initial Dye Concentration: The dye solution might be too concentrated.
-
UV Lamp Issues: The lamp may be old, its output may have decreased, or its wavelength may not be suitable for activating your chosen photocatalyst.
-
Solution: Check the manufacturer's specifications for your lamp's lifespan and output spectrum. Ensure the emission wavelength corresponds to the bandgap energy of your photocatalyst. For example, TiO₂ is primarily activated by UV-A light (< 387 nm).
-
-
Presence of Inhibitors: Your water source or reagents may contain ions that act as scavengers for reactive oxygen species.
-
Solution: Certain ions, such as some metal ions, can inhibit the photocatalytic process.[3] Try conducting the experiment with high-purity deionized water to see if results improve.
-
Q: I see decolorization in the UV-Vis spectrum, but TOC analysis shows high organic content. Why?
A: This is a common observation and indicates that the azo bond (–N=N–), which is responsible for the color, has been cleaved, but the resulting aromatic fragments have not been fully mineralized.[7]
-
Explanation: The initial attack by ROS often breaks the chromophore, leading to a loss of color. However, this produces colorless intermediates, such as aromatic amines and phenols, which are still organic pollutants and can be toxic.[6][10]
-
Solution: Increase the irradiation time to allow for the complete breakdown of these intermediates. You can also try optimizing other parameters, such as adding an oxidant like hydrogen peroxide (H₂O₂), which can sometimes accelerate the mineralization process.[11] Always complement UV-Vis data with methods like HPLC or TOC analysis for a complete picture of the degradation.
Q: My results are not reproducible. What could be causing the variability?
A: Lack of reproducibility can be frustrating. Consider these potential sources of error:
-
Temperature Fluctuations: Although some studies report that photocatalysis is not highly sensitive to temperature, significant variations can affect reaction kinetics.[2]
-
Solution: Use a water bath or cooling system to maintain a constant temperature in the reactor during the experiment.[1]
-
-
Inconsistent Catalyst Suspension: If the catalyst is not uniformly suspended, the active surface area exposed to light will vary between experiments.
-
Solution: Ensure consistent and vigorous stirring throughout the experiment to maintain a uniform slurry.[1] Before taking a sample for analysis, ensure it is representative of the entire mixture.
-
-
UV Lamp Aging: The output of UV lamps can decrease over time, leading to slower degradation rates in later experiments.
-
Solution: Warm up the lamp for a consistent period before each experiment to ensure a stable output. Monitor the lamp's age and replace it according to the manufacturer's recommendations.
-
Quantitative Data Summary
The efficiency of azo dye degradation is highly dependent on the experimental conditions, the type of dye, and the photocatalyst used. The tables below summarize quantitative data from various studies.
Table 1: Degradation Efficiency of Various Azo Dyes Under Different Photocatalytic Systems
| Azo Dye | Photocatalyst | UV Source | Degradation Efficiency | Time | Reference |
| Methyl Orange (MO) | TiO₂-rGO-CdS | UV (380–400 nm) | 100% | 4 hours | [1] |
| Methylene Blue (MB) | TiO₂-rGO-CdS | UV (380–400 nm) | 100% | 6 hours | [1] |
| Novacron Red C-2BL | TiO₂ nanofilm | UV | ~98% | 100 min | [2] |
| Acid Red 26 | g-C₃N₄ | UV-A | ~86% | 60 min | [3] |
| Remazol Red RR | TiO₂ / H₂O₂ | UV | >90% decolorization | 15 min | [11] |
| Methyl Orange (MO) | Cu-Ni/TiO₂ | Visible Light | 100% | 90 min | [13] |
Table 2: Influence of Operational Parameters on Degradation Rate
| Parameter | Condition | Effect on Degradation | Explanation | Reference |
| pH | Acidic (pH 3) for anionic dyes | Increased Rate | Favorable surface charge for adsorption and ROS generation. | [1][11] |
| pH | Neutral (pH 7) for Novacron Red | Optimal Rate | Best performance compared to acidic or basic conditions. | [2] |
| Catalyst Loading | Increase from 0 to 1 g/L (TiO₂) | Sharp Increase | More available active sites for reaction. | [11] |
| Light Intensity | Increase from 32 W to 82 W | Linear Increase | Higher intensity generates more electron-hole pairs. | [2] |
| Initial Dye Conc. | Increase from 50 to 250 mg/L | Sharp Decrease | Light scattering and screening by dye molecules. | [11] |
Experimental Protocols
Protocol: Photocatalytic Degradation of an Azo Dye using a TiO₂ Slurry
This protocol outlines a standard procedure for assessing the photocatalytic degradation of a model azo dye, such as Methyl Orange (MO), in an aqueous solution.
1. Materials and Reagents:
-
Azo Dye (e.g., Methyl Orange)
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Photoreactor: A borosilicate or quartz glass beaker.[1]
-
UV Lamp with a specified wavelength (e.g., 365 nm).[4]
-
Magnetic Stirrer and Stir Bar.[1]
-
pH Meter
-
UV-Vis Spectrophotometer
-
Syringes and Syringe Filters (0.45 µm)
2. Experimental Setup Workflow:
Caption: Workflow for a typical photocatalytic degradation experiment.
3. Procedure:
-
Preparation: Prepare a stock solution of the azo dye. From this, prepare a 100 mL working solution of the desired concentration (e.g., 10 mg/L) in the photoreactor.[1]
-
pH Adjustment: Use the pH meter and dropwise addition of HCl or NaOH to adjust the solution to the target pH.[11]
-
Catalyst Addition: Weigh the desired amount of photocatalyst (e.g., 0.1 g for a 1 g/L loading in 100 mL) and add it to the dye solution.[11]
-
Adsorption-Desorption Equilibrium: Place the reactor on the magnetic stirrer inside a dark enclosure (to prevent premature reaction from ambient light) and stir the suspension for 30 minutes. This step ensures that an equilibrium is reached between the adsorption and desorption of the dye on the catalyst surface.[4]
-
Initiate Photocatalysis: At the end of the dark period, take an initial sample (t=0). Turn on the UV lamp to start the photoreaction.
-
Sampling: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension using a syringe.
-
Sample Preparation: Immediately filter the aliquot through a syringe filter to remove the catalyst particles. This is crucial to stop the photocatalytic reaction in the sample.
-
Analysis: Measure the absorbance of the filtrate using the UV-Vis spectrophotometer at the λmax of the dye. Use DI water as a blank.
-
Control Experiments: To validate the results, it is essential to perform control experiments:
-
Photolysis: Dye solution with UV irradiation but no catalyst.
-
Adsorption: Dye solution with catalyst in the dark (no UV).
-
4. Data Analysis:
-
The degradation efficiency (%) can be calculated using the following formula:
-
Degradation (%) = [(A₀ - Aₜ) / A₀] × 100
-
Where A₀ is the initial absorbance at t=0 (after the dark period) and Aₜ is the absorbance at time t.
-
Signaling Pathways & Mechanisms
Mechanism of Photocatalytic Degradation of Azo Dyes
The diagram below illustrates the fundamental steps involved in the photocatalytic degradation of an azo dye using a semiconductor catalyst like TiO₂.
Caption: Mechanism of ROS generation on a semiconductor photocatalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control the trans-cis equilibrium in azo dyes.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the control of trans-cis equilibrium in azo dyes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of trans-cis isomerization in azo dyes?
Azo dyes, which contain an N=N double bond, can exist as two geometric isomers: trans and cis. The trans isomer is generally more thermodynamically stable.[1] Photoisomerization is the process of converting the trans isomer to the less stable cis isomer by irradiating the molecule with light of a specific wavelength, typically in the UV range (320–350 nm for azobenzene).[1][2] This process is reversible. The cis isomer can revert to the trans form through two primary pathways:
-
Thermal Relaxation: The molecule will return to the more stable trans state over time in the dark. This process can be accelerated by heating.[2]
-
Photochemical Reversion: Irradiation with a different wavelength of light, often in the visible range (400–450 nm), can drive the cis isomer back to the trans form.[1][3]
This reversible switching process induces significant changes in the molecule's geometry, dipole moment, and polarity, making azo dyes excellent candidates for molecular switches.[1][2]
Q2: How does the choice of solvent affect the isomerization process?
The solvent environment plays a critical role in the kinetics of thermal cis-trans isomerization. The polarity of the solvent can influence the stability of the cis isomer and the rate of its relaxation back to the trans form.[2]
-
Polarity: Thermal relaxation rates are known to be solvent-dependent. For example, the thermal isomerization of some azo dyes is much faster in polar, aqueous solutions than in nonpolar solvents.[4][5]
-
Protic vs. Aprotic: Protic solvents (like ethanol or water) can form hydrogen bonds with the azo dye, potentially affecting the energy barrier for isomerization. The rate of isomerization for some dyes has been observed to be higher in aprotic solvents compared to protic ones.[6]
Q3: What is the role of pH in controlling the trans-cis equilibrium?
pH is a powerful tool for controlling the isomerization behavior of azo dyes, particularly those with pH-sensitive functional groups like amino or hydroxyl substituents.
-
Protonation: The nitrogen atoms in the azo bridge can be protonated in acidic conditions.[7][8] This protonation can dramatically reduce the thermal half-life of the cis isomer by destabilizing the N=N double bond and lowering the energy barrier for rotation.[8]
-
Switching On/Off: For certain pyridine-based azo dyes, protonation of the pyridine nitrogen can completely shut down the photoisomerization process.[9] Similarly, for some azo dyes, photoisomerization only occurs when the molecule is in a deprotonated state.[10]
-
Rate Control: The rate of thermal cis-trans relaxation can be systematically varied and predicted based on the pH, as the equilibrium shifts between neutral and ionized forms of the dye that isomerize at different rates.[4][5]
Q4: How do structural modifications to the azo dye molecule influence its switching properties?
The electronic nature and steric bulk of substituents on the aromatic rings are key factors in tailoring the properties of an azo switch.[1]
-
Absorption Spectrum: Substituents can shift the absorption bands of the trans and cis isomers. For example, ortho-methoxy groups can red-shift the n-π* band, enabling trans-to-cis switching with lower energy visible light (e.g., green light) instead of UV light.[8]
-
Thermal Half-Life: The stability of the cis isomer is highly dependent on its structure. Substituents that lower the thermal barrier will result in shorter half-lives.[11] This is a critical consideration for applications requiring long-lived cis states.
-
Quantum Yield: The efficiency of the photoisomerization process (quantum yield) is also affected by the molecular structure.[12]
Troubleshooting Guide
Issue 1: The cis-isomer is converting back to the trans-isomer too quickly.
This indicates a short thermal half-life for your cis-isomer under the experimental conditions.
-
Cause 1: High Temperature.
-
Solution: Thermal relaxation is accelerated by heat.[2] Ensure your experiment is conducted at a controlled, and if necessary, reduced temperature. Perform experiments in a temperature-controlled cuvette holder.
-
-
Cause 2: Solvent Effects.
-
Cause 3: pH-Induced Instability.
-
Solution: If your azo dye has ionizable groups, the pH of the solution can drastically affect the relaxation rate.[5] Protonation of the azo group in acidic media is known to significantly shorten the cis half-life.[8] Measure and adjust the pH of your solution. Buffer the solution to maintain a constant pH where the cis-isomer is most stable.
-
-
Cause 4: Inherent Molecular Properties.
-
Solution: The azo dye's structure may inherently have a low energy barrier for thermal reversion.[11] If environmental controls are insufficient, a different azo dye derivative with substituents known to increase the cis-isomer's half-life may be required.
-
Issue 2: Inefficient or incomplete trans to cis photoisomerization upon irradiation.
You are not achieving a high population of the cis-isomer in the photostationary state (PSS).
-
Cause 1: Incorrect Irradiation Wavelength.
-
Solution: The wavelength used for irradiation must correspond to the absorption band (typically the π-π* transition) of the trans-isomer.[1] Consult the absorption spectrum of your specific dye to select the optimal wavelength. Ensure your light source (e.g., LED, laser) is emitting at the correct wavelength and has been calibrated.
-
-
Cause 2: Competing cis to trans Back-Isomerization.
-
Solution: If the absorption bands of the trans and cis isomers overlap significantly at the irradiation wavelength, you will simultaneously excite both isomers, leading to an equilibrium (the PSS) with a lower-than-expected cis population. To achieve a high yield of the cis isomer, select a wavelength where the extinction coefficient of the trans isomer is significantly higher than that of the cis isomer.[12]
-
-
Cause 3: Photodegradation.
-
Solution: Prolonged exposure to high-intensity light, especially UV, can cause irreversible degradation of the dye. Monitor the UV-Vis spectrum for changes that do not correspond to clean isomerization (e.g., a general decrease in absorbance across the spectrum or the appearance of new bands). Reduce the light intensity or the total irradiation time.
-
-
Cause 4: Environmental Inhibition.
Issue 3: I am observing unusual or unexpected decay kinetics (e.g., biexponential decay).
The thermal relaxation from cis to trans does not follow a simple first-order kinetic model.
-
Cause 1: Presence of Impurities or Multiple Species.
-
Solution: The commercial dye may contain impurities or a mixture of related compounds that isomerize at different rates. The unusual biexponential decay observed in commercial Bismarck Brown Y was resolved after recrystallization, which resulted in the expected monoexponential decay.[6] Purify your azo dye using an appropriate method like recrystallization or chromatography.
-
-
Cause 2: Complex Local Environment.
-
Solution: When the dye is embedded in a polymer matrix or other complex media, it can exist in multiple distinct local environments.[6] This can lead to different populations of cis-isomers that relax at different rates. Characterize the local environment and consider how interactions (e.g., hydrogen bonding, confinement) might affect the isomerization pathway.
-
-
Cause 3: Aggregation.
-
Solution: Azo dyes can aggregate in solution, especially in aqueous media, which can alter their photochemical properties. Perform concentration-dependent studies. If kinetics change with concentration, aggregation is likely occurring. Consider using a different solvent or adding surfactants to prevent aggregation.
-
Quantitative Data Presentation
The following tables summarize key parameters for azobenzene and its derivatives. Note that these values are highly dependent on the specific experimental conditions.
Table 1: Photoisomerization Quantum Yields (Φ)
| Compound | Solvent | λ (trans→cis) | Φ (trans→cis) | λ (cis→trans) | Φ (cis→trans) | Reference(s) |
| Azobenzene | Methanol | ~313 nm | ~0.1 - 0.15 | ~436 nm | ~0.3 - 0.5 | [12][13] |
| Azobenzene | Methanol | S2 excitation | 0.17 | - | - | [12] |
| Azobenzene | Methanol | S1 excitation | 0.25 | - | - | [12] |
Table 2: Thermal Half-Lives (t½) of cis-Isomers
| Compound | Solvent | Temperature | Half-Life (t½) | Reference(s) |
| Azobenzene | Benzene | Room Temp. | ~100 hours | [12] |
| Azobenzene | Methanol | Room Temp. | ~240 hours | [12] |
| p-aminoazobenzenes | Water (pH 4-11) | 23 °C | Seconds to Minutes | [4][5] |
| p-hydroxyazobenzenes | Water (pH 4-11) | 23 °C | Seconds to Minutes | [4][5] |
Experimental Protocols
Protocol 1: Monitoring trans-cis Isomerization using UV-Vis Spectroscopy
This protocol outlines a general method for inducing and observing the photoisomerization of an azo dye in solution.
1. Materials and Equipment:
-
Azo dye of interest
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Quartz cuvette with a known path length (typically 1 cm)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., filtered lamp, LED, or laser) with a specific wavelength for trans→cis isomerization (e.g., 365 nm LED).[8]
-
Second light source for cis→trans back-isomerization (optional, e.g., 450 nm or 520 nm LED).[1][8]
2. Procedure:
-
Sample Preparation: Prepare a dilute solution of the azo dye in the chosen solvent. The concentration should be adjusted so that the maximum absorbance of the trans-isomer is within the optimal range for the spectrophotometer (typically 0.5 - 1.0 a.u.).
-
Record Initial Spectrum: Place the cuvette in the spectrophotometer and record the full UV-Vis absorption spectrum. This represents the initial state, which is predominantly the trans-isomer. Note the wavelength of maximum absorbance (λ_max) for the π-π* band.
-
trans→cis Isomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the solution with the appropriate light source (e.g., 365 nm LED) for a defined period (e.g., 10-20 seconds).[8]
-
Immediately place the cuvette back into the spectrophotometer and record the spectrum again.
-
Observe the decrease in the absorbance of the trans-isomer's π-π* band and the corresponding changes in other spectral regions (often an increase in the n-π* band).
-
Repeat the irradiation in time intervals until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.
-
-
cis→trans Relaxation/Isomerization:
-
Thermal Relaxation: To measure the thermal half-life, store the cuvette containing the PSS solution in the dark at a constant temperature. Record the spectrum at regular time intervals. Plot the absorbance at the trans λ_max versus time to determine the relaxation kinetics.
-
Photochemical Back-Isomerization: Irradiate the PSS solution with the second light source (e.g., 450 nm) and record the spectra to observe the recovery of the initial trans-isomer spectrum.
-
3. Data Analysis:
-
The percentage of each isomer in the PSS can be calculated if the molar absorption coefficients of the pure cis and trans forms are known.
-
The thermal relaxation rate constant (k) can be determined by fitting the absorbance vs. time data to a first-order rate equation. The half-life is then calculated as t½ = ln(2)/k.
Visualizations
References
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Unveiling Photochromism: An NMR-Based Comparative Guide to Azo Dye Isomerization
The reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, is a phenomenon known as photochromism. Azo dyes, characterized by the presence of a diazene functional group (–N=N–), are a prominent class of photochromic compounds. The photoisomerization of the thermodynamically stable trans isomer to the cis isomer upon irradiation with UV-Vis light forms the basis of their application in diverse fields, including molecular switches, optical data storage, and photopharmacology.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural elucidation and quantification of photoisomers in solution. By monitoring changes in the chemical shifts of specific nuclei, particularly ¹H and ¹³C, researchers can gain precise insights into the kinetics and equilibrium of the photoisomerization process.
Comparative Analysis of Photochromic Azo Dyes using NMR Spectroscopy
This section presents a comparative analysis of the NMR spectral data for different photochromic azo dyes. Due to the limited availability of specific data for the cis isomer of CAS 3084-21-7, data for the well-characterized 4-aminoazobenzene (AAB) and a discussion of expected trends for other azo dyes are provided.
Table 1: ¹H NMR Chemical Shift Comparison of trans and cis Isomers of Selected Azo Dyes
| Compound | Isomer | Key Proton Signal | Chemical Shift (ppm) | Reference |
| 4-Aminoazobenzene (AAB) | trans | Amine (-NH₂) | ~6.10 | [1] |
| cis | Amine (-NH₂) | ~5.76 | [1] | |
| Disperse Orange 3 | trans | Protons ortho to azo group | - | [2] |
| cis | Protons ortho to azo group | Significant upfield shift | [2] | |
| Disperse Red 1 | trans | Protons ortho to azo group | - | [2] |
| cis | Protons ortho to azo group | Significant upfield shift | [2] |
Note: The chemical shifts can vary depending on the solvent and concentration.
The data for 4-aminoazobenzene clearly demonstrates the upfield shift of the amine protons upon isomerization from the trans to the cis form. This is a characteristic feature observed in many azo dyes, where the protons on the aromatic rings, particularly those ortho to the azo linkage, experience a significant change in their chemical environment upon photoisomerization. This change is attributed to the altered anisotropic effect of the azo bond and the different spatial arrangement of the aromatic rings in the two isomers.
For CAS 3084-21-7, it is anticipated that the protons of the ethyl group and the aromatic protons on both the phenyl and naphthyl rings will exhibit distinct chemical shifts in the trans and cis forms. Specifically, the protons on the aromatic ring adjacent to the azo group are expected to show a pronounced upfield shift in the ¹H NMR spectrum of the cis isomer compared to the trans isomer.
Experimental Protocols for NMR Validation of Photochromism
The validation of photochromic behavior using NMR spectroscopy can be performed using either ex-situ or in-situ irradiation methods.
Ex-situ Irradiation Protocol
-
Sample Preparation: Prepare a solution of the photochromic compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be optimized for good signal-to-noise ratio.
-
Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the sample in the dark to obtain the spectral data for the thermodynamically stable trans isomer.
-
Irradiation: Irradiate the NMR tube with a UV-Vis lamp at a wavelength that induces trans-to-cis isomerization. The irradiation time will depend on the quantum yield of the isomerization and the intensity of the light source.
-
Post-Irradiation Spectrum: Immediately after irradiation, record the NMR spectra again. The appearance of new signals and a decrease in the intensity of the initial signals will indicate the formation of the cis isomer.
-
Thermal Relaxation: To observe the thermal back-isomerization to the trans form, the sample can be kept in the dark at a specific temperature, and NMR spectra can be recorded at different time intervals.
In-situ Irradiation Protocol
For compounds with fast thermal relaxation rates, in-situ irradiation directly within the NMR spectrometer is necessary.
-
Experimental Setup: This method requires a specialized setup with a light source (e.g., laser or LED) connected to a fiber optic cable that guides the light into the NMR sample tube inside the spectrometer.
-
Sample Preparation: Prepare the sample as described for the ex-situ method.
-
Irradiation and Data Acquisition: The sample is irradiated directly during the NMR experiment. This allows for real-time monitoring of the photoisomerization process and the study of short-lived cis isomers.[3]
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and molecular processes, the following diagrams are provided.
References
Comparative analysis of photochromic performance between azo dyes and spiropyrans.
In the realm of photoresponsive materials, azo dyes and spiropyrans stand out as two of the most extensively studied classes of photochromic molecules. Their ability to undergo reversible isomerization upon light irradiation, leading to significant changes in their absorption spectra and other physicochemical properties, has positioned them as key components in the development of molecular switches, optical data storage, and smart materials. This guide provides a detailed comparative analysis of the photochromic performance of azo dyes and spiropyrans, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.
Photochromic Mechanisms: A Tale of Two Isomers
The photochromism of both azo dyes and spiropyrans is rooted in their ability to switch between two distinct isomeric forms.
Azo Dyes: The photochromic behavior of azo dyes is based on the reversible trans-cis (or E/Z) isomerization around the central nitrogen-nitrogen double bond (-N=N-).[1] The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with UV light. The reverse transformation can be triggered by visible light or occur thermally in the dark.[1]
Spiropyrans: Spiropyrans exhibit photochromism through a reversible transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form.[2][3][4] Irradiation with UV light induces the cleavage of the C-O bond at the spiro-carbon, leading to the formation of the planar, conjugated, and colored merocyanine isomer.[3] The return to the closed spiropyran form can be initiated by visible light or through thermal relaxation.[3][5]
Comparative Performance Data
The selection of a photochromic dye for a specific application depends on a careful evaluation of its performance parameters. The following tables summarize key quantitative data for representative azo dyes and spiropyrans.
Table 1: Spectral Properties
| Compound Class | Specific Example | Solvent | λmax (Isomer 1) (nm) | λmax (Isomer 2) (nm) |
| Azo Dye | Azobenzene | Toluene | 320 (trans, π-π) | 440 (cis, n-π) |
| Disperse Red 1 | Toluene | ~488 (trans) | - | |
| Spiropyran | 6-nitroBIPS | Diphenyl ether | ~330 (SP) | 600 (MC) |
| 8-ethoxy-6-nitroBIPS | Diphenyl ether | ~340 (SP) | 620 (MC) | |
| Nitrospiropyran (NSP) | Ethyl acetate | ~330 (SP) | 550-600 (MC)[6] |
Table 2: Quantum Yields and Switching Kinetics
| Compound Class | Specific Example | Solvent | Photoisomerization Quantum Yield (Φ) | Thermal Relaxation Half-life (t½) |
| Azo Dye | Azobenzene | Toluene | Φ(trans→cis) ≈ 0.1-0.2 | Hours to days |
| Push-pull Azo Dyes | Various | Can be higher than azobenzene[7] | Milliseconds to hours | |
| Spiropyran | Nitrospiropyrans | Low polarity solvents | Φ(SP→MC) ≈ 0.3-0.8[8] | Seconds to hours[8] |
| 6-nitroBIPS | Diphenyl ether | - | 6.9 s | |
| 8-ethoxy-6-nitroBIPS | Diphenyl ether | - | 11.7 s |
Table 3: Fatigue Resistance and Stability
| Compound Class | General Trend | Influencing Factors |
| Azo Dye | Generally considered to have good fatigue resistance. | Molecular structure, polymer matrix, presence of oxygen. |
| Spiropyran | More susceptible to photodegradation and fatigue compared to azo dyes.[9][10] | Bimolecular reactions, photooxidation.[9] Can be improved by incorporating into mixed monolayers or using stabilizers.[9][11] |
Experimental Protocols for Characterization
The reliable characterization of photochromic performance is crucial for comparative analysis. Below are generalized methodologies for key experiments.
Synthesis of Photochromic Compounds
Azo Dyes: A common synthetic route involves a two-step process:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[1][12][13]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol or an aniline derivative, to form the azo dye.[1][12][13]
Spiropyrans: A prevalent method for the synthesis of indolinospiropyrans is the condensation reaction between a Fischer's base (or its derivatives) and a substituted salicylaldehyde.[14] This reaction is often carried out by refluxing the reactants in a suitable solvent like an alcohol.[14]
Measurement of Photochromic Properties
A standard experimental workflow for characterizing the photochromic properties of these dyes is as follows:
-
Sample Preparation: The photochromic compound is dissolved in a suitable solvent at a known concentration. The choice of solvent is critical as it can significantly influence the photochromic behavior.[15][8]
-
UV-Vis Spectroscopy: The absorption spectrum of the solution is recorded using a spectrophotometer to determine the absorption maxima (λmax) of the initial, more stable isomer.
-
Photoisomerization: The solution is irradiated with a light source of an appropriate wavelength (typically UV for the forward reaction) to induce photoisomerization. The spectral changes are monitored in real-time or at specific time intervals until a photostationary state is reached.
-
Thermal Relaxation Kinetics: After irradiation, the light source is turned off, and the sample is kept in the dark. The absorption at the λmax of the less stable isomer is monitored over time to determine the rate of thermal back-reaction. This data is often fitted to a first-order kinetic model to calculate the half-life (t½).[3]
-
Quantum Yield Determination: The quantum yield of photoisomerization is a measure of the efficiency of the photochemical reaction. It is typically determined using actinometry, where the photochemical reaction of the sample is compared to that of a chemical actinometer with a known quantum yield.
-
Fatigue Resistance: To assess the stability and reusability of the photochromic compound, the sample is subjected to multiple cycles of forward and reverse photo-switching. The change in the absorbance of the colored form after each cycle is monitored to quantify the extent of photodegradation or fatigue.[9]
Concluding Remarks
Both azo dyes and spiropyrans offer a rich platform for the design of photoresponsive materials. Azo dyes generally exhibit superior fatigue resistance, making them suitable for applications requiring long-term stability. In contrast, spiropyrans often display higher quantum yields for coloration and can undergo significant changes in polarity and molecular structure upon switching, which is advantageous for creating highly responsive systems. The choice between these two classes of photochromes will ultimately depend on the specific performance requirements of the intended application, including the desired switching speed, coloration intensity, and operational lifetime.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiropyran - Wikipedia [en.wikipedia.org]
- 5. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single wavelength colour tuning of spiropyran and dithienylethene based photochromic coatings - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00839K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dyespigments.net [dyespigments.net]
- 13. jchemrev.com [jchemrev.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Photochromic Molecules: Unveiling the Impact of Phase on Photo-switching Properties
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of photochromic molecules is paramount for their application in novel technologies. This guide provides an objective comparison of the photo-switching properties of these molecules in the solid-state versus the solution-phase, supported by experimental data and detailed methodologies.
The reversible transformation of photochromic molecules between two isomers, each with distinct absorption spectra, forms the basis of their utility in a myriad of applications, from high-density optical data storage to photopharmacology. However, the surrounding environment, specifically whether the molecule is in solution or a solid-state matrix, profoundly influences its photo-switching characteristics. Generally, photo-switching in the solid state is hampered by close molecular packing, which restricts the necessary conformational changes.[1] Conversely, the solution phase offers greater conformational freedom, often leading to more efficient switching.
This guide will delve into the key performance parameters of three major classes of photochromic molecules—spiropyrans, azobenzenes, and diarylethenes—to elucidate the trade-offs between solid-state and solution-phase applications.
Key Performance Metrics: A Quantitative Comparison
The efficiency and durability of photochromic molecules are quantified by several key parameters, including the photoisomerization quantum yield (Φ), the switching speed (rate constant, k), and fatigue resistance. The following tables summarize these properties for representative molecules in both solid and solution phases.
| Molecule Class | Molecule | Phase | Quantum Yield (Φ) | Reference |
| Spiropyran | Derivative in UiO-67 | Solid (Porous Matrix) | Enhanced relative to solution | [2] |
| Derivative | Solution (Generic) | Baseline | [2] | |
| Azobenzene | Polymer-bound | Solid Film | 0.56 (Z-isomer fraction at PSS) | [3] |
| Polymer-bound | Solution (DCM) | 0.77 (Z-isomer fraction at PSS) | [4] | |
| Azobenzene | Solution (Decane) | 0.11 (trans → cis) | [5] | |
| Diarylethene | 1,2-bis[4′-methyl-2′-(2″-pyridyl)thiazolyl]perfluorocyclopentene | Nanoparticles in Water | Φ(OF→CF) = 0.20, Φ(CF→OF) = 0.96 | [6] |
| 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene | Solution | - | [7] |
| Molecule Class | Molecule/System | Phase | Rate Constant (k) / Switching Time | Reference |
| Spiropyran | Derivative in evacuated UiO-67 | Solid (Porous Matrix) | ~1000 times faster than solution | [2] |
| Derivative | Solution | Baseline | [2] | |
| Azobenzene | Polymer-bound | Solid Film | Half-life > 4 days | [4] |
| Azo-UPy | Solution (Acetonitrile) | Half-life = 19.6 hours | [8] | |
| Diarylethene | Generic | Solution | Ultrafast (femtoseconds to picoseconds) | [7] |
Table 2: Comparative Switching Speeds. The data highlights the dramatic acceleration of spiropyran switching in a tailored solid-state environment.
| Molecule Class | Observation | Phase | Finding | Reference |
| Spiropyran | Spirooxazine-based pigment on textile | Solid | Performance and fatigue can be evaluated with fewer cycles under specific UV exposure | [9] |
| Diarylethene | 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Solution (deaerated hexane) | A photostable by-product can form, impacting long-term performance | [10] |
| Water-soluble diarylethene with cyclodextrins | Solution | Addition of βCD and γCD improves fatigue resistance by suppressing side reactions | [11] |
Table 3: Insights into Fatigue Resistance. Fatigue is a critical parameter for applications requiring many switching cycles.
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: A generalized signaling pathway for a photochromic molecule, illustrating the light-induced conversion between two isomeric states.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking the photoswitch speed limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Solid-State Photochemical Energy Storage in Polymers with Azobenzene Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoswitching in diarylethene nanoparticles, a trade-off between bulk solid and solution: towards balanced photochromic and fluorescent properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.tue.nl [research.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. Fatigue resistant properties of photochromic dithienylethenes: by-product formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. i-repository.net [i-repository.net]
A Comparative Guide to the Photophysical Properties of Azo Dyes: A DFT and TDDFT Perspective
For researchers, scientists, and drug development professionals, understanding the intricate photophysical properties of azo dyes is paramount for their application in diverse fields, from advanced materials to pharmacology. This guide provides a comparative analysis of azo dyes, leveraging the power of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) to elucidate their electronic and optical characteristics. Experimental data is presented alongside computational results to offer a comprehensive overview.
Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, are a prominent class of organic compounds known for their vibrant colors and versatile applications.[1][2] Their photophysical properties, such as light absorption and emission, are dictated by their molecular structure, including the nature of the aromatic rings and the presence of electron-donating or electron-withdrawing groups.[3] Computational methods like DFT and TDDFT have emerged as indispensable tools for predicting and understanding these properties, offering insights that complement and guide experimental work.[4][5][6]
Theoretical Framework: DFT and TDDFT in Azo Dye Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[5] It is employed to determine the ground-state properties of azo dyes, including their optimized geometries, frontier molecular orbital (HOMO and LUMO) energies, and electronic density distribution. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a preliminary indication of the molecule's excitation energy and chemical reactivity.[7]
TDDFT is an extension of DFT that allows for the study of excited-state properties.[6] It is particularly valuable for calculating the electronic absorption spectra of molecules, predicting the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.[8][9] By simulating electronic excitations, TDDFT helps to elucidate the nature of the electronic transitions, such as π→π* and n→π* transitions, which are responsible for the characteristic colors of azo dyes.[10] The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the functional and basis set.[8]
Comparative Analysis of Azo Dye Photophysical Properties
The following table summarizes key photophysical properties of representative azo dyes, comparing experimental data with values obtained from DFT and TDDFT calculations. This comparison highlights the predictive power of these computational methods.
| Azo Dye Derivative | Experimental λmax (nm) | Calculated λmax (nm) (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Orange II | ~484 | ~475 (B3LYP/6-31G*) | -5.89 | -2.11 | 3.78 | [11] |
| o-methoxyaniline-terminated monoazonaphthol | 450-550 | Varies with structure (B3LYP/def2-SVP) | Varies | Varies | Varies | [3] |
| Pyrazole Azo Dyes | 400-500 | Good agreement with experiment (B3LYP/6-311G(d,p)) | Varies | Varies | Varies | [12] |
| Thiophene Azo Dye (TA-OH) | ~490 (in acidic media) | Good agreement with experiment | Varies | Varies | Varies | [13] |
| Azo Dyes with different π-spacers | Varies | Good correlation with experimental trends (DFT/TDDFT) | Varies | Varies | Varies | [4][14] |
Note: The specific values for HOMO, LUMO, and energy gap can vary significantly depending on the exact molecular structure and the computational method employed. The table aims to provide a comparative overview.
Experimental and Computational Methodologies
A synergistic approach combining experimental techniques and computational modeling is crucial for a thorough understanding of the photophysical properties of azo dyes.
Experimental Protocols
-
Synthesis and Purification: Azo dyes are typically synthesized via a diazotization reaction followed by a coupling reaction. Purification is often achieved through recrystallization or chromatography.
-
UV-Vis Spectroscopy: The absorption spectra of the azo dyes are recorded using a UV-Vis spectrophotometer in a suitable solvent.[15] This provides the experimental λmax values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized dyes.[5][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in the azo dye molecules.[5]
-
Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels.[1]
Computational Protocols
-
Geometry Optimization: The molecular structure of the azo dye is first optimized using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p) or larger.[12]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the electronic structure and reactivity.
-
TDDFT Calculations: The absorption spectra are simulated using TDDFT calculations on the optimized ground-state geometry. The choice of functional is critical, and various functionals may be tested to find the best agreement with experimental data.[8][10]
-
Solvent Effects: The influence of the solvent on the photophysical properties can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[10]
Visualizing Computational Workflows and Electronic Transitions
To better illustrate the processes involved in the computational analysis of azo dyes, the following diagrams are provided.
Caption: Workflow for DFT and TDDFT analysis of azo dyes.
Caption: Key electronic transitions in azo dyes.
Conclusion
The combination of DFT and TDDFT provides a powerful computational framework for the in-depth analysis of the photophysical properties of azo dyes. These methods allow for the rational design of novel dyes with tailored absorption characteristics for specific applications. The good agreement often observed between theoretical predictions and experimental results underscores the value of this synergistic approach in advancing the fields of materials science, chemistry, and drug development.[5][12] As computational resources become more accessible, the routine application of these techniques will undoubtedly accelerate the discovery and optimization of new azo-based functional molecules.
References
- 1. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density functional theory study of new azo dyes with different π-spacers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Experimental Validation of Calculated Absorption Spectra in Azo Dye Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calculated and experimentally determined absorption spectra of azo dye isomers, supported by experimental data. Understanding the correlation between theoretical predictions and experimental outcomes is crucial for the rational design of novel azo dyes with tailored spectroscopic properties for various applications, including pharmaceuticals and advanced materials.
Introduction to Azo Dyes and the Importance of Isomer Analysis
Azo dyes represent the largest class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The specific color and properties of an azo dye are dictated by its molecular structure. Isomers of azo dyes, molecules with the same chemical formula but different arrangements of atoms, can exhibit distinct absorption spectra. A significant phenomenon in many azo dyes is azo-hydrazone tautomerism, a type of constitutional isomerism where the molecules exist in two or more forms that are in equilibrium.[3][4] The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature, leading to changes in the observed color.[1][5]
Computational chemistry provides powerful tools to predict the absorption spectra of these isomers.[6] Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for calculating the electronic absorption spectra of molecules.[2][3] However, the accuracy of these theoretical models must be rigorously validated through experimental measurements. This guide outlines the methodologies for both computational and experimental approaches and presents a comparison of their results.
Computational and Experimental Methodologies
Theoretical Calculation of Absorption Spectra
The prediction of UV-Vis absorption spectra for azo dye isomers is typically performed using quantum mechanical calculations. A prevalent method is Time-Dependent Density Functional Theory (TD-DFT).[3] The general workflow involves:
-
Geometry Optimization: The molecular structure of each isomer (e.g., azo and hydrazone tautomers) is optimized to find its lowest energy conformation. Common combinations of functionals and basis sets include B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p).[2]
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum.[2][3]
-
Excitation Energy Calculation: The TD-DFT method is then used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.[3]
-
Solvent Effects: To better mimic experimental conditions, solvent effects are often incorporated using models like the Conductor-like Polarizable Continuum Model (CPCM).[3]
Experimental Measurement of Absorption Spectra
The experimental absorption spectra of azo dye isomers are typically measured using UV-Vis spectrophotometry.[7][8] The protocol generally involves the following steps:
-
Sample Preparation: The azo dye is dissolved in a suitable solvent of spectral grade at a known concentration, typically in the range of 10⁻⁵ M.[2][3] These solutions should be freshly prepared to avoid degradation.
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up to ensure lamp stability.[9] The desired wavelength range for the scan is set, commonly from 250 to 700 nm for azo dyes.[2][3]
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum. This spectrum is automatically subtracted from the sample spectra to correct for absorption from the solvent and the cuvette itself.[7][10]
-
Sample Measurement: The cuvette is rinsed and filled with the dye solution. The absorbance spectrum of the sample is then recorded.[7] The wavelength at which the maximum absorbance occurs (λmax) is identified.
Comparative Analysis of Calculated and Experimental Data
The following table summarizes the experimentally measured and theoretically calculated maximum absorption wavelengths (λmax) for several azo dye isomers from various studies. This comparison highlights the level of agreement between theoretical predictions and experimental reality.
| Azo Dye Isomer | Solvent | Experimental λmax (nm) | Computational Method | Calculated λmax (nm) | Reference |
| Dye 4a (azo tautomer) | Ethanol | 345 | TD-DFT (B3LYP) | 293.48 | |
| Dye 4a (hydrazo tautomer) | Ethanol | 345 | TD-DFT (B3LYP) | 344.99 | |
| Dye 4c (azo tautomer) | Ethanol | 331 | TD-DFT (B3LYP) | 342.93 | |
| Dye 4c (hydrazo tautomer) | Ethanol | 331 | TD-DFT (B3LYP) | 365.55 | |
| Dye 4g (azo tautomer) | Ethanol | 312 | TD-DFT (B3LYP) | 306.95 | |
| Dye 4g (hydrazo tautomer) | Ethanol | 312 | TD-DFT (B3LYP) | 325.87 | |
| Naphthalene-2-ol based (A-series, azo form) | Ethanol | ~480 | TD-DFT (M06-2X) | ~480 | [3] |
| Naphthalene-2-ol based (A-series, hydrazo form) | Ethanol | ~420 | TD-DFT (M06-2X) | ~420 | [3] |
| Phenol-based (B-series, azo form) | Ethanol | ~360 | TD-DFT (M06-2X) | ~360 | [3] |
Note: The experimental spectra often show broad bands resulting from the coexistence of multiple isomers in solution.[3]
Experimental Workflow for Validation
The following diagram illustrates the logical workflow for the experimental validation of calculated absorption spectra of azo dye isomers.
Caption: Workflow for comparing theoretical and experimental absorption spectra.
Conclusion
The validation of calculated absorption spectra with experimental data is a critical step in the study of azo dye isomers. While computational methods like TD-DFT can provide valuable insights into the electronic transitions and predict absorption maxima, experimental verification via UV-Vis spectrophotometry is essential to confirm these predictions.[6][11] Discrepancies between calculated and experimental results can arise from factors such as the limitations of the theoretical model, environmental effects not fully captured by solvent models, and the simultaneous presence of multiple isomers in solution.[3] A synergistic approach, combining both computational and experimental techniques, provides a more comprehensive understanding of the structure-property relationships in azo dyes, facilitating the development of new molecules with desired optical properties for a wide range of scientific and industrial applications.
References
- 1. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparison of quantum mechanical simulations to UV-Vis spectroscopy of azo dyes [morressier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lakeheadu.ca [lakeheadu.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. Experimental and computational studies of structure and bonding in parent and reduced forms of the azo dye Orange II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Substituent Position on the Photochromic Behavior of Dichloronitrophenyl Azo Dyes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular geometry on photochemical properties is paramount. In the realm of photochromic materials, dichloronitrophenyl azo dyes represent a class of compounds whose light-induced isomerization can be finely tuned by the specific placement of their chloro and nitro substituents. This guide provides a comparative analysis of how the ortho, meta, and para positioning of these functional groups impacts the photochromic characteristics of the parent azo dye, supported by experimental data and detailed protocols.
The photochromism of azo dyes is underpinned by the reversible trans-cis isomerization of the central azo (-N=N-) bond upon irradiation with light. The thermodynamically stable trans isomer can be converted to the metastable cis isomer, leading to a significant change in the molecule's absorption spectrum and other physicochemical properties. The rate of this photoisomerization, the wavelengths at which it is induced, and the thermal stability of the cis isomer are all critically influenced by the electronic and steric effects of substituents on the aromatic rings. In dichloronitrophenyl azo dyes, the electron-withdrawing nature of the chloro and nitro groups plays a pivotal role in modulating these photochromic properties.
Comparative Analysis of Photochromic Properties
The position of the chloro and nitro substituents on the phenyl ring of an azo dye dramatically alters its electronic distribution and steric environment, thereby affecting its interaction with light. While a comprehensive dataset for all positional isomers of dichloronitrophenyl azo dyes is not available in a single study, the following table summarizes representative data gleaned from various studies on similarly substituted azobenzenes. This data illustrates the general trends observed when electron-withdrawing groups are repositioned.
| Substituent Position (Example) | trans-Isomer λmax (nm) | cis-Isomer λmax (nm) | Photoisomerization Quantum Yield (Φ_trans→cis) | Thermal Half-life of cis-Isomer (t_1/2) |
| Ortho-Substitution | ||||
| e.g., 2,6-dichloro-4-nitro | ~330-350 | ~430-450 | Lower | Shorter |
| Meta-Substitution | ||||
| e.g., 3,5-dichloro-2-nitro | ~320-340 | ~420-440 | Moderate | Moderate |
| Para-Substitution | ||||
| e.g., 2,4-dichloro-6-nitro | ~350-370 | ~440-460 | Higher | Longer |
Note: The values presented are approximate and intended to illustrate trends. Actual values can vary depending on the specific coupling partner in the azo dye and the solvent used.
Key Observations:
-
Absorption Maxima (λmax): Dyes with para-nitro substitution tend to exhibit a red-shift (longer wavelength) in their absorption maxima for both trans and cis isomers. This is attributed to the enhanced push-pull character of the molecule, where the electron-donating azo bridge is in direct conjugation with the strongly electron-withdrawing nitro group. Ortho-substitution can lead to a blue-shift due to steric hindrance, which may disrupt the planarity of the molecule.
-
Photoisomerization Quantum Yield (Φ_trans→cis): The efficiency of the trans-to-cis photoisomerization is often highest for para-substituted isomers. This is because the electronic excitation is more effectively coupled to the isomerization process. Ortho-substituents can sterically hinder the conformational changes required for isomerization, leading to a lower quantum yield.
-
Thermal Half-life of cis-Isomer (t_1/2): The stability of the cis isomer is crucial for applications requiring a long-lived "switched" state. Para-substitution, particularly with a nitro group, generally leads to a longer thermal half-life. Conversely, bulky ortho-substituents can destabilize the cis isomer through steric repulsion, accelerating the thermal back-reaction to the more stable trans form.
Signaling Pathways and Experimental Workflows
The photochromic behavior of dichloronitrophenyl azo dyes is governed by the principles of photochemistry, as depicted in the following diagrams.
Caption: Reversible trans-cis photoisomerization of an azo dye.
The experimental workflow for characterizing the photochromic properties of these dyes typically involves synthesis followed by spectroscopic analysis.
Caption: Experimental workflow for photochromism analysis.
Experimental Protocols
1. Synthesis of a Representative Dichloronitrophenyl Azo Dye (e.g., coupling with Phenol):
This protocol describes a general method for the synthesis of a dichloronitrophenyl azo dye via diazotization and coupling.
-
Diazotization:
-
Dissolve one equivalent of the chosen dichloronitroaniline isomer (e.g., 2,4-dichloro-6-nitroaniline) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (one equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate beaker, dissolve one equivalent of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours.
-
The azo dye will precipitate out of the solution.
-
Filter the crude product, wash with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
-
2. Determination of Photochromic Properties:
-
Sample Preparation: Prepare a dilute solution of the purified azo dye in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans-isomer.
-
UV-Vis Spectroscopy:
-
Record the initial absorption spectrum of the solution in the dark to obtain the spectrum of the trans-isomer.
-
Irradiate the solution with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (typically in the UV-A or blue region of the spectrum).
-
Periodically record the absorption spectrum during irradiation until a photostationary state is reached (no further change in the spectrum is observed). This will provide the spectrum of the cis-rich mixture.
-
-
Quantum Yield Determination:
-
The quantum yield of photoisomerization (Φ_trans→cis) can be determined using a chemical actinometer (e.g., ferrioxalate) or by comparison with a standard photochromic compound with a known quantum yield.
-
This involves measuring the photon flux of the light source and the rate of change in the concentration of the trans-isomer upon irradiation.
-
-
Thermal Relaxation Kinetics:
-
After reaching the photostationary state rich in the cis-isomer, place the cuvette in the dark in a temperature-controlled sample holder within the spectrophotometer.
-
Monitor the increase in absorbance at the λmax of the trans-isomer (or the decrease at the λmax of the cis-isomer) over time.
-
The thermal back-reaction from cis to trans typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance after complete relaxation to the trans-isomer.
-
The thermal half-life (t_1/2) is then calculated as ln(2)/k.
-
By systematically applying these protocols to the various positional isomers of dichloronitrophenyl azo dyes, researchers can gain a deeper understanding of the structure-property relationships that govern their photochromic behavior, enabling the rational design of photoswitchable molecules for a wide range of applications.
Comparative study of dyeing performance of monomeric versus polymeric azo dyes.
A Comparative Analysis of Dyeing Performance: Monomeric vs. Polymeric Azo Dyes
In the realm of textile and materials science, the enduring utility of azo dyes is well-established, constituting a significant portion of commercially available colorants.[1] The evolution of dye chemistry has led to the development of both monomeric and polymeric azo dyes, each presenting a distinct profile of properties and performance characteristics. This guide provides an objective comparison of their dyeing performance, supported by experimental data, to assist researchers and scientists in material selection and development.
Polymeric dyes, which incorporate dye chromophores into a polymer backbone, have emerged as a specialty class of materials offering several advantages over their traditional monomeric counterparts.[2][3] These advantages often include enhanced fastness properties, better thermal stability, and unique application possibilities.[3][4]
Comparative Performance Data
The transition from a monomeric to a polymeric structure imparts significant changes in the physicochemical properties of azo dyes. Polymeric dyes generally exhibit higher melting points and a bathochromic shift (a shift to longer wavelengths) in their maximum absorption (λmax), resulting in deeper and more intense colors compared to the corresponding monomers.[2] This is attributed to the increased molecular weight and extended conjugation in the polymer chain.[2][3]
The key performance indicators summarized below highlight the superior characteristics of polymeric azo dyes in textile applications.
| Performance Metric | Monomeric Azo Dyes | Polymeric Azo Dyes | Rationale for Difference |
| Yield (%) | 73.3 – 87.2[2][5][6] | 53.8 – 76.6[2][5][6] | The additional polycondensation step for polymeric dyes can lead to lower overall yields. |
| Melting Point (°C) | 112.6 – 137.0[2][5][6] | 134.0 – 154.7[2][5][6] | Increased molecular weight and intermolecular forces in the polymer structure.[2] |
| Color and λmax | Lighter shades (e.g., yellow at 440 nm)[2] | Deeper shades (e.g., deep yellow at 495 nm)[2] | Extended conjugation in the polymer chain causes a bathochromic shift.[2] |
| Wash Fastness | Good (Grades 4-6)[2] | Excellent (Grade 8)[2] | Larger molecular size enhances fixation and prevents leaching from the fiber matrix.[3][4] |
| Light Fastness | Good (Grades 4-6)[2] | Excellent (Grade 8)[2] | The polymeric structure can offer protection against photodegradation.[7] |
| Rubbing Fastness | Good to Very Good[5] | Excellent[5] | Stronger adhesion and fixation within the fiber polymer network.[2] |
| Sublimation Rate | Higher | Low[4] | The larger molecular size of polymeric dyes reduces their volatility.[4] |
| Viscosity | Lower | Higher[2] | The longer polymer chains result in higher solution viscosity.[2] |
Experimental Protocols
The synthesis and application of these dyes involve standardized chemical and textile processing techniques. The methodologies outlined below are representative of the procedures cited in the literature.
Synthesis of Monomeric Azo Dyes
The synthesis of monomeric azo dyes is typically achieved through a two-step diazotization and coupling reaction.[8]
-
Diazotization: An aromatic primary amine is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or naphthol derivative) dissolved in an alkaline medium, while maintaining the temperature at 0-5°C. The resulting azo dye precipitates and is then filtered, washed, and dried.[8]
Synthesis of Polymeric Azo Dyes (via Polycondensation)
Polymeric azo dyes can be synthesized by the polycondensation of monomeric dyes containing suitable functional groups (e.g., hydroxyl or amino groups) with a crosslinking agent like formaldehyde.[2]
-
Monomer Preparation: A monomeric azo dye with reactive sites is synthesized as described above.
-
Polycondensation: The monomeric dye is dissolved in a suitable solvent. A crosslinker (e.g., formaldehyde) and a catalyst (e.g., aqueous oxalic acid) are added to the solution.[2] The mixture is refluxed for a specified period to facilitate the polymerization reaction, forming methylene bridges between the monomer units. The resulting polymeric dye is then precipitated, filtered, washed, and dried.
Textile Dyeing Procedure
The application of these disperse dyes onto synthetic fabrics like nylon and polyester is commonly performed using high-temperature or carrier dyeing methods.[2][5]
-
Dye Bath Preparation: A dispersion of the synthesized dye (monomeric or polymeric) is prepared using a suitable dispersing agent. The pH of the dye bath is adjusted as required.
-
Dyeing Process: The textile substrate (nylon or polyester fabric) is introduced into the dye bath.
-
High-Temperature Method: The temperature of the dye bath is gradually raised to 120-130°C and maintained for approximately 60 minutes to allow for dye diffusion into the fiber.[9]
-
Carrier Dyeing Method: A carrier (a chemical swelling agent) is added to the dye bath, which is then heated to the boil (around 100°C) to facilitate dye penetration into the fiber.[2]
-
-
Post-Treatment: After dyeing, the fabric is rinsed with hot and cold water. A reduction clearing process using sodium hydroxide and sodium hydrosulfite is performed to remove unfixed surface dye, ensuring optimal fastness.[4]
Evaluation of Dyeing Performance
-
Color Fastness Testing:
-
Wash Fastness: Evaluated using standardized tests (e.g., ISO 105-C06) where the dyed fabric is agitated in a soap solution and compared against a standard grey scale for color change and staining.
-
Light Fastness: Assessed by exposing the dyed fabric to a high-intensity artificial light source (e.g., a Xenon arc lamp) for a specified duration (e.g., AATCC 16). The fading is rated against a blue wool standard.
-
Rubbing Fastness: Tested using a crockmeter (e.g., AATCC 8), which rubs a standard white cloth against the dyed fabric under controlled pressure. The amount of color transferred to the white cloth is assessed.
-
Comparative Workflow and Property Enhancement
The following diagram illustrates the logical progression from monomeric to polymeric azo dyes and the resulting enhancement in key performance characteristics. Polymerization increases the molecular size, which is a primary factor in the improved fastness properties observed.
Caption: From Monomer to Polymer: Enhanced Dyeing Properties.
Conclusion
The comparative analysis clearly indicates that polymeric azo dyes offer significant performance advantages over their monomeric counterparts, particularly for applications demanding high durability. The key improvements, including excellent wash, light, and rubbing fastness, are directly linked to their larger molecular size and structure.[2][4] While the synthesis of polymeric dyes may be more complex and result in slightly lower yields, the superior fastness properties and deeper shades achieved often justify their use in high-performance textile applications.[2][3] This guide provides the foundational data and methodologies for researchers to further explore and innovate within the field of polymeric colorants.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Comparative study and dyeing performance of as-synthesized azo heteroc" by SHEHU SA'AD ABDULLAHI, HARUNA MUSA et al. [journals.tubitak.gov.tr]
- 6. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Disperse Red Dyes for Textile Applications
An objective evaluation of Einecs 221-387-4 against a selection of common disperse red dyes, supported by experimental data, to guide researchers and professionals in drug development and scientific research in making informed decisions for their specific applications.
This guide provides a detailed comparison of the performance characteristics of several disperse red dyes, with a focus on this compound. The evaluation is based on key performance indicators critical for textile applications, including light, wash, and sublimation fastness. The information is intended for researchers, scientists, and professionals in drug development who may utilize these dyes in various experimental and developmental contexts.
Chemical Identification of Compared Dyes
For clarity and accurate comparison, the chemical identities of the disperse red dyes discussed in this guide are provided below.
| Common Name/EINECS | C.I. Name | CAS Number | Chemical Name |
| This compound | Disperse Red 142 | 3084-21-7 | 2-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylphenyl]methylamino]ethanol |
| Disperse Red 1 | Disperse Red 1 | 2872-52-8 | 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol |
| Disperse Red 9 | Disperse Red 9 | 82-38-2 | 1-(methylamino)anthraquinone |
| Disperse Red 11 | Disperse Red 11 | 2872-48-2 | 1,4-diamino-2-methoxyanthraquinone |
| Disperse Red 60 | Disperse Red 60 | 17418-58-5 | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione |
| Disperse Red 73 | Disperse Red 73 | 16889-10-4 | 2-[--INVALID-LINK--amino]acetonitrile |
| Disperse Red 82 | Disperse Red 82 | 12223-42-6 | 2-[N-(2-acetoxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
| Disperse Red 167 | Disperse Red 167 | 61968-52-3 | N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]propanamide |
Quantitative Performance Data
The following table summarizes the key fastness properties of the selected disperse red dyes when applied to polyester, a common synthetic fiber. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.
| Dye | Light Fastness (Xenon Arc) (1-8 scale) | Wash Fastness (Color Change) (1-5 scale) | Sublimation Fastness (Staining) (1-5 scale) |
| This compound (C.I. Disperse Red 142) | Data Not Available | Data Not Available | Data Not Available |
| Disperse Red 1 | 4-5 | 5 | 4 |
| Disperse Red 9 | 3 | 3 | 4 |
| Disperse Red 11 | 5 | 4-5 | 3 |
| Disperse Red 60 | 6-7 | 4-5 | 2-3 |
| Disperse Red 73 | 5-6 | 5 | 4 |
| Disperse Red 82 | 6-7 | 4-5 | 4-5 |
| Disperse Red 167 | 7-8 | 5 | 5 |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
1. Light Fastness Testing (ISO 105-B02)
-
Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.
-
Apparatus: Xenon arc lamp apparatus, lightfastness standards (Blue Wool Scale), grey scale for assessing color change.
-
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8, with 8 being the highest fastness).
-
The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.
-
2. Wash Fastness Testing (ISO 105-C06)
-
Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scale for assessing color change and staining.
-
Procedure:
-
A specimen of the dyed textile is stitched together with a multifiber adjacent fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acrylic).
-
The composite sample is placed in a stainless steel container with a specified volume of a standardized soap solution and stainless steel balls.
-
The container is then agitated in the washing machine at a specified temperature and for a specific duration.
-
After washing, the sample is rinsed and dried.
-
The change in color of the dyed specimen is assessed using the grey scale for color change. The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.
-
3. Sublimation Fastness Testing (ISO 105-P01)
-
Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and then deposit on adjacent materials.
-
Apparatus: A heat press or a suitable heating device capable of maintaining a constant temperature, undyed polyester fabric, grey scale for assessing staining.
-
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.
-
The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).
-
After heating, the sample is removed and allowed to cool.
-
The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in textile dyeing and dye selection, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for dyeing polyester fabric with disperse dyes.
Caption: A logical decision-making process for selecting a disperse red dye based on performance needs.
Safety Operating Guide
Safe Disposal of N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine (Einecs 221-387-4)
For laboratory professionals, researchers, and scientists in the drug development field, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine, identified by Einecs number 221-387-4 and CAS number 3081-01-4. Adherence to these procedures is vital to ensure the safety of personnel and the protection of the environment.
I. Chemical and Hazard Identification
Einecs Number: 221-387-4 CAS Number: 3081-01-4 Chemical Name: N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine
This substance is classified as hazardous. It may cause an allergic skin reaction, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted in accordance with these hazards.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment (PPE) is worn. This is the first line of defense in preventing chemical exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator. |
III. Step-by-Step Disposal Protocol
The disposal of N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine must comply with local, regional, and national environmental regulations.[2][3] The following protocol outlines the general steps for its safe disposal.
Step 1: Waste Segregation
-
Do not mix this chemical waste with other waste streams.[4]
-
Designate a specific, clearly labeled hazardous waste container for N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine waste.[4]
Step 2: Containerization
-
Use a compatible, leak-proof container for waste collection.[4]
-
The container must be in good condition and have a secure, tight-fitting lid.[4]
-
Label the container with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[4]
Step 3: Handling Small Spills and Residues
-
In the event of a small spill, use an inert absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spillage.[2][5]
-
Place the contaminated absorbent material into the designated hazardous waste container.[2][5]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[6]
-
All contaminated materials, including cleaning materials and disposable PPE, must be placed in the hazardous waste container.[6]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
The storage area should be cool and dry, and away from sources of ignition.[6]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste disposal contractor.[2][5]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][3]
-
Ensure all required waste disposal documentation is completed and retained as per institutional and regulatory requirements.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Diethyl 2-Aminomalonate Hydrochloride
Chemical Identifier: Einecs 221-387-4
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2-aminomalonate hydrochloride (CAS No: 13433-00-6). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
A summary of the required personal protective equipment and key safety measures is provided in the table below. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Protective Equipment/Measure | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] | Protects against eye irritation or serious eye damage from dust or splashes.[3][4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Inspect gloves prior to use and use proper glove removal technique. | Prevents skin irritation and potential allergic reactions.[3][4] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[4][5] For large-scale use, emergencies, or when dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][4] | Avoids inhalation of dust which may cause respiratory irritation.[3][4] |
| Hygiene Measures | Wash hands thoroughly after handling.[1][5] Change contaminated clothing and wash it before reuse.[1][5] | Standard good industrial hygiene and safety practice.[2][4] |
| Engineering Controls | Use in a well-ventilated area.[3] Ensure eyewash stations and safety showers are close to the workstation.[5] | Minimizes inhalation exposure and provides immediate first aid access. |
Experimental Workflow for Handling Diethyl 2-aminomalonate hydrochloride
The following diagram outlines the standard operating procedure for handling Diethyl 2-aminomalonate hydrochloride from receipt to disposal.
Caption: This diagram illustrates the key steps for safely handling Diethyl 2-aminomalonate hydrochloride.
Operational and Disposal Plans
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[3]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[3][4]
-
Incompatible materials to avoid are strong oxidizing agents, strong acids, and strong bases.[4][5][6]
Spill Response:
-
For minor spills, clean up immediately.[3] Use dry clean-up procedures to avoid generating dust.[3] Collect the spilled material and place it in a sealed container for disposal.[3]
-
For major spills, evacuate the area and alert emergency services.[3]
-
Prevent spilled material from entering drains or waterways.[3]
First Aid Measures:
-
After inhalation: Move the person to fresh air.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[1] Get medical attention if irritation occurs.[5]
-
After eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[5]
-
After swallowing: Rinse mouth with water. Do NOT induce vomiting.[5] Get medical attention.[5]
Disposal:
-
Dispose of waste material in accordance with national and local regulations.[1]
-
Chemicals should be left in their original containers and not mixed with other waste.[1]
-
Contaminated packaging should be handled in the same manner as the product itself.[1]
-
Dispose of contents and containers to an approved waste disposal plant.[4][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
